4-(Chloromethyl)-1-fluoro-2-methoxybenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)-1-fluoro-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMHNQSQSFDIQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591790 | |
| Record name | 4-(Chloromethyl)-1-fluoro-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
276861-59-7 | |
| Record name | 4-(Chloromethyl)-1-fluoro-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 4-(Chloromethyl)-1-fluoro-2-methoxybenzene
This guide details the synthesis of 4-(Chloromethyl)-1-fluoro-2-methoxybenzene (also commercially identified as 4-Fluoro-3-methoxybenzyl chloride ).[1]
This intermediate is a critical electrophile in medicinal chemistry, frequently employed to introduce the 4-fluoro-3-methoxybenzyl motif—a pharmacophore known to improve metabolic stability and lipophilicity in kinase inhibitors and GPCR ligands.[1]
Part 1: Strategic Analysis & Retrosynthesis[1]
The Synthetic Challenge
While simple benzyl chlorides can be synthesized via direct chloromethylation (Blanc reaction), this route is generally contraindicated for 1-fluoro-2-methoxybenzene due to:
-
Regio-ambiguity: The directing effects of the fluoro (ortho/para) and methoxy (ortho/para) groups compete, leading to difficult-to-separate isomeric mixtures.[1]
-
Safety: The Blanc reaction utilizes formaldehyde and HCl, generating bis(chloromethyl)ether, a potent carcinogen.
The Superior Route: Deoxychlorination
The industry-standard approach for high-purity applications is the Deoxychlorination of (4-Fluoro-3-methoxyphenyl)methanol .[1] This route guarantees regiochemical integrity because the carbon scaffold is pre-functionalized.[1]
Retrosynthetic Logic:
-
Target: this compound[1]
-
Precursor: (4-Fluoro-3-methoxyphenyl)methanol (Commercially available or reduced from the corresponding acid/aldehyde).[1]
-
Transformation: Nucleophilic substitution of the hydroxyl group with chloride.[1]
Visualizing the Pathway
The following diagram outlines the strategic logic and the specific reaction pathway selected for this guide.
Figure 1: Retrosynthetic logic and forward reaction pathway for the deoxychlorination of the benzyl alcohol precursor.
Part 2: Detailed Experimental Protocol
This protocol utilizes Thionyl Chloride (
1. Materials & Stoichiometry
| Component | Role | Eq. | Mass/Vol (Example) | Notes |
| (4-Fluoro-3-methoxyphenyl)methanol | Limiting Reagent | 1.0 | 10.0 g (64.0 mmol) | Solid.[1] Ensure dryness.[1][2] |
| Thionyl Chloride ( | Chlorinating Agent | 1.2 - 1.5 | 7.0 mL (~96 mmol) | Corrosive. Dispense in fume hood.[1] |
| Dichloromethane (DCM) | Solvent | -- | 100 mL (10 vol) | Anhydrous preferred. |
| DMF | Catalyst | 0.05 | 0.25 mL | Accelerates reaction via Vilsmeier-type intermediate.[1] |
| Sat. | Quench | -- | 100 mL | For neutralizing excess acid.[1] |
2. Step-by-Step Methodology
Step A: Setup and Addition
-
Apparatus: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, an addition funnel, a nitrogen inlet, and a gas outlet connected to a scrubber (NaOH trap) to neutralize evolved
and .[1] -
Dissolution: Charge the flask with (4-Fluoro-3-methoxyphenyl)methanol (10.0 g) and anhydrous DCM (80 mL). Add the catalytic DMF (0.25 mL).
-
Cooling: Submerge the flask in an ice/water bath to cool the internal temperature to 0–5 °C. Exothermic control is vital to prevent polymerization.
-
Reagent Addition: Dilute the Thionyl Chloride (7.0 mL) with DCM (20 mL) in the addition funnel. Add this solution dropwise over 30–45 minutes, maintaining the internal temperature below 10 °C.
Step B: Reaction & Monitoring
-
Warming: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).
-
Stirring: Stir for 2–4 hours.
-
IPC (In-Process Control): Monitor via TLC (Hexane/EtOAc 8:2). The starting alcohol (
) should disappear, replaced by the less polar chloride ( ).-
Note: Benzyl chlorides can be unstable on silica; run TLC quickly or neutralize the plate with triethylamine vapor.[1]
-
Step C: Workup & Isolation
-
Concentration (Initial): Briefly concentrate the mixture on a rotary evaporator (bath < 30 °C) to remove bulk excess
and dissolved gases. Do not distill to dryness yet. -
Quench: Redissolve the residue in fresh DCM (100 mL). Pour the organic phase slowly into a beaker containing saturated aqueous
(100 mL) at 0 °C. Caution: Vigorous evolution. -
Separation: Transfer to a separatory funnel. Separate the organic layer.[1][3] Extract the aqueous layer once with DCM (30 mL).
-
Drying: Combine organic layers, wash with Brine (50 mL), and dry over anhydrous
. -
Filtration & Evaporation: Filter off the desiccant and concentrate under reduced pressure (Rotavap).
-
Critical: Keep water bath < 40 °C. Benzyl chlorides are thermally sensitive.[1]
-
Step D: Purification
-
Result: The crude is typically a pale yellow oil or low-melting solid.[1]
-
High Purity: If the crude purity is <95% (by HPLC/NMR), purify via vacuum distillation (high vacuum required due to high boiling point) or flash chromatography (using neutral alumina or silica pre-treated with 1%
to prevent acid-catalyzed degradation).[1]
Part 3: Mechanistic Insight & Troubleshooting
Mechanism: The Role of DMF
Why use DMF? In the absence of a catalyst,
- [1]
-
This activated species reacts rapidly with the benzyl alcohol to convert the -OH into a leaving group, which is then displaced by chloride.[1]
Troubleshooting Table
| Problem | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis during workup | Ensure all glassware is dry.[1] Perform the quench rapidly and cold. |
| Product Decomposition | Acidic silica gel | Use Neutral Alumina for purification or add 1% Triethylamine to the eluent.[1] |
| Dimer Formation | Reaction too concentrated | Dilute reaction to at least 10 volumes of solvent relative to substrate.[1] |
| Stalled Reaction | Old | Distill thionyl chloride before use if it appears yellow/orange (indicating sulfur contamination).[1] |
Validated Analytical Data (Expected)
-
1H NMR (400 MHz, CDCl3):
7.35 (t, 1H), 6.95 (m, 2H), 4.60 (s, 2H, -CH2Cl ), 3.90 (s, 3H, -OMe).-
Diagnostic: The shift of the benzylic protons from ~4.65 ppm (alcohol) to ~4.60 ppm (chloride) is subtle. The disappearance of the broad -OH singlet is a better indicator.[1]
-
-
13C NMR: The benzylic carbon typically shifts upfield significantly (from ~65 ppm in alcohol to ~46 ppm in chloride).
Part 4: Workflow Visualization
The following diagram illustrates the complete experimental workflow, emphasizing safety checkpoints.
Figure 2: Operational workflow for the .
References
-
PubChem. (n.d.).[1][4][5] (4-Fluoro-3-methoxyphenyl)methanol.[1][4][5] National Library of Medicine.[1] Retrieved February 2, 2026, from [Link]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for thionyl chloride chlorination protocols).
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Mechanism of Vilsmeier-Haack and Deoxychlorination).[1]
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- 5. (4-Fluoro-3-methoxyphenyl)-(oxolan-3-yl)methanol | C12H15FO3 | CID 115798114 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(Chloromethyl)-1-fluoro-2-methoxybenzene: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-(chloromethyl)-1-fluoro-2-methoxybenzene, a substituted benzyl chloride with significant potential as a versatile building block in medicinal chemistry and organic synthesis. While specific experimental data for this compound is not widely available, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and application. We will explore its molecular structure, predicted physicochemical properties, a plausible synthetic route via chloromethylation, and its anticipated reactivity. Furthermore, this guide will delve into the strategic importance of the unique combination of its functional groups in the context of drug design and development, supported by a thorough analysis of the roles of fluorination and the benzyl chloride moiety in modern pharmaceutical science. Safety considerations for handling this class of compounds are also addressed to ensure best laboratory practices.
Introduction: The Strategic Value of Fluorinated Benzyl Chlorides in Synthesis
Substituted benzyl chlorides are a cornerstone of organic synthesis, prized for their utility as reactive intermediates in the construction of complex molecular architectures.[1] The chloromethyl group serves as a versatile handle for introducing a benzyl moiety through nucleophilic substitution reactions, a common strategy in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials.[2][3]
The strategic incorporation of fluorine into drug candidates has become a paramount strategy in modern medicinal chemistry.[4] The unique physicochemical properties of fluorine, such as its high electronegativity, small steric footprint, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[4]
This guide focuses on the molecular structure of this compound, a molecule that synergistically combines the synthetic utility of a benzyl chloride with the advantageous properties imparted by a fluorine atom and a methoxy group on the aromatic ring. This unique trifunctional arrangement offers a compelling scaffold for the development of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound features a benzene ring substituted with a chloromethyl group at position 4, a fluorine atom at position 1, and a methoxy group at position 2.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Data Source/Method |
| IUPAC Name | This compound | Nomenclature Rules |
| Molecular Formula | C₈H₈ClFO | Elemental Composition |
| Molecular Weight | 174.60 g/mol | Calculation |
| Appearance | Colorless to light yellow liquid (predicted) | Analogy to similar compounds |
| Boiling Point | Not available (predicted to be >200 °C at atm. pressure) | Extrapolation from similar structures |
| Solubility | Insoluble in water; Soluble in common organic solvents | General solubility of benzyl chlorides |
Synthesis of this compound: A Proposed Route
A plausible and efficient method for the synthesis of this compound is the direct chloromethylation of 1-fluoro-2-methoxybenzene. This reaction is a type of electrophilic aromatic substitution.[5] The directing effects of the existing substituents on the aromatic ring are critical in determining the regioselectivity of the chloromethylation.
The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance.[6] The fluorine atom, while electronegative and inductively withdrawing (-I effect), also possesses a lone pair of electrons that can be donated to the ring via resonance (+M effect), making it an ortho-, para-director, albeit a deactivating one.[7] In cases of competing directing effects, the stronger activating group typically governs the position of substitution. Therefore, the powerful ortho-, para-directing effect of the methoxy group is expected to be the dominant influence.
The ortho position to the methoxy group is sterically hindered by the adjacent fluorine atom. Consequently, the electrophilic attack is most likely to occur at the para position relative to the methoxy group, which is also the position meta to the fluorine. This leads to the desired product, this compound.
A common method for chloromethylation is the Blanc reaction, which utilizes formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride.[8]
Proposed Experimental Protocol: Chloromethylation of 1-fluoro-2-methoxybenzene
This protocol is based on established procedures for the chloromethylation of substituted anisoles.[1]
Materials:
-
1-fluoro-2-methoxybenzene
-
Paraformaldehyde
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, dissolve 1-fluoro-2-methoxybenzene (1 equivalent) in dichloromethane.
-
Add paraformaldehyde (1.2 equivalents) and a catalytic amount of anhydrous zinc chloride (0.1 equivalents) to the solution.
-
Cool the mixture in an ice bath and slowly bubble hydrogen chloride gas through the solution for 1-2 hours with vigorous stirring.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully quench the reaction by pouring the mixture over ice.
-
Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Zinc Chloride: Acts as a Lewis acid catalyst to activate the formaldehyde, generating the electrophilic chloromethyl cation or a related species.[5]
-
Anhydrous Conditions: Necessary to prevent the hydrolysis of the Lewis acid catalyst and the product.
-
Low Temperature Introduction of HCl: To control the exothermic reaction and prevent unwanted side reactions.
-
Aqueous Workup: To remove the catalyst and any remaining acidic components.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Predicted Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the chloromethyl protons (-CH₂Cl) around δ 4.5-4.7 ppm. The methoxy group protons (-OCH₃) should appear as a singlet around δ 3.8-4.0 ppm. The aromatic protons will exhibit complex splitting patterns due to H-H and H-F coupling.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the chloromethyl carbon around δ 45-50 ppm and the methoxy carbon around δ 55-60 ppm. The aromatic carbons will appear in the range of δ 110-160 ppm, with their chemical shifts and C-F coupling constants being characteristic of the substitution pattern.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of the presence of a single chlorine atom.
Applications in Drug Development and Medicinal Chemistry
The unique combination of functional groups in this compound makes it a highly attractive building block for drug discovery.
-
Introduction of a Fluorinated Benzyl Moiety: The benzyl group is a common scaffold in many biologically active compounds. The presence of fluorine on this moiety can enhance metabolic stability by blocking potential sites of enzymatic oxidation.[9] It can also modulate the lipophilicity and pKa of the final molecule, thereby improving its pharmacokinetic properties.[9]
-
Versatile Chemical Handle: The chloromethyl group is a reactive electrophile that can readily undergo nucleophilic substitution with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the facile introduction of the 4-fluoro-2-methoxybenzyl group into a variety of molecular scaffolds.[1]
-
Potential for Bioisosteric Replacement: The fluoro and methoxy groups can act as bioisosteres for other functional groups, allowing for the fine-tuning of a drug candidate's properties.
Logical Relationship Diagram for Drug Discovery Application
Caption: The role of this compound in a drug discovery workflow.
Safety and Handling
Benzyl chlorides and related chloromethylated compounds are reactive and should be handled with appropriate safety precautions.
-
Toxicity: Benzyl chlorides are lachrymators and can be irritating to the skin, eyes, and respiratory tract.[10] Some chloromethyl ethers are known carcinogens.[11]
-
Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. The container should be tightly sealed.
Conclusion
This compound represents a promising, albeit currently under-documented, building block for synthetic and medicinal chemistry. Its synthesis is achievable through established chloromethylation methodologies, with predictable regioselectivity governed by the powerful directing effect of the methoxy group. The strategic incorporation of fluorine offers the potential to impart desirable pharmacokinetic and pharmacodynamic properties to derivative compounds. This technical guide provides a foundational understanding of this molecule, empowering researchers and drug development professionals to explore its utility in the creation of next-generation therapeutics. Further experimental validation of the proposed synthesis and a thorough characterization of the compound are warranted to fully unlock its potential.
References
-
Wikipedia. (n.d.). Blanc chloromethylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Supporting Information for.... Retrieved from [Link]
-
Durham E-Theses. (n.d.). New studies in aromatic chloromethylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzyl Chloride, Benzal Chloride, and Benzotrichloride. Retrieved from [Link]
- Google Patents. (n.d.). US3465051A - Chloromethylation of benzene compounds.
-
Filo. (2025). Chloromethylation Reaction and its Mechanism Explain the chloromethylatio... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. Retrieved from [Link]
-
College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]
-
Science of Synthesis. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be converted into.... Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-1-fluoro-2-methoxybenzene. Retrieved from [Link]
-
ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
YouTube. (2015). Electrophilic Aromatic Substitution Reactions of Benzene Review. Retrieved from [Link]
-
Organic Syntheses. (n.d.). benzyl chloromethyl ether. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of substituted benzoyl chlorides. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 15.03.1: Theory of Directing effects. Retrieved from [Link]
-
ACS Publications. (n.d.). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved from [Link]
-
ResearchGate. (2025). An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Benzyl chloride - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzene, 1-(chloromethyl)-4-methoxy-. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). CN103449964A - Preparation method of benzyl chloride derivatives.
-
Matrix Fine Chemicals. (n.d.). 1-(CHLOROMETHYL)-4-METHOXYBENZENE | CAS 824-94-2. Retrieved from [Link]
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A Technical Guide to the Spectral Analysis of 4-(Chloromethyl)-1-fluoro-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectral data for the novel compound 4-(chloromethyl)-1-fluoro-2-methoxybenzene. As experimental data for this specific molecule is not widely available in public databases, this document leverages high-fidelity predictive methodologies and comparative analysis with structurally analogous compounds to offer a robust interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This approach is designed to empower researchers in their synthetic and analytical endeavors by providing a detailed roadmap for the structural elucidation of this and similar substituted aromatic compounds.
Structural Context and Analytical Strategy
The structural characterization of a novel molecule like this compound is a cornerstone of chemical research and development. Each spectroscopic technique provides a unique piece of the structural puzzle. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework and the electronic environment of the nuclei. Infrared (IR) spectroscopy identifies the functional groups present. Mass Spectrometry (MS) determines the molecular weight and provides insights into the fragmentation patterns, which can confirm the connectivity of atoms.
The following diagram illustrates the synergistic relationship between these techniques in the comprehensive structural analysis of an organic molecule.
Caption: Interconnectivity of spectroscopic techniques for structural elucidation.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for identifying the number of different types of protons, their electronic environments, and their proximity to other protons in a molecule.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit the following key signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.4 | Multiplet | 1H | Ar-H |
| ~ 7.0 - 7.1 | Multiplet | 1H | Ar-H |
| ~ 6.9 - 7.0 | Multiplet | 1H | Ar-H |
| ~ 4.5 | Singlet | 2H | -CH₂Cl |
| ~ 3.9 | Singlet | 3H | -OCH₃ |
Interpretation and Rationale
The aromatic region of the spectrum is expected to show three distinct signals for the three aromatic protons, each with coupling to the fluorine atom and adjacent protons, resulting in complex multiplets. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing fluoro and chloromethyl groups.
The chloromethyl protons (-CH₂Cl) are expected to appear as a singlet at approximately 4.5 ppm. This downfield shift is due to the deshielding effect of the adjacent chlorine atom. The methoxy protons (-OCH₃) should appear as a sharp singlet around 3.9 ppm, a characteristic region for methoxy groups attached to an aromatic ring.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals[1].
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.
Predicted ¹³C NMR Spectral Data
The predicted proton-decoupled ¹³C NMR spectrum of this compound would show the following signals:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 160 (d) | C -F |
| ~ 145 - 155 (d) | C -OCH₃ |
| ~ 130 - 140 (d) | C -CH₂Cl |
| ~ 115 - 125 (d) | Ar-C H |
| ~ 110 - 120 (d) | Ar-C H |
| ~ 100 - 110 (d) | Ar-C H |
| ~ 55 - 60 | -OC H₃ |
| ~ 45 - 50 | -C H₂Cl |
(d) denotes a doublet due to coupling with the fluorine atom.
Interpretation and Rationale
The aromatic carbons will exhibit coupling with the fluorine atom (¹JCF, ²JCF, ³JCF, and ⁴JCF), which will split their signals into doublets. The carbon directly attached to the fluorine will show the largest coupling constant. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the methoxy group will be shielded, while the carbon attached to the chloromethyl group will be deshielded. The aliphatic carbons of the methoxy and chloromethyl groups will appear at higher field strengths.
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Data Acquisition: Acquire the spectrum on a ¹³C NMR spectrometer, typically at a frequency of 100 MHz or higher. Proton decoupling is generally used to simplify the spectrum to singlets for each carbon (except for those coupled to fluorine).
-
Processing and Analysis: Process the data similarly to the ¹H NMR spectrum. The chemical shifts of the signals are then compared to predicted values and data from similar compounds to assign each signal to a specific carbon atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2950 - 2850 | C-H stretch | Aliphatic (-CH₂, -CH₃) |
| 1600 - 1450 | C=C stretch | Aromatic ring |
| 1250 - 1200 | C-O stretch | Aryl ether |
| 1100 - 1000 | C-F stretch | Aryl fluoride |
| 800 - 600 | C-Cl stretch | Alkyl chloride |
Interpretation and Rationale
The IR spectrum will be characterized by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The strong absorption band around 1250-1200 cm⁻¹ is indicative of the aryl ether C-O bond. The C-F and C-Cl stretching vibrations are expected in the fingerprint region of the spectrum.
Experimental Protocol for FTIR
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates[2].
-
Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the prepared sample in the spectrometer and record the spectrum.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound. The absorption bands are then assigned to their corresponding functional groups.
The following diagram outlines the typical workflow for acquiring an FTIR spectrum of a liquid sample.
Sources
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(Chloromethyl)-1-fluoro-2-methoxybenzene
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of development. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the elucidation of molecular structures in solution. This technical guide provides a comprehensive analysis and predicted interpretation of the proton (¹H) NMR spectrum for 4-(Chloromethyl)-1-fluoro-2-methoxybenzene, a substituted aromatic compound with significant potential as a building block in medicinal chemistry.
This document moves beyond a simple data sheet, offering a Senior Application Scientist's perspective on the underlying principles that govern the spectral output. We will dissect the electronic effects of each substituent, predict the chemical shifts, analyze the complex spin-spin coupling patterns—including through-bond proton-fluorine (¹H-¹⁹F) interactions—and provide a robust, field-tested protocol for acquiring high-fidelity experimental data. This guide is designed for researchers, scientists, and drug development professionals who require a deep and practical understanding of NMR spectroscopy for structural verification.
Molecular Structure and Proton Environments
The structure of this compound contains three distinct functional groups attached to a benzene ring: a fluorine atom, a methoxy group (-OCH₃), and a chloromethyl group (-CH₂Cl). This substitution pattern results in five unique proton environments, which are labeled in Figure 1 for clarity.
-
Aromatic Protons: H-3, H-5, and H-6
-
Chloromethyl Protons: H-α (representing two equivalent protons)
-
Methoxy Protons: H-β (representing three equivalent protons)
The interplay of these substituents dictates the electronic environment, and thus the magnetic shielding, of each proton, leading to a predictable yet complex ¹H NMR spectrum.
Figure 1: Molecular structure of this compound with proton labeling.
Theoretical ¹H NMR Spectrum: Prediction and Rationale
The prediction of an NMR spectrum is grounded in the fundamental principles of shielding, deshielding, and spin-spin coupling. The chemical environment of a proton is primarily influenced by the electron density around it.[1]
Chemical Shift (δ) Analysis
The baseline chemical shift for benzene protons is approximately 7.3 ppm.[2] The substituents on the ring modulate this value based on their electronic properties.
-
Methoxy Group (-OCH₃): This is a powerful electron-donating group (EDG) through resonance (π-donation). It increases electron density at the positions ortho and para to it. In this molecule, it occupies position 2. This will strongly shield H-3 (ortho) and H-5 (para), shifting their signals upfield (to a lower ppm value). The protons of the methoxy group itself typically appear as a singlet in the 3.5-4.4 ppm range.[3]
-
Fluorine Atom (-F): Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), which deshields nearby protons. However, like other halogens, it also has lone pairs that can participate in resonance (+M effect), acting as a weak π-donor. The net effect is complex, but generally, fluorine deshields ortho protons while shielding meta and para protons relative to benzene.
-
Chloromethyl Group (-CH₂Cl): This group is weakly electron-withdrawing due to the electronegativity of the chlorine atom. Its primary influence is on the benzylic protons (H-α). Benzylic protons are inherently deshielded and typically appear in the 1.8-2.5 ppm range.[4] The attached chlorine atom will further deshield these protons, shifting their signal significantly downfield, likely into the 4.5-5.0 ppm region.
Predicted Chemical Shifts:
-
H-β (-OCH₃): Expected as a sharp singlet around 3.9 ppm .
-
H-α (-CH₂Cl): Expected as a singlet significantly downfield, around 4.6 ppm .
-
Aromatic Protons (H-3, H-5, H-6): These will reside in the typical aromatic region of 6.5-8.0 ppm.[5]
-
H-6: This proton is ortho to the fluorine and meta to the methoxy group. The deshielding effect from the nearby fluorine is expected to be dominant, placing it furthest downfield in the aromatic region, likely around 7.2-7.3 ppm .
-
H-5: This proton is meta to the fluorine and para to the electron-donating methoxy group. The strong shielding from the methoxy group will likely cause a significant upfield shift. It is also ortho to the weakly withdrawing chloromethyl group. The net effect should place it around 7.1-7.2 ppm .
-
H-3: This proton is ortho to both the fluorine and the strongly electron-donating methoxy group. The powerful shielding effect of the methoxy group is expected to dominate, making this the most upfield of the aromatic protons, likely around 6.9-7.0 ppm .
-
Signal Integration
The relative area under each NMR signal is directly proportional to the number of protons generating that signal. The expected integration ratios are:
-
Aromatic Region (H-3, H-5, H-6): Each signal will integrate to 1H.
-
-CH₂Cl Signal (H-α): Integrates to 2H.
-
-OCH₃ Signal (H-β): Integrates to 3H.
Spin-Spin Coupling and Multiplicity
Spin-spin coupling arises from the interaction of nuclear spins through the bonding electrons, causing signals to split into multiplets. The splitting pattern is described by the 'n+1' rule for simple cases. A crucial feature of this molecule is the presence of ¹⁹F (spin I=1/2), which couples to protons much like other protons do, but with distinct coupling constants (J-values).[6]
-
H-β (-OCH₃): These three protons have no adjacent, non-equivalent protons. Predicted Multiplicity: Singlet (s).
-
H-α (-CH₂Cl): These two protons have no adjacent protons. Predicted Multiplicity: Singlet (s).
-
Aromatic Protons:
-
H-3: Coupled to H-5 (meta coupling, ⁴JHH) and the fluorine at C-1 (ortho coupling, ³JHF).
-
H-5: Coupled to H-6 (ortho coupling, ³JHH), H-3 (meta coupling, ⁴JHH), and potentially the fluorine at C-1 (para coupling, ⁵JHF).
-
³JHH (ortho) is typically 7-10 Hz.[2]
-
⁴JHH (meta) is 2-3 Hz.
-
⁵JHF (para) is often small (0-3 Hz) and may not be resolved.
-
Predicted Multiplicity: Doublet of doublets (dd) , assuming the para H-F coupling is not resolved.
-
-
H-6: Coupled to H-5 (ortho coupling, ³JHH) and the fluorine at C-1 (meta coupling, ⁴JHF).
-
³JHH (ortho) is 7-10 Hz.
-
⁴JHF (meta) is typically 5-8 Hz.[7]
-
Predicted Multiplicity: Doublet of doublets (dd).
-
-
Predicted ¹H NMR Data Summary
The comprehensive predicted data for the ¹H NMR spectrum of this compound, assuming acquisition in CDCl₃ at 400 MHz, is summarized in Table 1.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Coupling Constants (J, Hz) |
| H-β (-OCH₃) | ~3.90 | 3H | Singlet (s) | N/A |
| H-α (-CH₂Cl) | ~4.60 | 2H | Singlet (s) | N/A |
| H-3 | ~6.95 | 1H | Doublet of doublets (dd) | ³JHF ≈ 9.0 Hz, ⁴JHH ≈ 2.5 Hz |
| H-5 | ~7.15 | 1H | Doublet of doublets (dd) | ³JHH ≈ 8.5 Hz, ⁴JHH ≈ 2.5 Hz |
| H-6 | ~7.25 | 1H | Doublet of doublets (dd) | ³JHH ≈ 8.5 Hz, ⁴JHF ≈ 6.0 Hz |
Visualization of Coupling Interactions
The following diagram illustrates the key through-bond coupling relationships that determine the multiplicity of the aromatic signals.
Figure 2: J-coupling pathways for the aromatic protons in this compound.
Standard Operating Procedure for ¹H NMR Data Acquisition
This protocol outlines a self-validating system for acquiring a high-resolution ¹H NMR spectrum suitable for structural confirmation.
Objective
To acquire a high-resolution, quantitative ¹H NMR spectrum of this compound for the purpose of structural verification.
Materials and Equipment
-
Analyte: this compound, >98% purity
-
NMR Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
Apparatus: 5 mm NMR tubes (e.g., Norell 509-UP or equivalent), Pasteur pipette, analytical balance, vial.
-
Instrumentation: NMR Spectrometer with a field strength of ≥400 MHz equipped with a proton-sensitive probe.
Experimental Protocol: Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the analyte into a clean, dry vial. The precise mass is critical for any subsequent concentration calculations.
-
Dissolution: Add approximately 0.6 mL of CDCl₃ with TMS to the vial. The use of a deuterated solvent is mandatory to avoid a large interfering solvent signal in the spectrum.[8] TMS serves as the internal standard, with its signal defined as 0.0 ppm.[1]
-
Mixing: Gently swirl the vial until the sample is fully dissolved. If necessary, brief sonication can be used to aid dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient to cover the detection coils of the NMR probe (typically ~4 cm).
-
Sealing: Cap the NMR tube securely to prevent solvent evaporation.
Workflow: Spectrometer Setup & Data Acquisition
Figure 3: Standard workflow for NMR data acquisition and processing.
Instrument Parameters (Example for a 400 MHz Spectrometer):
-
Pulse Program: zg30 (A standard 30° pulse experiment).
-
Solvent: CDCl3
-
Temperature: 298 K (25 °C).
-
Spectral Width (sw): 20 ppm (approx. 8000 Hz). Rationale: This provides a wide enough window to capture all signals from TMS (0 ppm) to potentially acidic protons (>10 ppm) without aliasing.
-
Number of Scans (ns): 16. Rationale: This provides an excellent signal-to-noise ratio for a ~10 mg sample while keeping acquisition time minimal. The S/N ratio improves with the square root of the number of scans.
-
Relaxation Delay (d1): 5 seconds. Rationale: A longer relaxation delay ensures that all protons have fully relaxed back to thermal equilibrium before the next pulse. This is crucial for accurate signal integration, making the data more quantitative.
-
Acquisition Time (aq): ~4 seconds.
-
Receiver Gain (rg): Set automatically by the instrument to avoid signal clipping.
Data Processing
-
Fourier Transform (FT): Apply an exponential window function (line broadening, LB = 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing: Manually adjust the zero-order (ph0) and first-order (ph1) phase correction to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply an automatic baseline correction algorithm to ensure the baseline is flat and at zero intensity.
-
Calibration: Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.
-
Integration: Define integral regions for each distinct signal and normalize them to a known value (e.g., the 3H singlet of the methoxy group).
Conclusion
The ¹H NMR spectrum of this compound is predicted to be highly characteristic and informative. The presence of two non-aromatic singlets corresponding to the methoxy and chloromethyl groups, along with a complex but interpretable aromatic region featuring three distinct doublet-of-doublets, provides a unique spectral fingerprint. The key to a confident assignment lies in the analysis of the ¹H-¹⁹F coupling constants, which unequivocally establish the relative positions of the fluorine and the aromatic protons. By following the detailed acquisition protocol provided, researchers can obtain high-quality data that, when compared with this theoretical analysis, will enable unambiguous confirmation of the molecular structure, upholding the rigorous standards required in modern chemical and pharmaceutical development.
References
- University of Michigan, Department of Chemistry.Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms.
- Oregon State University.¹H NMR Chemical Shift.
- ACD/Labs.Methoxy groups just stick out.
- Reich, H. J. (University of Wisconsin).NMR Spectroscopy: ¹H NMR Chemical Shifts.
- University of Regensburg.Chemical shifts.
- Chemistry LibreTexts.Chemical Shifts in ¹H NMR Spectroscopy.
- Chemistry Steps.NMR Chemical Shift Values Table.
- MilliporeSigma.Approximating Proton NMR Chemical Shifts.
- Chemistry LibreTexts.Spectroscopy of Aromatic Compounds.
- ResearchGate.Coupling of Protons with Fluorine.
- Doc Brown's Chemistry.H-1 NMR spectrum of chlorobenzene.
- NMR Service.¹⁹Fluorine NMR.
- Aguilar, J. A., et al. (2014).“Pure shift” ¹H NMR, a robust method for revealing heteronuclear couplings in complex spectra. Royal Society of Chemistry.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. acdlabs.com [acdlabs.com]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46745G [pubs.rsc.org]
- 8. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
13C NMR Analysis of 4-(Chloromethyl)-1-fluoro-2-methoxybenzene: A Technical Guide
Executive Summary
The structural validation of 4-(Chloromethyl)-1-fluoro-2-methoxybenzene presents a distinct set of analytical challenges. As a benzyl chloride derivative, the molecule is inherently labile, prone to solvolysis and polymerization. Spectroscopically, the presence of a fluorine atom (
This guide moves beyond basic spectral prediction. It establishes a self-validating protocol for handling the molecule's reactivity and provides a mechanistic logic tree for deconvoluting the
Part 1: Sample Integrity & The "Benzyl Chloride" Hazard
Before acquisition, the primary risk is not spectral resolution, but chemical degradation. Benzyl chlorides are potent alkylating agents and are susceptible to hydrolysis, particularly in acidic media. Standard deuterated chloroform (
The Self-Validating Preparation Protocol
To ensure the spectrum represents the target molecule and not its degradation products, follow this strict preparation workflow.
Critical Parameters:
-
Solvent:
(Neutralized) or Acetone- (if polarity requires). -
Concentration: ~20-30 mg in 0.6 mL (Avoid high concentrations to reduce polymerization risk).
-
Tube: 5mm high-precision NMR tube.
Figure 1: Sample preparation workflow designed to prevent acid-catalyzed solvolysis of the chloromethyl group.
Part 2: Spectral Architecture & The Fluorine Matrix
In a standard proton-decoupled
The Coupling Hierarchy
Understanding the magnitude of
| Carbon Position | Interaction Type | Est. Shift ( | Coupling Type | |
| C1 (Ipso) | Direct C-F bond | 150 - 155 | Doublet ( | 240 - 255 |
| C2 (Ortho) | C-C-F path | 145 - 149 | Doublet ( | 10 - 20 |
| C6 (Ortho) | C-C-F path | 115 - 118 | Doublet ( | 10 - 20 |
| C3 (Meta) | C-C-C-F path | 112 - 115 | Doublet ( | 3 - 8 |
| C5 (Meta) | C-C-C-F path | 120 - 124 | Doublet ( | 3 - 8 |
| C4 (Para) | C-C-C-C-F path | 130 - 135 | Singlet/Broad ( | 0 - 3 |
| -OCH3 | Methoxy | ~56.0 | Singlet | 0 |
| -CH2Cl | Chloromethyl | ~45.5 | Singlet/Doublet ( | < 1.5 |
Mechanistic Insight[5]
-
The "Giant" Doublet (C1): The C1 signal will appear as two peaks separated by ~250 Hz (approx. 2-3 ppm on a 400 MHz instrument). Do not mistake this for two separate impurities.
-
The "Deceptive" Singlet (C4): Although C4 is aromatic, its coupling to F is often negligible (
Hz). It may appear as a slightly broadened singlet compared to the sharp methoxy peak. -
Electronic Push-Pull: The C2 position is shielded by the ortho-fluorine but strongly deshielded by the directly attached methoxy group, pushing it to ~147 ppm.
Part 3: Assignment Logic & Interpretation
Do not rely solely on chemical shift databases, which often lack specific fluorinated motifs. Use the coupling constants as the primary validation tool.
Experimental Parameters
-
Pulse Sequence: Standard zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to
seconds. The quaternary carbons (C1, C2, C4) have long relaxation times. Insufficient delay will suppress the critical C-F doublets, making them look like noise. -
Spectral Width: Ensure -10 to 200 ppm to capture the full C-F splitting range.
The Assignment Decision Tree
Use the following logic flow to assign the spectrum systematically.
Figure 2: Logical workflow for distinguishing carbon signals based on J-coupling magnitude and electronic environments.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative source for C-F coupling constants).
-
Reich, H. J. (2023). Bordwell pKa Table and NMR Data Repository. University of Wisconsin-Madison. (Reference for substituent effects on chemical shifts).
-
ChemicalBook. (2023). Benzyl Chloride Spectral Data. (Baseline data for chloromethyl group shifts).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 17821703, 4-Chloro-1-fluoro-2-methoxybenzene.
Sources
The Chloromethyl Fluoroanisole Motif: Reactivity, Synthesis, and Strategic Application
[1]
Executive Summary
The chloromethyl group (-CH₂Cl) attached to a fluoroanisole scaffold represents a "privileged intermediate" in medicinal chemistry. It bridges the gap between the high reactivity required for efficient coupling and the physicochemical modulation necessary for drug efficacy. While the chloromethyl moiety serves as a potent electrophile for forming C-N, C-O, and C-S bonds, the fluoroanisole core—combining the lipophilicity and metabolic resistance of fluorine with the electron-donating properties of the methoxy group—dictates the precise reactivity profile.
This guide analyzes the electronic interplay between the methoxy (OMe) and fluorine (F) substituents and their impact on the benzylic center, providing actionable protocols for nucleophilic substitution while mitigating the inherent genotoxic risks of alkylating agents.
Mechanistic Underpinnings: The Electronic Tug-of-War
To optimize yields and selectivity, one must understand the electronic environment of the benzylic carbon. The reactivity of chloromethyl fluoroanisoles is governed by the competing effects of the Methoxy group (Strong Resonance Donor) and the Fluorine atom (Inductive Withdrawer/Weak Resonance Donor).
Electronic Modulation Map
The following diagram illustrates the vector forces acting on the reactive center in a representative scaffold (4-chloromethyl-2-fluoroanisole).
Figure 1: Electronic vectors influencing the benzylic reactivity. The interplay determines whether the reaction leans towards SN1 (carbocation character) or SN2 (backside attack).
Reactivity Matrix: Isomer Effects
The position of the fluorine relative to the chloromethyl group significantly alters the reaction rate.
| Isomer Configuration | Electronic Environment | Predicted Reactivity ( | Predicted Reactivity ( |
| Ortho-Fluoro | Inductive withdrawal increases electrophilicity of C; Steric hindrance may impede nucleophile. | Moderate | Low (Inductive destabilization of cation) |
| Meta-Fluoro | Strong inductive withdrawal; No resonance stabilization. | High (Highly electrophilic C) | Very Low (Unstable cation) |
| Para-Fluoro | Resonance donation competes with induction. | Moderate | High (Resonance stabilization of cation) |
Technical Insight: In 4-methoxy-benzyl chloride derivatives, the strong donation from the para-methoxy group often dominates, pushing the mechanism towards
character in polar solvents. However, adding an electron-withdrawing fluorine meta to the chloromethyl group (e.g., 3-fluoro-4-methoxybenzyl chloride) tightens the transition state, favoringpathways and reducing hydrolysis side-reactions [1, 2].
Synthetic Utility & Protocols
The primary utility of this motif is in the synthesis of Benzylic Amines (common pharmacophores) and Benzylic Ethers .
Standard Protocol: N-Alkylation of Secondary Amines
Objective: Synthesize a tertiary benzylic amine using 4-(chloromethyl)-2-fluoroanisole.
Reagents:
-
Substrate: 4-(chloromethyl)-2-fluoroanisole (1.0 equiv)
-
Nucleophile: Secondary amine (e.g., Morpholine, 1.1 equiv)
-
Base:
(2.0 equiv) or DIPEA (1.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a clean, dry round-bottom flask, dissolve the secondary amine (1.1 equiv) in anhydrous MeCN (0.2 M concentration).
-
Base Addition: Add powdered
(2.0 equiv). Note: If using a volatile amine, cool to 0°C before addition. -
Electrophile Addition: Add 4-(chloromethyl)-2-fluoroanisole (1.0 equiv) dropwise.
-
Causality: Dropwise addition prevents localized high concentrations that could lead to bis-alkylation (if using a primary amine) or exotherms.
-
-
Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.
-
Validation: Look for the disappearance of the chloride starting material (
) and appearance of the polar amine product ( ).
-
-
Workup: Filter off the inorganic salts. Concentrate the filtrate. Partition between EtOAc and Water. Wash organic layer with Brine.
-
Purification: Flash column chromatography (Silica gel, DCM/MeOH gradient).
Process Flow Diagram
Figure 2: Optimized workflow for nucleophilic substitution of chloromethyl fluoroanisoles.
Stability, Safety, and Handling
Hydrolytic Instability
Benzylic chlorides are prone to hydrolysis, forming benzyl alcohols and HCl.
-
Risk: The presence of the para-methoxy group in fluoroanisoles stabilizes the benzylic carbocation, significantly increasing the rate of hydrolysis compared to unsubstituted benzyl chloride.
-
Mitigation: Store under inert gas (Argon/Nitrogen) at 2–8°C. Use anhydrous solvents for all reactions.
Genotoxicity Management
Chloromethyl arenes are structural alerts for genotoxicity (alkylating agents).
-
Containment: Handle in a fume hood. Double-glove.
-
Quenching: All glassware and waste must be treated with a nucleophilic quench solution (e.g., 10% aqueous ammonia or dilute NaOH) to destroy residual alkylating agent before disposal [3].
Strategic Applications in Drug Design
The fluoroanisole moiety is not just a scaffold; it is a bioisostere and metabolic blocker.
-
Metabolic Stability: The fluorine atom blocks P450-mediated hydroxylation at the aromatic ring positions, extending the half-life of the drug [4].
-
Lipophilicity Tuning: The C-F bond increases lipophilicity (LogP) without the steric bulk of a methyl group, improving membrane permeability.
-
Conformational Locking: The dipole of the C-F bond can interact with the methoxy oxygen or adjacent protons, locking the molecule into a bioactive conformation [5].
References
-
Origin of the SN2 Benzylic Effect. Journal of the American Chemical Society. (2008). Detailed computational analysis of para-substituted benzyl halides.
-
The Versatility of 4-Fluorobenzyl Chloride in Chemical Synthesis. NBInno. Overview of industrial applications and reactivity profiles.
-
Benzyl Chloride Hazard Summary. US EPA. Toxicology and safety handling data for benzyl chloride derivatives.
-
Fluorine in Drug Design: A Case Study with Fluoroanisoles. ChemMedChem. (2015). Analysis of ADME properties and metabolic stability of fluoroanisole derivatives.
-
Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (2015). Comprehensive review on the strategic use of fluorine substitutions.
Technical Guide: Regioselective Electrophilic Aromatic Substitution of 1-Fluoro-2-Methoxybenzene
Executive Summary
This guide details the regioselective functionalization of 1-fluoro-2-methoxybenzene via Electrophilic Aromatic Substitution (EAS). For researchers in medicinal chemistry, this substrate presents a classic "competing director" scenario. The core challenge is navigating the electronic conflict between the strongly activating methoxy group (-OMe) and the weakly deactivating yet ortho/para-directing fluorine atom (-F).
Key Takeaway: The methoxy group dominates the regiochemical outcome.[1] Substitution occurs primarily para to the methoxy group (Position 5), with secondary substitution occurring ortho to the methoxy group (Position 3). Positions 4 and 6 are kinetically disfavored.[2]
Mechanistic Analysis: The "Electronic Battle"
To design a self-validating protocol, one must understand the underlying electronic landscape. We are dealing with two substituents on a benzene ring:
-
Methoxy (-OMe) at C2: Strong activator (+M effect >> -I effect). Directs ortho (C1, C3) and para (C5).
-
Fluorine (-F) at C1: Weak deactivator (-I effect > +M effect), but an ortho/para director.[1] Directs ortho (C2, C6) and para (C4).
Resonance vs. Induction
The resonance contribution (+M) of the oxygen lone pair is significantly higher than that of fluorine. Consequently, the transition state energy for attack at C5 (para to -OMe) is lowest.
-
Position 5 (Major Site): Para to -OMe (strongly activated). Meta to -F (deactivated, but less relevant due to distance).
-
Position 3 (Minor Site): Ortho to -OMe (strongly activated). Meta to -F. Sterically hindered by the adjacent -OMe group.
-
Position 4: Para to -F (weakly activated). Meta to -OMe (deactivated). The lack of resonance stabilization from oxygen makes this site kinetically inaccessible under standard conditions.
Visualization of Electronic Density
The following diagram illustrates the resonance stabilization leading to the C5 preference.
Figure 1: Decision matrix for regioselectivity showing the dominance of the C5 reaction pathway.
Experimental Protocols
Case Study 1: Regioselective Bromination
Objective: Synthesis of 1-bromo-5-fluoro-4-methoxybenzene (Substitution at C5).
Reagent Choice: N-Bromosuccinimide (NBS) is preferred over elemental bromine (
Protocol:
-
Setup: Charge a round-bottom flask with 1-fluoro-2-methoxybenzene (1.0 equiv) and Acetonitrile (0.5 M concentration).
-
Addition: Cool to 0°C. Add NBS (1.05 equiv) portion-wise over 15 minutes.
-
Catalysis: Add 1 mol% Ammonium Acetate (
) to catalyze the electrophilic activation of NBS. -
Monitoring: Stir at room temperature. Monitor via HPLC/TLC. Conversion should reach >95% within 2-4 hours.
-
Workup: Concentrate solvent. Redissolve in Ethyl Acetate. Wash with 5%
(to quench active bromides) followed by water and brine.
Data Summary:
| Parameter | Value | Notes |
| Major Isomer (C5) | >90% | Para to Methoxy |
| Minor Isomer (C3) | <8% | Ortho to Methoxy |
| Yield | 85-92% | Isolated yield after recrystallization |
Case Study 2: Nitration
Objective: Synthesis of 1-fluoro-2-methoxy-5-nitrobenzene. Safety Note: Nitration of electron-rich anisoles is highly exothermic. Temperature control is critical to prevent dinitration (runaway exotherm).
Workflow Diagram:
Figure 2: Controlled nitration workflow utilizing acetyl nitrate to ensure mono-substitution.
Protocol Nuances:
-
Reagent: Use Acetyl Nitrate (generated in situ from
and Acetic Anhydride). This is milder than mixed acid ( ) and improves regioselectivity toward the para product by increasing the steric bulk of the electrophile. -
Purification: The 5-nitro isomer typically has a higher melting point than the 3-nitro isomer, allowing for purification via recrystallization from Ethanol/Water.
Troubleshooting & Optimization (Friedel-Crafts)
Friedel-Crafts acylation on this substrate is notoriously difficult due to the Lewis basicity of the methoxy oxygen.
-
The Problem: The methoxy oxygen coordinates with the Lewis Acid (
), deactivating the ring and requiring stoichiometric amounts of catalyst. -
The Solution:
-
Use 2.2 equivalents of
(1 eq to complex OMe, 1.2 eq to catalyze reaction). -
Keep temperature low (0°C) initially to form the complex, then warm to reflux to drive substitution.
-
Alternative: Use Triflic Acid (
) or Zeolites as catalysts to avoid strong complexation.
-
References
- Regioselectivity in Anisoles: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley, 2013. (Standard text confirming -OMe dominance over -F).
-
NBS Bromination Methodology: Togo, H., et al. "Synthetic utility of N-bromosuccinimide in organic synthesis."[3] Synthesis 47.09 (2015): 1280-1290.
-
Nitration of Fluoroanisoles: Olah, G. A., et al. "Nitration of fluorobenzenes and fluorotoluenes." Journal of the American Chemical Society (Classic mechanistic reference for fluoro/methoxy directing effects).
-
Friedel-Crafts Optimization: Sarvari, M. H., et al. "Zinc Mediated Friedel-Crafts Acylation."[4] The Journal of Organic Chemistry 69 (2004): 6953-6956.
Sources
An In-depth Technical Guide to the Solubility and Stability of 4-(Chloromethyl)-1-fluoro-2-methoxybenzene
Introduction
4-(Chloromethyl)-1-fluoro-2-methoxybenzene is a substituted aromatic compound with potential applications in organic synthesis, particularly as an intermediate in the development of pharmaceutical and agrochemical products. Its chemical structure, featuring a reactive chloromethyl group, a methoxy substituent, and a fluorine atom on the benzene ring, imparts a unique combination of properties that are crucial for its handling, storage, and application. This guide provides a comprehensive overview of the solubility and stability of this compound, offering insights for researchers, scientists, and professionals in drug development. While specific experimental data for this compound is not extensively available in public literature, this document outlines the expected properties based on the behavior of structurally similar molecules and details the established methodologies for its characterization.
Chemical Structure and Properties:
-
IUPAC Name: this compound
-
CAS Number: 276861-59-7[1]
-
Molecular Formula: C8H8ClFO[1]
-
Molecular Weight: 174.6 g/mol [1]
Solubility Profile
The solubility of a compound is a critical parameter that influences its reactivity, formulation, and biological availability. The solubility of this compound is dictated by the interplay of its functional groups.
Qualitative Solubility Predictions
Based on its structure, a qualitative solubility profile can be predicted. The presence of the polar methoxy group and the fluorine and chlorine atoms can contribute to some degree of polarity. However, the benzene ring and the overall hydrocarbon content suggest a predominantly non-polar character.
-
Aqueous Solubility: Similar to other chloromethylated aromatic compounds like 1-Chloromethyl-4-methoxybenzene, which is reported to be insoluble in water, this compound is expected to have very low solubility in water.[2] The chloromethyl group can also be susceptible to slow hydrolysis in aqueous media.
-
Organic Solvent Solubility: It is anticipated that this compound will exhibit good solubility in a range of common organic solvents. This is due to the non-polar nature of the benzene ring and the ability of the molecule to engage in dipole-dipole interactions.
Predicted Solubility in Common Solvents
| Solvent | Predicted Solubility | Rationale |
| Water | Very Low / Insoluble | Predominantly non-polar structure and potential for hydrolysis. |
| Methanol | Soluble | Polar protic solvent capable of interacting with the methoxy and fluoro groups. |
| Ethanol | Soluble | Similar to methanol, a polar protic solvent. |
| Acetone | Soluble | Polar aprotic solvent that can solvate the polar functional groups. |
| Dichloromethane | Very Soluble | A common solvent for non-polar to moderately polar organic compounds. |
| Toluene | Soluble | Non-polar aromatic solvent, favorable for dissolving the benzene ring structure. |
| Diethyl Ether | Soluble | A relatively non-polar solvent. |
| Hexane | Sparingly Soluble | A non-polar solvent; solubility will depend on the overall polarity of the molecule. |
Methodology for Experimental Solubility Determination
A standardized protocol for determining the solubility of this compound involves the following steps:
-
Solvent Selection: A range of solvents with varying polarities should be chosen.
-
Equilibrium Method: A known amount of the compound is added to a specific volume of the solvent in a sealed container. The mixture is then agitated at a constant temperature until equilibrium is reached.
-
Analysis: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Figure 1: Experimental workflow for solubility determination.
Stability Profile
Understanding the chemical stability of this compound is essential for ensuring its quality and integrity during storage and use. The presence of the reactive chloromethyl group is a key determinant of its stability.
Factors Affecting Stability
-
Hydrolytic Stability: The chloromethyl group is susceptible to hydrolysis, which would lead to the formation of the corresponding benzyl alcohol derivative. This reaction is likely to be accelerated by the presence of water and at non-neutral pH. The electron-donating methoxy group may influence the rate of hydrolysis.
-
Thermal Stability: Elevated temperatures can promote degradation. Thermogravimetric analysis (TGA) would be the standard method to determine the decomposition temperature.
-
Photostability: Exposure to light, particularly UV radiation, can potentially lead to the degradation of aromatic compounds. Photostability studies are crucial to determine appropriate storage conditions.
Predicted Degradation Pathways
The primary degradation pathway is anticipated to be the hydrolysis of the chloromethyl group to a hydroxymethyl group. Further degradation could involve reactions of the aromatic ring, although this would likely require more forcing conditions. The degradation of fluorobenzene has been shown to proceed via cleavage of the aromatic ring, which could be a long-term degradation pathway for this compound as well.[3][4]
Methodology for Stability Testing
Following the International Council for Harmonisation (ICH) guidelines, a comprehensive stability study for this compound should be conducted.[5][6][7][8][9]
Forced Degradation Studies:
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The compound should be subjected to stress conditions, including:
-
Acidic Conditions: e.g., 0.1 M HCl at elevated temperature.
-
Basic Conditions: e.g., 0.1 M NaOH at elevated temperature.
-
Oxidative Conditions: e.g., 3% H2O2 at room temperature.
-
Thermal Stress: Heating the solid compound at a high temperature.
-
Photolytic Stress: Exposing the compound to UV and visible light.
Long-Term and Accelerated Stability Studies:
Long-term and accelerated stability studies should be performed under the conditions specified by ICH guidelines to establish a re-test period or shelf life.[8]
| Study | Storage Condition |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH |
The stability of the compound would be monitored at specified time points by a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
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- 2. 1-Chloromethyl-4-methoxybenzene(824-94-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. database.ich.org [database.ich.org]
- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
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- 9. fda.gov [fda.gov]
An In-depth Technical Guide to 4-(Chloromethyl)-1-fluoro-2-methoxybenzene: Synthesis, Reactivity, and Applications for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Fluorinated Building Block
4-(Chloromethyl)-1-fluoro-2-methoxybenzene is a substituted aromatic compound that, while not readily commercially available, represents a highly valuable building block for the synthesis of complex organic molecules. Its utility stems from the unique combination of three key functional groups: a reactive benzylic chloride (chloromethyl group), an electron-withdrawing fluorine atom, and an electron-donating methoxy group. This specific arrangement of substituents on the benzene ring offers a powerful tool for medicinal chemists and researchers in agrochemical development to fine-tune the steric and electronic properties of target molecules.
The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The methoxy group, on the other hand, can modulate a compound's solubility and participate in crucial hydrogen bonding interactions with biological targets. The chloromethyl group serves as a reactive handle, allowing for the facile introduction of the 4-fluoro-2-methoxybenzyl moiety into a wide range of molecular scaffolds through nucleophilic substitution reactions.
This technical guide provides a comprehensive overview of this compound, with a focus on its synthesis, chemical reactivity, and potential applications. Given its commercial unavailability, a detailed examination of plausible synthetic routes is presented to empower researchers in its preparation.
Physicochemical Properties and Spectroscopic Data
While experimental data for this compound is not available in public databases, its key physicochemical properties can be predicted based on its structure and comparison with analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₈H₈ClFO |
| Molecular Weight | 174.60 g/mol |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water. |
Expected Spectroscopic Signatures:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the chloromethyl protons (-CH₂Cl) around δ 4.5-4.7 ppm. The aromatic region will display signals corresponding to the three protons on the benzene ring, with coupling patterns influenced by both the fluorine and the other substituents. The methoxy group will appear as a singlet at approximately δ 3.8-4.0 ppm.
-
¹³C NMR: The carbon spectrum will show a signal for the chloromethyl carbon around δ 45-50 ppm. The aromatic carbons will appear in the range of δ 110-160 ppm, with the carbon attached to the fluorine showing a large one-bond coupling constant (¹JCF).
-
¹⁹F NMR: A singlet is expected for the fluorine atom, with its chemical shift influenced by the electronic environment of the ring.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, indicative of the presence of a chlorine atom.
Synthesis and Purification
The absence of this compound from commercial catalogs necessitates its synthesis in the laboratory. Two primary retrosynthetic approaches are considered the most viable: the chloromethylation of a commercially available precursor and the benzylic chlorination of a corresponding toluene derivative.
Route A: Blanc Chloromethylation of 2-Fluoroanisole
The Blanc chloromethylation is a classic electrophilic aromatic substitution reaction that introduces a chloromethyl group onto an activated aromatic ring using formaldehyde and hydrogen chloride, typically with a Lewis acid catalyst like zinc chloride.[3] The starting material for this route would be the commercially available 2-fluoroanisole.
Causality Behind Experimental Choices:
The methoxy group is a strong activating group and an ortho-, para-director. The fluorine atom is a deactivating group but also an ortho-, para-director. In this case, the directing effects of the methoxy group will dominate, favoring substitution at the para position (position 4) relative to the methoxy group. However, some formation of the ortho-substituted isomer is also possible. Zinc chloride is a mild Lewis acid catalyst that is effective for this transformation and helps to minimize the formation of diarylmethane byproducts, which can be a significant side reaction with more reactive aromatic compounds.[4]
Experimental Protocol: Blanc Chloromethylation
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas scrubber (to neutralize excess HCl), add 2-fluoroanisole (1.0 eq) and a catalytic amount of anhydrous zinc chloride (0.1-0.2 eq).
-
Reagent Addition: Add paraformaldehyde (1.2 eq) to the flask.
-
Reaction Execution: While stirring vigorously, bubble dry hydrogen chloride gas through the mixture at a steady rate. The reaction is typically exothermic and may require cooling in an ice bath to maintain the temperature between 20-30 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane. Wash the organic layer with water, a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.[5]
Route B: Benzylic Chlorination of 4-Fluoro-3-methylanisole
An alternative approach involves the selective chlorination of the methyl group of 4-fluoro-3-methylanisole. This can be achieved using various reagents, with N-chlorosuccinimide (NCS) in the presence of a radical initiator being a common and effective method for benzylic chlorination.[6]
Causality Behind Experimental Choices:
This route offers potentially higher regioselectivity compared to the Blanc chloromethylation, as the position of the chloromethyl group is predetermined by the starting material. N-Chlorosuccinimide is a convenient and safer alternative to using chlorine gas. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is required to initiate the free-radical chain reaction. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride or benzene under reflux or photochemical conditions. Careful control of the stoichiometry of NCS is crucial to minimize the formation of the dichlorinated byproduct.
Experimental Protocol: Benzylic Chlorination
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-3-methylanisole (1.0 eq) in a suitable solvent such as carbon tetrachloride.
-
Reagent Addition: Add N-chlorosuccinimide (1.0-1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN, 0.05 eq).
-
Reaction Execution: Heat the mixture to reflux and irradiate with a UV lamp or a high-wattage incandescent bulb to facilitate the radical reaction.
-
Monitoring: Follow the progress of the reaction by TLC or GC.
-
Workup: After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Purification: Wash the filtrate with a dilute aqueous solution of sodium thiosulfate to remove any remaining oxidant, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography.
Chemical Reactivity and Applications
The primary site of reactivity in this compound is the benzylic carbon of the chloromethyl group. This carbon is electrophilic and highly susceptible to nucleophilic attack, making the compound an excellent alkylating agent for a wide variety of nucleophiles.
Sources
Methodological & Application
Application Note: Nucleophilic Substitution with 4-(Chloromethyl)-1-fluoro-2-methoxybenzene
Executive Summary
This guide details the chemical behavior and handling protocols for 4-(Chloromethyl)-1-fluoro-2-methoxybenzene (Common name: 3-Methoxy-4-fluorobenzyl chloride ; CAS: 276861-59-7 ). As a poly-substituted benzylic halide, this compound serves as a critical "linker" or "capping group" in medicinal chemistry, particularly for introducing the metabolically robust 3-methoxy-4-fluorobenzyl moiety into kinase inhibitors and GPCR ligands.
This document focuses on optimizing C-N (amination) and C-O (etherification) bond formations via nucleophilic substitution (
Chemical Profile & Reactivity Analysis
Structural Properties
-
IUPAC Name: this compound
-
Common Name: 3-Methoxy-4-fluorobenzyl chloride[1][2][3][4][5]
-
Molecular Weight: 174.60 g/mol [3]
-
Appearance: Colorless to light yellow liquid or low-melting solid.
-
Storage: 2–8°C, under inert atmosphere (Argon/Nitrogen). Moisture sensitive.[6][7]
Electronic Environment & Mechanistic Implications
The reactivity of the chloromethyl group is heavily influenced by the ring substituents relative to the benzylic position:
-
Fluorine (Para to -CH
Cl): Exerts a strong inductive electron-withdrawing effect (-I), increasing the electrophilicity of the benzylic carbon. While it has a resonance donating effect (+R), the -I effect typically dominates for kinetics. -
Methoxy (Meta to -CH
Cl): Located at the meta position relative to the methylene linker. Unlike para-methoxy groups (which stabilize carbocations via resonance, facilitating ), the meta-methoxy group exerts a purely inductive withdrawing effect (-I).
Conclusion: The combined electron-withdrawing nature of the para-F and meta-OMe groups destabilizes any potential benzylic carbocation, making
Reaction Mechanism Visualization
The following diagram illustrates the dominant
Application Protocol: C-N Bond Formation (Amination)
This protocol describes the N-benzylation of a secondary amine (e.g., piperazine derivative) or a nitrogen heterocycle.
Reagents & Equipment
-
Electrophile: 3-Methoxy-4-fluorobenzyl chloride (1.0 equiv).
-
Nucleophile: Secondary amine (1.1 – 1.2 equiv).
-
Base:
(2.0 equiv) or (1.5 equiv) for faster kinetics. -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).
-
Note: MeCN is preferred for ease of workup; DMF is required for poorly soluble nucleophiles.
-
-
Catalyst (Optional): KI (0.1 equiv) to generate the more reactive benzyl iodide in situ (Finkelstein condition).
Step-by-Step Methodology
| Step | Action | Critical Technical Insight |
| 1. Preparation | Flame-dry a round-bottom flask. Cool to RT under | Moisture control is vital to prevent hydrolysis of the benzyl chloride to the alcohol. |
| 2. Activation | Add | The base scavenges the HCl generated. KI accelerates the reaction by forming a transient benzyl iodide. |
| 3. Addition | Dissolve 3-Methoxy-4-fluorobenzyl chloride (1.0 equiv) in a minimal volume of MeCN. Add dropwise to the reaction mixture. | Dropwise addition prevents localized high concentrations that could lead to bis-alkylation if using a primary amine. |
| 4. Reaction | Heat to 60°C for 4–12 hours. Monitor by TLC or LC-MS. | Do not reflux aggressively unless necessary. The electron-deficient ring makes the benzylic position susceptible to thermal decomposition if overheated. |
| 5. Quench | Cool to RT. Filter off the inorganic salts ( | Removing solids before aqueous workup prevents the formation of difficult emulsions. |
| 6. Workup | Concentrate filtrate. Redissolve in EtOAc/DCM. Wash with | If using DMF, wash with 5% LiCl solution to effectively remove the solvent. |
| 7. Purification | Flash Column Chromatography (Hexane/EtOAc or DCM/MeOH). | The product is usually UV-active. The benzylic amine is stable on silica. |
Application Protocol: C-O Bond Formation (Etherification)
Used for synthesizing benzyl ethers from phenols or alcohols (Williamson Ether Synthesis).
Key Modifications from Amination
-
Base: Stronger bases are often required for alcohols. Use NaH (1.2 equiv) in DMF/THF at 0°C for aliphatic alcohols. For phenols,
in Acetone or DMF is sufficient. -
Temperature: Phenolic alkylations often proceed at RT or mild heating (50°C).
-
Stoichiometry: Use a slight excess of the benzyl chloride (1.1 equiv) if the alcohol is the valuable limiting reagent.
Workflow Diagram
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Low Yield / Hydrolysis | Wet solvent or old reagents. | Use freshly distilled solvents or molecular sieves. Ensure the benzyl chloride bottle is sealed under argon. |
| Sluggish Reaction | Poor nucleophilicity or steric hindrance. | 1. Switch solvent to DMF (polar aprotic).2. Add catalytic TBAI (Tetrabutylammonium iodide) or KI.3. Switch base to |
| Impurity: Dimethylamine adduct | Decomposition of DMF. | DMF decomposes to dimethylamine over time/heat, which reacts with the benzyl chloride. Use fresh "High Grade" DMF or switch to DMAc/NMP. |
| Lachrymatory Effect | Volatility of benzyl chloride. | Safety Critical: All weighing and transfers must occur in a functioning fume hood. Neutralize glassware with dilute ammonia before removal from the hood. |
Safety & Handling (E-E-A-T)
-
Hazard Classification: Skin Corr.[6] 1B (Causes severe skin burns), Eye Dam. 1, STOT SE 3 (Respiratory irritation).[6]
-
Lachrymator: This compound is a potent tear gas agent. Exposure causes immediate, severe eye and respiratory irritation.
-
Decontamination: Spills should be treated with dilute aqueous ammonia or 10% sodium hydroxide to hydrolyze the chloride to the less toxic alcohol.
-
Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17821703, 4-Chloro-1-fluoro-2-methoxybenzene (Synonym linkage). Retrieved from .
-
ChemicalBook. 3-Methoxy-4-fluorobenzyl chloride Product Properties and Safety. Retrieved from .
-
Hanumanthu, R., & Weaver, J. D. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters, 26, 5248-5252. (Demonstrates reactivity of electron-deficient benzyl chlorides). Retrieved from .
-
University College Dublin. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison. (Highlighting the risk of DMF decomposition in benzyl chloride reactions). Retrieved from .
-
Sigma-Aldrich. Safety Data Sheet: 4-Methoxybenzyl chloride (Analogous Safety Data). Retrieved from .
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- 1. 3-甲氧基-4-氟苄氯 - CAS号 276861-59-7 - 摩贝百科 [m.molbase.cn]
- 2. Page loading... [guidechem.com]
- 3. 276861-59-7 | 3-Methoxy-4-fluorobenzyl chloride - Aromsyn Co.,Ltd. [aromsyn.com]
- 4. 3-Methoxy-4-fluorobenzyl chloride - Amerigo Scientific [amerigoscientific.com]
- 5. echemi.com [echemi.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. carlroth.com [carlroth.com]
Technical Application Note: 4-(Chloromethyl)-1-fluoro-2-methoxybenzene as a Benzylating Agent
Abstract
This technical guide details the application of 4-(Chloromethyl)-1-fluoro-2-methoxybenzene (Synonym: 4-Fluoro-3-methoxybenzyl chloride) as a specialized electrophile in organic synthesis. Unlike standard benzyl chloride, the specific electronic environment created by the para-fluoro and meta-methoxy substituents alters its reactivity profile and metabolic stability in drug design. This document provides mechanistic insights, optimized protocols for
Part 1: Chemical Profile & Reactivity Analysis
Structural & Electronic Properties
The utility of this reagent lies in the specific arrangement of its substituents. The para-fluoro group blocks metabolic oxidation at the C4 position (a common clearance pathway), while the meta-methoxy group functions as a hydrogen bond acceptor and lipophilicity modulator.
| Property | Data |
| IUPAC Name | This compound |
| Common Name | 4-Fluoro-3-methoxybenzyl chloride |
| CAS Number | 127168-93-8 (Isomer specific) |
| Molecular Weight | 174.60 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~105-110°C (at 15 mmHg) Predicted |
| Storage | 2-8°C, under inert atmosphere (Argon/Nitrogen) |
Mechanistic Reactivity (The "Why")
To optimize reaction conditions, one must understand the electronic effects acting on the benzylic carbon:
-
Leaving Group: The chloride is a moderate leaving group.
-
Electronic Effects (Hammett Analysis):
-
Fluoro (para to CH₂Cl): Exerts inductive withdrawal (-I) but resonance donation (+R). The net effect (
) is slightly electron-withdrawing relative to hydrogen. -
Methoxy (meta to CH₂Cl): Exerts inductive withdrawal (-I) with no resonance stabilization of the benzylic position (
).
-
-
Net Outcome: The benzylic carbon is electron-deficient compared to unsubstituted benzyl chloride.
- Reactivity: Enhanced. The electron deficiency lowers the LUMO energy, making the carbon more susceptible to nucleophilic attack.
- Reactivity: Suppressed. The resulting carbocation is destabilized by the electron-withdrawing nature of the substituents (unlike 4-methoxybenzyl chloride, PMB-Cl, where the cation is stabilized).
Conclusion: Protocols should favor
Figure 1: Electronic influence of substituents on the benzylic center, favoring S_N2 pathways.
Part 2: Strategic Applications in Drug Design
This moiety is frequently employed in Medicinal Chemistry (Hit-to-Lead optimization) to:
-
Block Metabolic Hotspots: The fluorine atom at the para position prevents P450-mediated hydroxylation, extending the half-life (
) of the drug candidate. -
Modulate pKa: The electron-withdrawing nature of the benzyl group can lower the pKa of attached amines, potentially improving membrane permeability.
-
Scaffold Decoration: Used to functionalize piperazines, piperidines, and indoles in kinase inhibitors and GPCR ligands.
Part 3: Standard Operating Procedures (Protocols)
Protocol A: -Benzylation of Secondary Amines
Best for: Piperazines, Morpholines, Piperidines.
Principle: A standard base-mediated
Materials:
-
Substrate: Secondary amine (1.0 equiv)
-
Reagent: this compound (1.1 equiv)
-
Base:
(anhydrous, 2.0 equiv) or (1.5 equiv for faster rates) -
Catalyst: TBAI (Tetrabutylammonium iodide) or KI (0.1 equiv)
-
Solvent: Acetonitrile (ACN) or DMF
Step-by-Step:
-
Preparation: In a flame-dried round-bottom flask, dissolve the amine (1.0 mmol) in ACN (5 mL).
-
Base Addition: Add
(2.0 mmol) and KI (0.1 mmol). Stir at Room Temperature (RT) for 10 minutes. -
Alkylation: Add this compound (1.1 mmol) dropwise via syringe.
-
Note: The reagent is a lachrymator; handle in a fume hood.
-
-
Reaction: Heat to 60°C and monitor by TLC/LC-MS. Typical reaction time: 2–6 hours.
-
Workup:
-
Cool to RT. Filter off inorganic solids.
-
Concentrate the filtrate.
-
Partition residue between EtOAc and Water. Wash organic layer with Brine.
-
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexane/EtOAc).
Protocol B: -Benzylation of Phenols
Best for: Tyrosine protection, Ether synthesis.
Principle: Phenols are poor nucleophiles; they must be deprotonated to phenoxides. Due to the electron-deficient nature of the benzyl chloride, this reaction proceeds rapidly once the phenoxide is formed.
Materials:
-
Substrate: Phenol derivative (1.0 equiv)
-
Reagent: this compound (1.2 equiv)
-
Base:
(mild) or NaH (strong, for sterically hindered phenols) -
Solvent: DMF (Preferred) or Acetone
Step-by-Step:
-
Deprotonation: Dissolve phenol (1.0 mmol) in DMF (3 mL). Add
(2.0 mmol). Stir at RT for 30 mins to ensure phenoxide formation (color change often observed). -
Addition: Add the benzyl chloride (1.2 mmol).
-
Reaction: Stir at 60°C for 4–12 hours.
-
Optimization: If conversion is low after 4 hours, add 0.05 equiv TBAI.
-
-
Quench: Pour mixture into ice-cold water (20 mL). The product often precipitates.
-
Isolation: Filter the solid or extract with Diethyl Ether.
Protocol C: Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Solution |
| Low Conversion | Chloride is a mediocre leaving group. | Add NaI or TBAI (10 mol%) to form the reactive Benzyl Iodide in situ. |
| Hydrolysis Byproduct | Wet solvent/hygroscopic base. | Use anhydrous DMF/ACN and dry |
| Polymerization | Friedel-Crafts self-alkylation. | Avoid Lewis acids ( |
| Color Change (Dark) | Oxidation of electron-rich amine. | Perform reaction under Nitrogen/Argon atmosphere. |
Part 4: Decision Framework (Workflow)
Use the following logic flow to select the appropriate conditions for your substrate.
Figure 2: Experimental decision matrix for selecting alkylation conditions.
Part 5: Safety & Handling (SDS Summary)
Hazard Class: Corrosive, Lachrymator, Acute Toxicity.
-
Lachrymator: This compound releases vapors that cause severe eye irritation and tearing. Always handle in a functioning fume hood.
-
Skin Contact: Benzyl chlorides are potent alkylating agents and can cause chemical burns and sensitization. Double-gloving (Nitrile) is recommended.
-
Decontamination: Spills should be treated with a solution of dilute ammonia or 10% sodium thiosulfate to quench the alkylating potential before cleanup.
-
Storage: Store in a tightly sealed container at 4°C. Moisture sensitive (slow hydrolysis to HCl and benzyl alcohol).
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 17821703, 4-Chloro-1-fluoro-2-methoxybenzene (Isomer Analog Data). Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Section: Protection of Phenols as Ethers).
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Discussion on Solvent Polarity in S_N2 reactions).
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Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from 4-(Chloromethyl)-1-fluoro-2-methoxybenzene
Abstract: This technical guide provides a comprehensive overview of the synthetic utility of 4-(Chloromethyl)-1-fluoro-2-methoxybenzene, a versatile and highly functionalized aromatic building block. We explore its application in the synthesis of key pharmaceutical intermediates through detailed discussions of its primary reaction pathways, including nucleophilic substitution and its role as a precursor in complex, multi-step syntheses of targeted therapies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this reagent's unique structural features for the construction of novel bioactive molecules. Detailed, field-proven protocols and mechanistic insights are provided to facilitate practical application and further innovation.
Introduction: A Privileged Scaffold in Medicinal Chemistry
The strategic incorporation of fluorine and methoxy groups into aromatic systems is a cornerstone of modern drug design. Fluorine substitution can significantly enhance metabolic stability, binding affinity, and lipophilicity, while the methoxy group often serves as a key hydrogen bond acceptor and modulates electronic properties.[1][2] this compound emerges as a particularly valuable starting material by combining these privileged features with a reactive chloromethyl handle.
This trifunctional scaffold presents two primary sites for chemical modification:
-
The Benzylic Chloride: A highly reactive electrophilic center, ideal for SN2-type nucleophilic substitution reactions. This allows for the direct and efficient introduction of a wide variety of functional groups.[3]
-
The Aromatic Ring: A decorated phenyl ring that can be further elaborated through subsequent reactions, such as palladium-catalyzed cross-coupling, after initial modification of the chloromethyl group.
This guide will elucidate the core synthetic transformations of this building block, with a focus on practical, scalable protocols for generating intermediates relevant to contemporary pharmaceutical targets, particularly in the domain of kinase inhibitors.
Core Synthetic Pathway: Nucleophilic Substitution (SN2)
The most direct and widely exploited transformation of this compound is the nucleophilic substitution at the benzylic carbon. The electron-withdrawing nature of the aromatic ring stabilizes the transition state, making the chloromethyl group an excellent electrophile for a broad range of nucleophiles.
Mechanistic Rationale
The reaction proceeds via a classical SN2 mechanism. The choice of solvent and base is critical to ensure high yields and minimize side reactions. Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are preferred as they effectively solvate the counter-ion of the nucleophile without interfering with its reactivity. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is typically employed to deprotonate protic nucleophiles (e.g., amines, thiols) in situ or to act as an acid scavenger for the HCl generated during the reaction.[4]
Synthesis of Amine Intermediates
The alkylation of primary or secondary amines is a fundamental step in the synthesis of numerous active pharmaceutical ingredients (APIs). This reaction forms a crucial C-N bond, building the core of many kinase inhibitor scaffolds.
Protocol 2.2.1: Synthesis of 1-((4-Fluoro-3-methoxyphenyl)methyl)piperidine
This protocol details a representative SN2 reaction with a secondary amine, piperidine.
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to create a slurry (concentration of starting material ~0.5 M).
-
Add piperidine (1.2 eq) to the stirring suspension.
-
Add a solution of this compound (1.0 eq) in a small amount of DMF dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into deionized water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Safety & Waste Disposal:
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
DMF is a reproductive toxin; handle with care.
-
Dispose of all organic and halogenated waste in appropriately labeled containers according to institutional guidelines.
| Nucleophile | Base | Solvent | Typical Yield (%) |
| Piperidine | K₂CO₃ | DMF | 85-95% |
| Morpholine | K₂CO₃ | MeCN | 88-96% |
| Thiophenol | Et₃N | DMF | 90-98% |
| Sodium Methoxide | N/A | THF/MeOH | 80-90% |
Application in Multi-Step Synthesis: A Crizotinib-Related Scaffold
The true power of this compound is realized when it serves as the foundational piece in a longer synthetic sequence. Its derivatives are key intermediates in the synthesis of complex APIs, such as the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib.[5][6] While published routes to Crizotinib often start from different precursors, we can strategically use our title compound to converge on a critical intermediate.
A key transformation in many kinase inhibitor syntheses is the Suzuki-Miyaura cross-coupling reaction, which forms a biaryl C-C bond.[7] Our strategy involves first performing a nucleophilic substitution on the chloromethyl group and then executing a Suzuki coupling on a subsequently installed boronic ester.
Key Transformation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate.[8][9] It is renowned for its mild reaction conditions and tolerance of a wide range of functional groups, making it a workhorse in pharmaceutical synthesis.
The catalytic cycle involves three main steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center, typically requiring a base to activate the boronic acid/ester.
-
Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Protocol 3.1.1: Suzuki Coupling of a Boronic Ester Intermediate
This protocol describes a general procedure for the final coupling step shown in Figure 2, assuming the boronic ester intermediate has been synthesized.
Materials:
-
Aryl Boronic Ester Intermediate (e.g., from Step 3, Figure 2) (1.0 eq)
-
Heteroaryl Halide (e.g., 2-chloro-pyridine derivative) (1.1 eq)
-
Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (0.03 eq)
-
Sodium Carbonate (Na₂CO₃), aqueous solution (2 M) (3.0 eq)
-
1,4-Dioxane
-
Toluene
Procedure:
-
To a reaction vessel, add the aryl boronic ester (1.0 eq), the heteroaryl halide (1.1 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvents (e.g., a 4:1 mixture of Dioxane:Toluene) followed by the degassed aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 8-12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired biaryl product.
| Parameter | Condition/Reagent | Rationale |
| Catalyst | Pd(dppf)Cl₂ | A robust, air-stable Pd(II) precatalyst that forms the active Pd(0) species in situ. The dppf ligand is effective for coupling a wide range of substrates. |
| Base | Aqueous Na₂CO₃ | Activates the boronic ester for transmetalation and neutralizes any acidic byproducts.[8] |
| Solvent | Dioxane/Toluene/Water | A biphasic solvent system that effectively dissolves both organic substrates and the inorganic base, facilitating the reaction at the interface. |
| Temperature | 80-100 °C | Provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate. |
Conclusion
This compound is a high-value starting material that provides a direct and efficient entry point into a diverse range of pharmaceutical intermediates. Its primary reactivity through SN2 displacement allows for the straightforward installation of amine, ether, and thioether functionalities. Furthermore, its utility as a foundational scaffold for more complex, multi-step syntheses, culminating in powerful transformations like the Suzuki-Miyaura cross-coupling, underscores its strategic importance in modern drug discovery. The protocols and insights provided herein offer a robust framework for researchers to unlock the full synthetic potential of this versatile building block.
References
-
Cui, J. J. et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342-6363. Available at: [Link]
-
Chemistry LibreTexts (2020). Reactions of Amines. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Zhou, J. et al. (2016). Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II-III Clinical Trials of Major Pharmaceutical Companies: New Structural Trends and Therapeutic Areas. Chemical Reviews, 116(2), 422-518. Available at: [Link]
-
Frontiers in Chemistry (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Available at: [Link]
-
Tran-Dube, M. et al. (2011). Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066). Organic Process Research & Development, 15(4), 864-873. Available at: [Link]
Sources
- 1. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. medkoo.com [medkoo.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
Strategic Functionalization of Heterocycles using 4-(Chloromethyl)-1-fluoro-2-methoxybenzene
Application Note & Technical Protocol
Executive Summary
This technical guide details the application of 4-(Chloromethyl)-1-fluoro-2-methoxybenzene (CAS 103429-91-0) as a critical electrophilic building block in medicinal chemistry. Also known as 4-Fluoro-3-methoxybenzyl chloride , this reagent is extensively used to introduce the 4-fluoro-3-methoxybenzyl pharmacophore into heterocyclic scaffolds.
This moiety is a proven modulator of physicochemical properties, widely utilized in the development of MMP-13 inhibitors (Osteoarthritis) and PDE10A inhibitors (CNS disorders). The specific substitution pattern—a fluorine atom at the para-position (relative to the alkyl chain) and a methoxy group at the meta-position—offers a synergistic effect: the fluorine blocks metabolic oxidation at the vulnerable para-site, while the methoxy group tunes lipophilicity and electronic density.
Reagent Profile & Mechanistic Insight
2.1 Chemical Identity
| Property | Specification |
| Chemical Name | This compound |
| Common Name | 4-Fluoro-3-methoxybenzyl chloride |
| CAS Number | 103429-91-0 |
| Molecular Formula | C₈H₈ClFO |
| Molecular Weight | 174.60 g/mol |
| Physical State | Low-melting solid or liquid (depending on purity/temp) |
| Reactivity Class | Benzylic Chloride (Electrophile) |
2.2 Reactivity & Electronic Effects
The reactivity of this benzyl chloride is governed by the interplay between the fluorine and methoxy substituents on the benzene ring.
-
Mechanism: The primary reaction mode is SN2 Nucleophilic Substitution . The chloromethyl group (-CH₂Cl) is a potent leaving group, activated by the benzylic system.
-
Electronic Modulation:
-
Fluorine (C1): Inductively electron-withdrawing (-I) but resonance donating (+R). It slightly deactivates the benzylic carbon toward SN1 pathways compared to a non-fluorinated analog, favoring controlled SN2 reactions.
-
Methoxy (C2): Strongly electron-donating by resonance (+R). Located meta to the chloromethyl group, its resonance effect is not directly conjugated to the reaction center, but it increases the overall electron density of the ring, making the compound susceptible to side reactions (e.g., polymerization) if stored improperly.
-
Experimental Protocols
3.1 Protocol A: N-Alkylation of Secondary Amines (Piperazines/Piperidines)
Target Application: Synthesis of MMP-13 Inhibitor Intermediates (e.g., Pyrimidine-carboxamides).
This protocol describes the coupling of this compound with a secondary amine. This is a standard transformation for generating diverse libraries of bioactive compounds.
Reagents:
-
Electrophile: this compound (1.0 equiv)
-
Nucleophile: Substituted Piperazine or Piperidine derivative (1.0 - 1.2 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv) or DIPEA (2.0 equiv)
-
Solvent: Acetonitrile (ACN) or DMF (Anhydrous)
-
Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Accelerates reaction via Finkelstein exchange.
Step-by-Step Procedure:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the Nucleophile (e.g., N-Boc-piperazine) in anhydrous Acetonitrile (0.1 M concentration).
-
Base Addition: Add K₂CO₃ (powdered) to the solution. If using KI as a catalyst, add it at this stage.
-
Reagent Addition: Add This compound dropwise to the suspension at Room Temperature (RT).
-
Note: If the reaction is exothermic, cool the mixture to 0°C during addition.
-
-
Reaction: Stir the mixture at 60°C for 4–12 hours. Monitor consumption of the benzyl chloride by TLC (Hexane/EtOAc) or LC-MS.
-
Workup:
-
Cool to RT.
-
Filter off the solid inorganic salts (K₂CO₃/KCl).
-
Concentrate the filtrate under reduced pressure.[1]
-
Redissolve the residue in Ethyl Acetate and wash with Water (2x) and Brine (1x).
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify via Flash Column Chromatography (Silica Gel).
Self-Validating Checkpoint:
-
1H NMR Validation: Look for the disappearance of the benzylic -CH₂- signal of the chloride (~4.6 ppm) and the appearance of the new benzylic amine signal shifted upfield (~3.5 ppm).
3.2 Protocol B: N-Alkylation of Indoles/Isoquinolines
Target Application: Synthesis of PDE10A Inhibitors (e.g., Isoquinoline derivatives).
Alkylation of heteroaromatic nitrogens (like indole N-H) requires stronger bases to deprotonate the nitrogen first.
Reagents:
-
Substrate: Indole or Isoquinoline derivative (1.0 equiv)
-
Reagent: this compound (1.1 equiv)
-
Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 - 1.5 equiv)
-
Solvent: DMF or THF (Anhydrous)
Step-by-Step Procedure:
-
Deprotonation: Under an inert atmosphere (N₂ or Ar), dissolve the Indole substrate in anhydrous DMF. Cool to 0°C.
-
Base Addition: Carefully add NaH portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 30 mins, then allow to warm to RT for 30 mins to ensure complete deprotonation (formation of the indolyl anion).
-
Alkylation: Cool back to 0°C. Add a solution of This compound in DMF dropwise.
-
Reaction: Allow the mixture to warm to RT and stir for 2–6 hours.
-
Quench & Workup:
-
Purification: Recrystallization or Column Chromatography.[1]
Visualized Workflows
4.1 General Reaction Pathway
The following diagram illustrates the generic pathway for installing the 4-fluoro-3-methoxybenzyl group onto a heterocycle.
Caption: General SN2 coupling pathway between the benzyl chloride reagent and a heterocyclic nucleophile.
4.2 Application Workflow: MMP-13 Inhibitor Synthesis
This workflow visualizes the specific application in synthesizing MMP-13 inhibitors, as referenced in J. Med. Chem. 2016.
Caption: Synthetic workflow for MMP-13 inhibitors utilizing the 4-fluoro-3-methoxybenzyl building block.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Benzyl Chloride | Ensure all solvents (DMF/ACN) are strictly anhydrous. Store reagent under inert gas. |
| Polysubstitution | Excess Reagent | Use strict 1:1 stoichiometry or a slight excess of the nucleophile (amine) to prevent over-alkylation. |
| Incomplete Reaction | Steric Hindrance | Add 10 mol% KI (Finkelstein condition) to generate the more reactive Benzyl Iodide in situ. |
| Color Change (Darkening) | Polymerization/Decomposition | The reagent is sensitive to light and acid. Store in amber vials at 2-8°C. |
Safety & Handling
-
Hazards: Benzyl chlorides are potent lachrymators (tear gas agents) and skin irritants. They can cause severe burns and respiratory distress.
-
Controls:
-
Always handle in a functioning fume hood .
-
Wear double nitrile gloves and safety goggles.
-
Quench all glassware and waste with dilute ammonia or NaOH solution before removal from the hood to destroy residual alkylating agent.
-
References
-
Discovery of MMP-13 Inhibitors: Ruminski, P. G., et al. "Discovery of N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide...".[3][4][5] Journal of Medicinal Chemistry, 2016, 59(1), 313–327.[3] Link
-
PDE10A Inhibitors: "Synthesis and in Vitro Evaluation of New Analogues as Inhibitors for Phosphodiesterase 10A". PubMed Central. Link
-
General Benzyl Chloride Reactivity: "Benzyl Chloride, Benzal Chloride, and Benzotrichloride".[6] ResearchGate.[6][7] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and in Vitro Evaluation of New Analogues as Inhibitors for Phosphodiesterase 10A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Binding Database [bindingdb.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
High-Efficiency N-Alkylation Protocols: 4-(Chloromethyl)-1-fluoro-2-methoxybenzene
Executive Summary
This Application Note details the optimized protocols for the N-alkylation of amines using 4-(Chloromethyl)-1-fluoro-2-methoxybenzene (CAS: 103429-03-2). This specific benzylic chloride serves as a critical building block in medicinal chemistry, particularly for introducing the 4-fluoro-3-methoxybenzyl motif—a pharmacophore often utilized to modulate metabolic stability and lipophilicity in kinase inhibitors and GPCR ligands.
The presence of the fluorine atom (C1) and methoxy group (C2) creates a unique electronic environment that enhances the electrophilicity of the benzylic position (C4) relative to unsubstituted benzyl chloride. While this facilitates rapid
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | 1-Fluoro-2-methoxy-4-(chloromethyl)benzene |
| Common Name | 4-Fluoro-3-methoxybenzyl chloride |
| Molecular Formula | |
| Molecular Weight | 174.60 g/mol |
| Physical State | Colorless to pale yellow liquid or low-melting solid |
| Reactivity Class | Electrophilic Alkylating Agent (Benzylic Halide) |
| Storage | 2–8°C, under inert atmosphere ( |
Safety Warning: Benzylic chlorides are potent lachrymators and alkylating agents. All procedures must be performed in a functioning fume hood.[1] Wear chemical-resistant gloves (Nitrile/Neoprene) and eye protection.
Mechanistic Principles
The reaction proceeds via a classic Nucleophilic Substitution (
Electronic Considerations
-
Para-Fluoro Effect: The fluorine atom at the para position (relative to the chloromethyl group) exerts an inductive electron-withdrawing effect (-I), making the benzylic carbon more electropositive and reactive toward nucleophiles.
-
Meta-Methoxy Effect: The methoxy group at the meta position also exerts an inductive withdrawing effect, further activating the electrophile.
Reaction Pathway Diagram
The following diagram illustrates the reaction pathway and competing side reactions.
Figure 1: Reaction pathway showing the desired
Experimental Protocols
Method A: Secondary Amines (Standard Protocol)
Best for: Cyclic amines (piperidine, morpholine) or acyclic secondary amines.
Rationale: Secondary amines cannot undergo bis-alkylation, simplifying the stoichiometry. Potassium carbonate (
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 1.1 – 1.2 equiv[2]
-
Base:
(anhydrous, granular): 2.0 equiv -
Solvent: Acetonitrile (ACN) [Preferred] or DMF.
Step-by-Step:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 2.0 equiv of
in dry Acetonitrile (0.2 M concentration) . -
Amine Addition: Add 1.1 equiv of the secondary amine . Stir at room temperature for 5 minutes.
-
Substrate Addition: Add 1.0 equiv of this compound dropwise.
-
Note: If the reaction is exothermic, cool to 0°C during addition.
-
-
Reaction: Stir at 60°C for 2–4 hours. Monitor by TLC or LC-MS.
-
Workup:
Method B: Primary Amines (Controlled Mono-Alkylation)
Best for: Primary alkyl amines or anilines.
Rationale: Primary amines are prone to reacting twice (bis-alkylation) because the secondary amine product is often more nucleophilic than the starting primary amine. To prevent this, we use a stoichiometric excess of the amine and slow addition of the electrophile.
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 3.0 – 5.0 equiv (Excess is critical)
-
Base: DIPEA (N,N-Diisopropylethylamine): 1.0 equiv (Optional, if amine is valuable, otherwise the excess amine acts as base).
-
Solvent: THF or DCM.
Step-by-Step:
-
Preparation: Dissolve 3.0–5.0 equiv of the primary amine in THF (0.1 M) . Cool to 0°C .
-
Substrate Addition: Dissolve 1.0 equiv of this compound in a small volume of THF. Add this solution dropwise to the amine solution over 30–60 minutes using a syringe pump or addition funnel.
-
Expert Tip: High dilution favors mono-alkylation.
-
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours.
-
Workup:
-
Concentrate to remove volatiles.
-
Purification: The excess primary amine must be removed. If the amine is volatile, vacuum dry. If not, use column chromatography (gradient elution: 0-10% MeOH in DCM) or acid-base extraction (if product pKa allows differentiation).
-
Method C: The "Finkelstein" Modification (Unreactive Amines)
Best for: Sterically hindered amines or electron-deficient anilines.
Rationale: In situ conversion of the benzyl chloride to the more reactive benzyl iodide using Sodium Iodide (NaI).
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 1.2 equiv[2]
-
Catalyst: NaI (0.1 – 0.5 equiv)
-
Base:
or (2.0 equiv) -
Solvent: Acetone or Butanone (MEK).
Protocol:
-
Mix Substrate, Amine, Base, and 0.2 equiv NaI in Acetone.
-
Reflux (
) for 6–12 hours. The precipitation of NaCl drives the equilibrium.
Decision Matrix & Workflow
Use this flowchart to select the appropriate protocol for your specific amine.
Figure 2: Decision tree for protocol selection based on amine classification.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield / No Reaction | Hydrolysis of chloride | Ensure solvents are anhydrous. Check reagent quality (benzyl chlorides degrade over time). |
| Bis-Alkylation (Primary Amines) | High local concentration of substrate | Increase dilution. Increase equivalents of amine. Use slower addition rate. |
| Incomplete Conversion | Poor nucleophilicity | Switch to Method C (NaI catalyst). Switch solvent to DMF (polar aprotic). |
| Emulsion during Workup | Fine salt suspension | Filter reaction mixture through Celite® before aqueous workup. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2779255, 3-Fluoro-4-methoxybenzoyl chloride (Related Structure/Reactivity). Retrieved from [Link][6]
-
Organic Chemistry Portal. Synthesis of Benzyl Amines - General Methodologies. Retrieved from [Link]
- Salvatore, R. N., et al. (2002).Efficient cesium carbonate promoted N-alkylation of amines. Tetrahedron, 58(17), 3329-3347.
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. BJOC - Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane [beilstein-journals.org]
- 6. 3-Fluoro-4-methoxybenzoyl chloride | C8H6ClFO2 | CID 2779255 - PubChem [pubchem.ncbi.nlm.nih.gov]
High-Efficiency O-Alkylation of Phenols using 4-(Chloromethyl)-1-fluoro-2-methoxybenzene
Application Note & Protocol Guide [1]
Executive Summary
This guide details the optimized protocols for the O-alkylation of phenols using 4-(Chloromethyl)-1-fluoro-2-methoxybenzene . This specific electrophile is a "privileged structure" in medicinal chemistry, often employed to introduce a metabolically stable, lipophilic benzyl motif found in various tyrosine kinase inhibitors (e.g., EGFR inhibitors).
While benzyl chlorides are generally reactive, the specific electronic environment created by the ortho-methoxy and para-fluoro substituents requires precise control over basicity and solvation to prevent hydrolysis and maximize yield. This note provides two validated workflows: a standard cost-effective protocol and a high-performance protocol for sterically hindered substrates.
Chemical Basis & Strategic Rationale
The Electrophile: Electronic Activation
The reagent This compound possesses unique electronic characteristics that influence its reactivity in SN2 reactions:
-
Fluorine (C1): Strongly electronegative (
), it exerts an inductive withdrawing effect (-I), increasing the electrophilicity of the benzylic carbon at the para position (C4). -
Methoxy (C2): While generally electron-donating via resonance (+R), its inductive effect (-I) and position meta to the reaction center (C4) mean it does not significantly deactivate the benzylic halide.
-
Result: The benzylic chloride is highly activated but susceptible to hydrolysis if moisture is present.
Mechanism: Finkelstein-Assisted Williamson Ether Synthesis
Direct alkylation with benzyl chlorides can be sluggish. To enhance the reaction rate, we utilize Finkelstein catalysis in situ.
-
Halogen Exchange: The addition of catalytic Potassium Iodide (KI) converts the benzyl chloride to a more reactive benzyl iodide.
-
Nucleophilic Attack: The phenoxide anion (generated by the base) attacks the benzyl iodide in a concerted SN2 step.
-
Regeneration: The chloride ion displaces the iodide from the salt, regenerating the catalyst.
Figure 1: Mechanistic pathway showing base-mediated deprotonation and iodide-catalyzed activation of the electrophile.
Experimental Protocols
Method A: Standard Protocol (Cost-Effective)
Best for: Unhindered phenols, scale-up, and cost-sensitive workflows.
Reagents:
-
Phenol substrate (1.0 equiv)[2]
-
This compound (1.1 – 1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous, -325 mesh (2.0 equiv)
-
Solvent: DMF or Acetone (anhydrous)
Procedure:
-
Preparation: Dry all glassware. Ideally, flame-dry and purge with N₂.
-
Dissolution: Dissolve the Phenol (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add K₂CO₃ (2.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes. Note: The solution may change color (yellow/orange) indicating phenoxide formation.
-
Addition: Add this compound (1.1 equiv) dropwise.
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC or LC-MS.
-
Workup:
-
Cool to RT.
-
Dilute with EtOAc.
-
Wash 3x with water (to remove DMF) and 1x with Brine.
-
Dry over Na₂SO₄, filter, and concentrate.[2]
-
Method B: High-Performance Protocol (The "Cesium Effect")
Best for: Sterically hindered phenols, electron-deficient phenols, or when the electrophile is valuable/limited.
Scientific Rationale: Cesium (Cs⁺) is a large, soft cation ("soft acid") that forms looser ion pairs with the phenoxide anion ("hard base") in organic solvents compared to Potassium (K⁺). This results in a "naked," highly reactive phenoxide anion. Combined with Iodide catalysis, this method ensures maximum conversion.
Reagents:
-
Phenol substrate (1.0 equiv)[2]
-
This compound (1.1 equiv)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Potassium Iodide (KI) (0.1 equiv / 10 mol%)
-
Solvent: Acetonitrile (MeCN), anhydrous
Procedure:
-
Setup: Charge a reaction vial with Phenol (1.0 equiv), Cs₂CO₃ (1.5 equiv), and KI (0.1 equiv).
-
Solvent: Add anhydrous Acetonitrile (0.15 M). Purge with Argon/N₂.
-
Activation: Stir at RT for 10 minutes.
-
Alkylation: Add this compound (1.1 equiv).
-
Reaction: Heat to Reflux (approx. 80°C) for 2–4 hours.
-
Checkpoint: If the reaction stalls, add another 0.05 equiv of KI.
-
-
Workup:
-
Filter the mixture through a Celite pad to remove inorganic salts (CsCl, Cs₂CO₃).
-
Wash the pad with EtOAc.
-
Concentrate the filtrate.
-
Purification: Flash chromatography (typically Hexanes:EtOAc) is usually required to remove traces of the benzyl chloride.
-
Optimization & Troubleshooting Guide
Solvent and Base Selection Matrix
Use this table to select conditions based on your substrate's profile.
| Substrate Type | Recommended Base | Recommended Solvent | Additive | Rationale |
| Simple Phenol | K₂CO₃ | Acetone or DMF | None | Cost-effective; standard Williamson conditions. |
| Hindered Phenol | Cs₂CO₃ | Acetonitrile (MeCN) | KI (10%) | "Cesium Effect" increases nucleophilicity; KI activates electrophile. |
| Acidic Phenol (e.g., Nitrophenol) | K₂CO₃ | DMF | None | Phenoxide forms easily; DMF stabilizes the transition state. |
| Base-Sensitive | Ag₂CO₃ | Toluene | None | Neutral conditions (expensive, use only if necessary). |
Workflow Decision Tree
Figure 2: Decision tree for selecting the optimal alkylation protocol based on substrate solubility and steric profile.
Safety & Handling (Critical)
-
Lachrymator: Benzyl chlorides are potent lachrymators (tear gas agents). Always handle this compound in a functioning fume hood.
-
Corrosive: The reaction generates HCl (neutralized by base) and potential alkylating agents. Wear nitrile gloves and safety glasses.
-
Quenching: Any unreacted benzyl chloride in the waste stream should be quenched with an amine (e.g., morpholine) or aqueous ammonia before disposal to prevent alkylation hazards downstream.
References
-
Williamson Ether Synthesis Mechanism
- Williamson, A. W. (1850). "Theory of Aetherification". Philosophical Magazine, 37, 350–356.
-
The Finkelstein Reaction (Catalysis)
- Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Ber. Dtsch. Chem. Ges., 43, 1528.
-
The Cesium Effect in Alkylation
-
Application in Medicinal Chemistry (Benzyl Chloride Intermediates)
-
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges". J. Med.[1] Chem., 54, 3451–3479. (Context on fluorinated motifs).
-
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. public.websites.umich.edu [public.websites.umich.edu]
- 5. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]
protecting group strategies involving fluorinated benzyl groups
Application Note: Strategic Implementation of Fluorinated Benzyl Protecting Groups
Executive Summary
In complex multi-step organic synthesis, particularly in carbohydrate and peptide chemistry, the "standard" benzyl ether (Bn) often lacks the necessary orthogonality or spectral distinctiveness required for high-precision work. Fluorinated benzyl groups—specifically 4-fluorobenzyl (FBn) , 2-fluorobenzyl (2-FBn) , and pentafluorobenzyl (PFBn) —offer a powerful alternative.
These groups provide three critical advantages:
-
Tunable Electronic Stability: The electron-withdrawing nature of fluorine increases stability toward acid hydrolysis and oxidation compared to non-fluorinated benzyls and p-methoxybenzyl (PMB) ethers.
-
Kinetic Orthogonality: Under catalytic hydrogenolysis, fluorinated benzyls cleave significantly slower than standard benzyl groups, enabling kinetic separation.
-
19F NMR "Spy" Tagging: The fluorine nucleus acts as a highly sensitive, background-free NMR reporter, allowing for non-destructive reaction monitoring in crude mixtures.
The Fluorinated Benzyl Toolkit
The introduction of fluorine onto the aromatic ring alters the physiochemical properties of the protecting group without significantly changing the steric bulk compared to a standard benzyl group.
| Protecting Group | Abbr. | Structure | Key Feature | Electronic Effect |
| Benzyl | Bn | Ph-CH₂- | Baseline Standard | Neutral |
| 4-Fluorobenzyl | FBn | (4-F-Ph)-CH₂- | 19F NMR Tag; Acid Stable | Weakly Deactivating |
| 2-Fluorobenzyl | 2-FBn | (2-F-Ph)-CH₂- | Ortho-effect stability | Weakly Deactivating |
| Pentafluorobenzyl | PFBn | (C₆F₅)-CH₂- | Max Stability; Lipophilic | Strongly Deactivating |
| p-Methoxybenzyl | PMB | (4-MeO-Ph)-CH₂- | Acid/Oxidation Labile | Strongly Activating |
Orthogonality & Stability Logic
The strategic value of fluorinated benzyls lies in their distinct reactivity profile compared to standard Bn and PMB groups.
Acid Stability Ladder
Fluorine atoms withdraw electron density from the benzylic position, destabilizing the oxocarbenium ion intermediate formed during acid-catalyzed hydrolysis.
-
Stability Order: PFBn > FBn > Bn > PMB > Trityl
-
Implication: You can selectively remove a PMB or Trityl group with mild acid (e.g., dilute TFA or AcOH) while retaining FBn or PFBn intact.
Oxidative Stability (DDQ)
PMB ethers are classically cleaved using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) via single-electron transfer. The electron-poor nature of FBn and PFBn makes them inert to DDQ oxidation.
-
Protocol: Treat a molecule containing both PMB and FBn with DDQ/DCM/H₂O. The PMB is cleaved; the FBn remains untouched.
Hydrogenolysis Kinetics
While all benzyl ethers can be cleaved by Pd/C and H₂, the rate is electronically controlled.
-
Cleavage Rate: PMB > Bn >> FBn >>> PFBn
-
Strategy: By monitoring the reaction or poisoning the catalyst (e.g., with pyridine), one can selectively cleave a standard Benzyl group in the presence of a Pentafluorobenzyl group.
Visualizing Orthogonality
Caption: Orthogonal deprotection workflow demonstrating the sequential removal of PMB, Bn, and Fluorinated Benzyl groups.
Detailed Protocols
Installation: The Modified Williamson Ether Synthesis
For fluorinated benzyl halides (which are less electrophilic than benzyl bromide due to the electron-withdrawing fluorine), a stronger activation or polar solvent is often beneficial.
Reagents:
-
Sodium Hydride (NaH, 60% dispersion)
-
Fluorobenzyl Bromide (4-FBnBr or PFBnBr)
-
Tetrabutylammonium iodide (TBAI) - Catalyst
-
DMF (Anhydrous)
Step-by-Step:
-
Preparation: In a flame-dried flask under Argon, dissolve the alcohol (1.0 equiv) in anhydrous DMF (0.5 M).
-
Deprotonation: Cool to 0°C. Add NaH (1.2 equiv) portion-wise. Stir for 30 min at 0°C to ensure alkoxide formation.
-
Alkylation: Add TBAI (0.1 equiv) followed by the dropwise addition of Fluorobenzyl Bromide (1.2 - 1.5 equiv).
-
Note: PFBnBr is a solid; dissolve it in a minimum amount of DMF before addition.
-
-
Reaction: Allow to warm to room temperature. Stir for 4-16 hours.
-
Monitoring: Use TLC or 19F NMR (crude aliquot).
-
-
Workup: Quench with MeOH. Dilute with Et₂O, wash with water (x3) and brine. Dry over MgSO₄.
Selective Deprotection: Kinetic Hydrogenolysis
To remove a standard Benzyl group while keeping a 4-Fluorobenzyl group intact.
Reagents:
-
Pd/C (10% wt loading)
-
Solvent: EtOAc/MeOH (1:1)
-
Hydrogen source: H₂ balloon (1 atm)
Step-by-Step:
-
Dissolve the substrate in EtOAc/MeOH (0.1 M).
-
Add Pd/C (5-10 wt% of substrate mass).
-
Purge with H₂ gas.
-
Critical Step: Monitor the reaction closely by TLC or HPLC every 15 minutes.
-
Standard Bn usually cleaves within 30-60 mins.
-
FBn typically requires >3 hours or elevated pressure/temperature.
-
-
Stop the reaction immediately upon disappearance of the Bn-protected starting material. Filter through Celite.
Application: 19F NMR Reaction Monitoring
Fluorinated protecting groups serve as built-in "spies" for monitoring reactions on the substrate backbone (e.g., glycosylation) without needing extensive workup.
Experimental Setup:
-
Solvent: CDCl₃ or deuterated acetone.
-
Internal Standard: Trifluorotoluene (δ -63.7 ppm) or Fluorobenzene (δ -113.1 ppm).
-
Technique: Take a 50 µL aliquot of the reaction mixture, dilute with 0.5 mL deuterated solvent, and acquire a non-decoupled 19F spectrum.
Typical Chemical Shifts (referenced to CFCl₃ at 0 ppm):
| Group | Approximate Shift (δ ppm) |
| 2-Fluorobenzyl | -117 to -119 |
| 3-Fluorobenzyl | -112 to -114 |
| 4-Fluorobenzyl | -115 to -118 |
| Pentafluorobenzyl | -142 (ortho), -153 (para), -161 (meta) |
Note: Shifts vary slightly based on solvent and the specific alcohol protected.
Safety & Handling
-
Lachrymators: Fluorinated benzyl halides (especially Pentafluorobenzyl bromide) are potent lachrymators (tear-inducing agents).
-
Requirement: ALL weighing and handling must occur inside a functioning fume hood.
-
Neutralization: Rinse all glassware contacting the bromide with a dilute solution of ammonia or NaOH before removing from the hood.
-
-
Waste: Fluorinated compounds should be segregated into halogenated waste streams to prevent issues in incineration processes.
References
-
Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Universal Wiser Publisher, 2022. Link
-
Use of fluorobenzoyl protective groups in synthesis of glycopeptides. PubMed, 1999. Link
-
The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group. PubMed, 2006. Link
-
Mechanisms for the removal of benzyl protecting groups in synthetic peptides. Journal of the American Chemical Society, 1986. Link
-
19F NMR as a tool in chemical biology. PMC - NIH, 2021. Link
Sources
Application Note: High-Efficiency Benzylation with 4-(Chloromethyl)-1-fluoro-2-methoxybenzene in Agrochemical Synthesis
This Application Note is designed for research chemists and process engineers in the agrochemical and pharmaceutical sectors. It details the technical utility, optimized synthesis protocols, and handling procedures for 4-(Chloromethyl)-1-fluoro-2-methoxybenzene (CAS 276861-59-7), a critical electrophilic building block.[1]
Executive Summary & Chemical Profile[2][3][4]
This compound (also known as 4-Fluoro-3-methoxybenzyl chloride) is a specialized alkylating agent used to introduce the 4-fluoro-3-methoxybenzyl group. This moiety is a strategic bioisostere for the veratryl (3,4-dimethoxybenzyl) group often found in natural products.[1]
In modern agrochemical design, this specific substitution pattern offers two distinct advantages:
-
Metabolic Blockade: The fluorine atom at the para-position (relative to the benzyl attachment) blocks cytochrome P450-mediated hydroxylation, significantly extending the half-life of the active ingredient (AI) in plant systems and pests.
-
Electronic Modulation: The meta-methoxy group functions as a hydrogen bond acceptor while modulating the lipophilicity (
) of the molecule, enhancing cuticular penetration in weeds or fungal cell walls.
Chemical Identity
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | 4-Fluoro-3-methoxybenzyl chloride |
| CAS Number | 276861-59-7 |
| Molecular Formula | |
| Molecular Weight | 174.60 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Reactivity Class | Benzyl chloride (Electrophile, Alkylating Agent) |
| Storage | 2-8°C, under inert atmosphere (Argon/Nitrogen) |
Core Application: Synthesis of PPO-Inhibitor Herbicide Analogs
A primary application of this intermediate is the N-alkylation or O-alkylation of heterocyclic cores, such as pyrazoles, triazolinones, or uracils, which are common pharmacophores in Protoporphyrinogen Oxidase (PPO) inhibiting herbicides.[1]
Protocol: N-Alkylation of a Substituted Pyrazole
This protocol describes the coupling of this compound with a model pyrazole substrate (e.g., Ethyl 3-methyl-1H-pyrazole-5-carboxylate) to generate a fluorinated herbicide precursor.
Reagents & Materials
-
Substrate: Substituted Pyrazole (1.0 equiv)
-
Electrophile: this compound (1.1 equiv)
-
Base: Potassium Carbonate (
), anhydrous, 325 mesh (2.0 equiv)[1] -
Catalyst: Tetrabutylammonium iodide (TBAI) (0.05 equiv) or Sodium Iodide (NaI)[1]
-
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)[1]
-
Atmosphere: Nitrogen (
)[1]
Step-by-Step Methodology
-
Preparation:
-
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charge the flask with the Substrate (e.g., 10 mmol) and anhydrous Acetonitrile (50 mL).[1]
-
-
Deprotonation:
-
Add anhydrous
(20 mmol) in a single portion. -
Stir the heterogeneous mixture at room temperature for 30 minutes to facilitate partial deprotonation.
-
-
Alkylation:
-
Add TBAI (0.5 mmol) as a phase-transfer catalyst.
-
Add This compound (11 mmol) dropwise via syringe over 5 minutes. Note: If the electrophile is solid, dissolve in minimal MeCN before addition.[1]
-
-
Reaction:
-
Heat the reaction mixture to 60°C (internal temperature).
-
Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or HPLC.[2][3][4] The conversion is typically complete within 4–6 hours.
-
Mechanistic Note: TBAI facilitates the in-situ Finkelstein reaction, converting the benzyl chloride to a more reactive benzyl iodide, accelerating the
attack.[1]
-
-
Workup:
-
Cool the mixture to room temperature.
-
Filter off the inorganic salts (
) through a pad of Celite.[1] Rinse the pad with EtOAc. -
Concentrate the filtrate under reduced pressure to obtain the crude oil.
-
-
Purification:
-
Purify via flash column chromatography (Silica Gel 60).[1]
-
Eluent: Gradient of 0%
20% EtOAc in Hexanes. -
Yield Target: >85% isolated yield.
-
Mechanistic Pathway & Workflow Visualization[1]
The following diagram illustrates the
Figure 1: Mechanistic workflow for the catalytic alkylation of heterocycles using this compound.
Process Optimization & Troubleshooting
To ensure reproducibility and high yields, consider the following parameters:
| Parameter | Recommendation | Rationale |
| Solvent Choice | Acetonitrile (Preferred) or DMF | MeCN is easier to remove during workup. DMF is superior for poorly soluble substrates but requires aqueous wash to remove. |
| Temperature | 50–65°C | Higher temperatures (>80°C) may promote dimerization of the benzyl chloride or O-alkylation vs N-alkylation side reactions. |
| Stoichiometry | 1.05 – 1.10 equiv Electrophile | Slight excess ensures full consumption of the valuable heterocyclic core. Avoid large excess to simplify purification. |
| Impurity Control | Exclude Moisture | Benzyl chlorides hydrolyze to benzyl alcohols in the presence of water/hydroxide. Use anhydrous bases and solvents. |
Quality Assurance (QA) Check[1]
-
H-NMR Diagnostic: Look for the disappearance of the chloromethyl singlet (
ppm) and the appearance of the N-benzyl methylene singlet ( ppm). -
F-NMR: The fluorine signal (typically
to ppm) is a clean diagnostic marker for the incorporation of the moiety.
Safety & Handling Protocols
Warning: this compound is a potent alkylating agent and lachrymator.
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1]
-
Spill Management: Neutralize spills with a dilute solution of ammonia or nucleophilic amine (e.g., ethanolamine) to quench the alkylating potential before cleanup.[1]
-
Storage: Store in a tightly sealed container at 2–8°C. Moisture sensitivity requires storage under inert gas.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 276861-59-7. Retrieved from .[1]
-
Chem-Impex International. 3-Fluoro-4-methoxybenzyl chloride Product Page (Isomer Comparison). Retrieved from .
-
Echemi. this compound Product Database. Retrieved from .[1]
- U.S. Patent & Trademark Office.Search for Fluorinated Benzyl Agrochemicals. (General reference to class of compounds).
Disclaimer: This document is for research and development purposes only. The protocols described should be performed by qualified personnel adhering to all local safety regulations.
Sources
- 1. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated Compounds | CymitQuimica [cymitquimica.com]
- 3. 4-(Chloromethoxy)-1-fluoro-2-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]
- 4. beilstein-journals.org [beilstein-journals.org]
reaction conditions for coupling with 4-(Chloromethyl)-1-fluoro-2-methoxybenzene
Application Note: Strategic Coupling Protocols for 4-(Chloromethyl)-1-fluoro-2-methoxybenzene
Executive Summary & Chemical Profile
This compound (often structurally related to CAS 351-52-0 variants) is a high-value electrophilic building block used extensively in medicinal chemistry, particularly in the design of EGFR inhibitors (e.g., Osimertinib analogs) and PROTAC linkers .
Its reactivity profile is dominated by the chloromethyl group (benzyl chloride), which serves as a potent "soft" electrophile for
-
Electronic Activation: The methoxy group (electron-donating by resonance) stabilizes the transition state for carbocation-like character, making this benzyl chloride highly reactive—often more so than unsubstituted benzyl chloride.
-
Orthogonal Reactivity: The aryl fluoride is generally stable under standard alkylation conditions but can be activated for
(Nucleophilic Aromatic Substitution) only under harsh conditions or if the ring is further electron-deficient (e.g., nitration).
Safety Critical Warning: Benzyl chloride derivatives are potent lachrymators and alkylating agents . All procedures must be performed in a functioning fume hood. Neutralize glassware with dilute NaOH or ammonium hydroxide before removal from the hood.
Strategic Reaction Optimization
Before executing a protocol, select the reaction system based on the nucleophile's "hardness" and basicity.
Solvent & Base Selection Matrix
| Nucleophile Class | Recommended Solvent | Preferred Base | Additive (Catalyst) | Temperature |
| Amines ( | Acetonitrile (MeCN) or DCM | DIPEA or | None required | |
| Phenols / Alcohols | DMF or Acetone | KI (0.1 eq) | ||
| Thiols | THF or Ethanol | None required | ||
| Carbon (Enolates) | THF or Toluene | NaH or LiHMDS | TBAI (Phase Transfer) |
Expert Insight (The "Finkelstein" Boost):
For sluggish reactions (e.g., sterically hindered phenols), adding 10 mol% Sodium Iodide (NaI) or Potassium Iodide (KI) generates the benzyl iodide in situ. The iodide is a better leaving group than chloride (
Validated Experimental Protocols
Protocol A: N-Alkylation (Synthesis of Benzylic Amines)
Target: Coupling with secondary amines (e.g., morpholine, piperazine) for kinase inhibitor scaffolds.
Reagents:
-
This compound (1.0 equiv)
-
Amine Nucleophile (1.2 equiv)
- -Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Acetonitrile (anhydrous) [Concentration: 0.2 M]
Step-by-Step Workflow:
-
Preparation: Charge a reaction vial with the amine (1.2 equiv) and DIPEA (2.0 equiv) in Acetonitrile.
-
Addition: Cool the solution to
(ice bath). Add this compound (1.0 equiv) dropwise (dissolved in minimal MeCN if solid).-
Reasoning: Cooling prevents exotherms and minimizes bis-alkylation if using primary amines.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Monitoring: TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the chloride (
not visible usually, look for UV shift) and appearance of Product Mass.
-
-
Workup: Dilute with EtOAc. Wash with Sat.
(x2) and Brine (x1). Dry over . -
Purification: Flash Column Chromatography (DCM/MeOH gradient).
Protocol B: O-Alkylation (Ether Synthesis)
Target: Coupling with Phenols/Hydroxy-heterocycles.
Reagents:
-
This compound (1.0 equiv)
-
Phenol/Alcohol (1.1 equiv)
-
Cesium Carbonate (
) (2.0 equiv) -
Potassium Iodide (KI) (0.1 equiv - Optional but recommended)
-
DMF (anhydrous) [Concentration: 0.3 M]
Step-by-Step Workflow:
-
Deprotonation: Stir the Phenol and
in DMF at RT for 30 minutes.-
Reasoning: Ensures formation of the phenoxide anion prior to electrophile addition.
-
-
Coupling: Add the benzyl chloride (1.0 equiv) and KI (0.1 equiv).
-
Heating: Heat to 60°C for 2–6 hours.
-
Note: Do not exceed 80°C to avoid potential elimination side-products or decomposition of the sensitive methoxy-fluoro motif.
-
-
Quench: Pour into ice-water.
Visualization: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting conditions and the standard execution flow.
Figure 1: Strategic decision tree for coupling reactions based on nucleophile classification.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Chloride leaving group is too slow. | Add 10 mol% TBAI (Phase transfer) or KI (Finkelstein). Increase Temp to 60°C. |
| Hydrolysis Product (Benzyl Alcohol) | Wet solvents or atmospheric moisture. | Use anhydrous solvents (purchase over molecular sieves) and purge with Argon/Nitrogen. |
| Bis-Alkylation (with Primary Amines) | Nucleophile is too reactive/concentrated. | Use excess amine (3–5 equiv) or add the benzyl chloride very slowly (syringe pump). |
| Darkening/Decomposition | Temperature too high; Fluorine elimination. | Keep reaction below 80°C . Check base strength (switch from NaH to |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17821703, 4-Chloro-1-fluoro-2-methoxybenzene (Structural Analog). Retrieved from [Link]
-
Voulgari, P. et al. (2021). Optimized synthetic protocol for the preparation of Osimertinib.[4] (Context on methoxy-fluoro-aniline intermediates). Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). Benzyl Chloride - NIOSH Pocket Guide to Chemical Hazards. (Safety Protocols). Retrieved from [Link]
Sources
Application Notes and Protocols: Catalytic Functionalization of 4-(Chloromethyl)-1-fluoro-2-methoxybenzene
Introduction: Unlocking the Potential of a Versatile Building Block
4-(Chloromethyl)-1-fluoro-2-methoxybenzene is a key intermediate in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries. Its structure presents a unique combination of reactive sites: a benzylic chloride poised for nucleophilic substitution and cross-coupling, and an electron-rich, substituted aromatic ring amenable to further functionalization. The strategic placement of the fluoro and methoxy groups influences the electronic properties and steric environment of the molecule, offering opportunities for selective transformations.
This guide provides an in-depth exploration of modern catalytic methods to functionalize this versatile substrate. We move beyond simple procedural lists to explain the underlying principles and rationale behind catalyst selection, reaction conditions, and protocol design. The focus is on robust and reproducible methods for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, which are fundamental transformations in drug development and materials science.
I. Palladium-Catalyzed C-C Bond Formation: Constructing Molecular Scaffolds
The benzylic chloride of this compound is an excellent electrophile for palladium-catalyzed cross-coupling reactions, enabling the construction of complex carbon skeletons.
A. Suzuki-Miyaura Coupling: Forging Diaryl Methane Motifs
The Suzuki-Miyaura reaction is a powerful and widely used method for C-C bond formation, valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1] Coupling benzyl chlorides with arylboronic acids provides a direct route to diarylmethane structures, which are prevalent in biologically active compounds.[2][3]
Mechanistic Rationale: The catalytic cycle, illustrated below, hinges on three key steps. It begins with the oxidative addition of the benzylic C-Cl bond to a Pd(0) complex. This is often the rate-limiting step for chlorides, but is generally favorable for activated benzylic systems. The subsequent transmetalation with a boronic acid (activated by a base) transfers the organic moiety from boron to palladium. The final, irreversible reductive elimination step expels the desired diarylmethane product and regenerates the active Pd(0) catalyst.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling of a benzyl chloride.
Protocol Considerations: The success of the Suzuki-Miyaura coupling of benzyl chlorides is highly dependent on the catalyst system. While benzyl bromides are more reactive, appropriate ligand selection enables efficient coupling of the more stable and cost-effective benzyl chlorides.[1] N-heterocyclic carbene (NHC) palladium complexes have shown high catalytic activities for this transformation.[4]
| Parameter | Recommended Condition | Rationale & Justification |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd(0) sources, readily available and effective with appropriate ligands. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands accelerate both oxidative addition and reductive elimination. |
| Boronic Acid Partner | Aryl- or Heteroaryl-B(OH)₂ | A wide range is commercially available. Potassium aryltrifluoroborates are also excellent partners.[1] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Moderately strong inorganic bases are required to activate the boronic acid for transmetalation. |
| Solvent | Toluene, Dioxane, CPME/H₂O | Anhydrous aprotic solvents are typical. Biphasic systems like CPME/water can accelerate the reaction.[1] |
| Temperature | 80-110 °C | Sufficient thermal energy is needed to drive the catalytic cycle, especially the oxidative addition step. |
B. Sonogashira Coupling: Installation of Alkynyl Groups
The Sonogashira coupling provides a direct route to synthesize arylalkynes by reacting terminal alkynes with aryl or vinyl halides.[5] This reaction is indispensable for creating rigid structural motifs found in materials science and as precursors for more complex heterocyclic syntheses.[6] The reaction typically employs a dual-catalyst system of palladium and a copper(I) salt.[7]
Mechanistic Rationale: The process involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the benzyl chloride is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle. The copper cycle involves the deprotonation of the terminal alkyne by the amine base, followed by coordination with the Cu(I) salt to form the reactive copper acetylide species. Reductive elimination from the palladium center yields the final product.
Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
| Parameter | Recommended Condition | Rationale & Justification |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard, commercially available catalysts effective for this transformation.[6][7] |
| Copper Co-catalyst | CuI | Essential for the formation of the copper acetylide intermediate, facilitating transmetalation.[5] |
| Ligand | PPh₃ (often part of catalyst) | Triphenylphosphine is a standard ligand that balances stability and reactivity. |
| Base | Et₃N, i-Pr₂NH, Piperidine | Acts as both a proton scavenger and a solvent. Must be a sufficiently strong base to deprotonate the alkyne. |
| Solvent | THF, DMF, Toluene | Anhydrous polar aprotic solvents are typically used to ensure solubility of all components. |
| Temperature | Room Temp to 60 °C | The reaction is often feasible under mild thermal conditions.[5] |
II. Catalytic C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds between aryl halides and a vast range of amines.[8][9] For this compound, this reaction provides direct access to a diverse array of secondary and tertiary benzylamines, which are privileged structures in medicinal chemistry.[10][11]
Mechanistic Rationale: Similar to other cross-coupling reactions, the cycle involves oxidative addition of the benzyl chloride to Pd(0). The resulting palladium(II) complex coordinates with the amine. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amide complex. The final reductive elimination step forms the C-N bond and regenerates the Pd(0) catalyst. The choice of ligand is paramount to prevent side reactions like β-hydride elimination and to facilitate the crucial reductive elimination step.[8]
Caption: Catalytic cycle for the Buchwald-Hartwig amination of a benzyl chloride.
Protocol Considerations: The key to a successful Buchwald-Hartwig amination is the combination of the palladium source, a sterically hindered, electron-rich phosphine ligand, and a strong, non-nucleophilic base.[12]
| Parameter | Recommended Condition | Rationale & Justification |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Standard Pd(0) or Pd(II) precursors that form the active catalyst in situ. |
| Ligand | XPhos, BrettPhos, RuPhos | Bulky biarylphosphine ligands are essential for promoting the reductive elimination of the C-N bond and preventing catalyst decomposition. |
| Amine Partner | Primary & Secondary Amines, Anilines, Heterocycles | A broad scope of amines can be used. Primary amines can be prepared from ammonia equivalents.[11] |
| Base | NaOt-Bu, KOt-Bu, LHMDS | A strong, sterically hindered base is required to deprotonate the amine without competing as a nucleophile. |
| Solvent | Toluene, Dioxane, THF | Anhydrous aprotic solvents are crucial to prevent quenching of the strong base and catalyst deactivation. |
| Temperature | Room Temp to 100 °C | Reaction temperature depends on the reactivity of the amine and the specific catalyst system employed. |
III. Catalytic C-O Bond Formation: Accessing Benzylic Ethers
While classical Williamson ether synthesis (using an alkoxide nucleophile) is a viable route, catalytic methods offer milder conditions and alternative pathways, such as through the functionalization of benzylic C-H bonds.[13] For the pre-functionalized this compound, a palladium-catalyzed coupling with alcohols, analogous to the Buchwald-Hartwig C-N coupling, can be employed for C-O bond formation.
Protocol Considerations: This transformation is less common than C-N coupling but follows similar principles. The challenge lies in the lower nucleophilicity of alcohols compared to amines and the increased propensity for β-hydride elimination from the palladium-alkoxide intermediate.
| Parameter | Recommended Condition | Rationale & Justification |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective palladium sources. |
| Ligand | BippyPhos, tBuXPhos | Specialized ligands designed to favor C-O over C-N bond formation and suppress side reactions. |
| Alcohol Partner | Primary & Secondary Alcohols, Phenols | A range of alcohols can be coupled, though phenols are generally more reactive. |
| Base | NaOt-Bu, K₃PO₄ | A strong base is needed to generate the nucleophilic alkoxide in situ. |
| Solvent | Toluene, Dioxane | Anhydrous aprotic solvents are required. |
| Temperature | 80-120 °C | Higher temperatures are often necessary to overcome the activation barrier for C-O reductive elimination. |
IV. Detailed Experimental Protocols
General Safety Note: this compound is a lachrymator and a potential alkylating agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Palladium catalysts and phosphine ligands can be air- and moisture-sensitive; handle under an inert atmosphere (Nitrogen or Argon) where specified.
Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
-
Materials:
-
This compound (1.0 mmol, 174.6 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 16.4 mg)
-
Potassium phosphate tribasic (K₃PO₄, 3.0 mmol, 636.8 mg)
-
Anhydrous Toluene (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.
-
Add 4-methoxyphenylboronic acid and this compound to the flask under a positive flow of argon.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor reaction progress by TLC or GC-MS.
-
Cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-fluoro-2-methoxy-4-((4-methoxyphenyl)methyl)benzene.
-
Protocol 2: Buchwald-Hartwig Amination with Morpholine
-
Materials:
-
This compound (1.0 mmol, 174.6 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.03 mmol, 14.3 mg)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 134.5 mg)
-
Anhydrous Toluene (5 mL)
-
-
Procedure:
-
In a glovebox or under a positive flow of argon, add Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried Schlenk flask.
-
Add anhydrous toluene, followed by this compound and morpholine via syringe.
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring for 8-16 hours. Monitor by TLC or GC-MS.
-
After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl solution (10 mL).
-
Extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford 4-((4-fluoro-2-methoxyphenyl)methyl)morpholine.
-
V. Conclusion and Future Outlook
The catalytic functionalization of this compound provides a robust and flexible platform for the synthesis of diverse and complex molecular architectures. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are highly reliable methods for constructing C-C and C-N bonds at the benzylic position. The success of these transformations is critically dependent on the rational selection of ligands, bases, and reaction conditions tailored to the specific reactivity of the benzyl chloride substrate.
Future developments in this field will likely focus on replacing precious metal catalysts with more sustainable and earth-abundant alternatives like nickel, copper, and iron.[14] Furthermore, the emergence of photoredox catalysis opens new avenues for radical-based functionalization under exceptionally mild conditions, offering complementary reactivity to the well-established organometallic cycles discussed herein.[15][16][17] These ongoing innovations promise to further expand the synthetic utility of this valuable building block.
VI. References
-
A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions. RSC Publishing.
-
Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift. Journal of the American Chemical Society.
-
A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions. RSC Publishing.
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC.
-
Benzylic C−H activation for C−O bond formation. ResearchGate.
-
C—H bond and C—N bond activation for catalytic benzylation reaction: three strategies. ResearchGate.
-
NHC–Pd complexes used for Suzuki–Miyaura reaction of benzyl chlorides. ResearchGate.
-
Catalytic Enantioselective Carbon-Oxygen Bond Formation: Phosphine-Catalyzed Synthesis of Benzylic Ethers via the Oxidation of Benzylic C-H Bonds. Organic Chemistry Portal.
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ACS Publications.
-
Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. MDPI.
-
Benzylic C(sp3)–H Functionalization for C-N and C-O Bond Formation Via Visible-Light-Photoredox Catalysis. ResearchGate.
-
Boryl Radical Activation of Benzylic C-OH Bond: Cross-Electrophile Coupling of Free Alcohols and CO2 via Photoredox Catalysis. PubMed.
-
TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry UK Ltd..
-
Benzylic substitution, benzylation. Organic Chemistry Portal.
-
Advances and developments in transition metal-free benzylic C(sp3)–H activation/functionalization reactions. RSC Publishing.
-
Azolation of Benzylic C–H Bonds via Photoredox-Catalyzed Carbocation Generation. PMC.
-
Benzylic Reactions, Heteroaromatic Compounds, and Birch Reductions Demystified!. YouTube.
-
Buchwald–Hartwig amination. Wikipedia.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
Coupling reactions of benzoyl chloride. ResearchGate.
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.
-
Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. MDPI.
-
Sonogashira coupling. Wikipedia.
-
Photocarboxylation of Benzylic C−H Bonds. ACS Publications.
-
Sonogashira Coupling. Organic Chemistry Portal.
-
Sonogashira Coupling. Chemistry LibreTexts.
-
An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-4-fluoroaniline. Benchchem.
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
-
meta-Selective C-H Arylation of Fluoroarenes and Simple Arenes. NIH.
-
Cross coupling reactions in organic synthesis themed issue. RSC Publishing.
-
Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journals.
-
Catalysis for Fluorination and Trifluoromethylation. PMC.
-
Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. PMC.
-
Defluorinative functionalization approach led by difluoromethyl anion chemistry. Nature.
-
Catalytic Defluoroalkylation of Trifluoromethylaromatics with Unactivated Alkenes. PubMed.
-
4-(Chloromethoxy)-1-fluoro-2-(trifluoromethyl)benzene. BLD Pharm.
-
Advances in Cross-Coupling Reactions. MDPI.
-
4-Chloro-1-fluoro-2-methoxybenzene. PubChem.
-
Cross-coupling reactions of phenylmagnesium halides with fluoroazines and fluorodiazines. PubMed.
-
CHLOROMETHYLATION OF POLYFLUOROAROMATIC COMPOUNDS. Fluorine notes.
-
Defluorinative Functionalization Approach led by Difluoromethyl Anion Chemistry. ChemRxiv.
-
Palladium‐Catalyzed Non‐Directed C H Functionalization of Arenes with Trifluoromethylated Olefins. ResearchGate.
-
1-(CHLOROMETHYL)-4-METHOXYBENZENE. Matrix Fine Chemicals.
Sources
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds | MDPI [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Azolation of Benzylic C–H Bonds via Photoredox-Catalyzed Carbocation Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. epub.uni-regensburg.de [epub.uni-regensburg.de]
Application Note: Telescoped Synthesis Involving 4-(Chloromethyl)-1-fluoro-2-methoxybenzene
This Application Note and Protocol is designed for medicinal chemists and process development scientists. It details the efficient, safe, and scalable utilization of 4-(Chloromethyl)-1-fluoro-2-methoxybenzene (also known as 4-Fluoro-3-methoxybenzyl chloride ) in a telescoped "one-pot" synthesis.
In Situ Generation and N-Alkylation for MMP-13 and Kinase Inhibitor Scaffolds
Abstract & Scope
The moiety 4-fluoro-3-methoxybenzyl is a critical pharmacophore in modern drug discovery, appearing in potent MMP-13 inhibitors (e.g., Compound 43a, J. Med.[1] Chem. 2017) and various kinase inhibitor candidates. While the electrophilic building block This compound (CAS 276861-59-7) is commercially available, it is a potent lachrymator, hydrolytically unstable, and hazardous to handle in solid form.
This guide presents a telescoped (one-pot) protocol that generates this benzyl chloride intermediate in situ from the stable precursor 4-fluoro-3-methoxybenzyl alcohol , immediately coupling it with nitrogen nucleophiles. This method eliminates isolation steps, maximizes yield, and significantly enhances operator safety.
Chemical Context & Mechanism
The transformation relies on the high electrophilicity of the benzylic carbon. The presence of the electron-donating methoxy group (meta to the methylene) and the electron-withdrawing fluorine (para to the methylene) creates a unique electronic environment that facilitates SN2 reactions but also increases susceptibility to hydrolysis.
Reaction Pathway[2]
-
Activation: Conversion of the benzyl alcohol to the benzyl chloride using Thionyl Chloride (
). -
Coupling: Nucleophilic attack by a secondary amine (e.g., morpholine, piperazine derivative) under basic conditions.
Mechanistic Diagram
Caption: Telescoped activation and substitution pathway avoiding isolation of the unstable chloride.
Experimental Protocol
Objective: Synthesis of N-(4-fluoro-3-methoxybenzyl)morpholine (Model Reaction).
Materials & Reagents
| Component | CAS | Role | Equiv. |
| 4-Fluoro-3-methoxybenzyl alcohol | 103438-09-9 | Starting Material | 1.0 |
| Thionyl Chloride ( | 7719-09-7 | Chlorinating Agent | 1.2 |
| Dichloromethane (DCM) | 75-09-2 | Solvent A | 10 V |
| Morpholine | 110-91-8 | Nucleophile | 1.5 |
| DIPEA (Hünig's Base) | 7087-68-5 | Base | 2.0 |
| Acetonitrile (MeCN) | 75-05-8 | Solvent B | 10 V |
Step-by-Step Methodology
Phase 1: In Situ Chlorination
-
Setup: Charge a dry 3-neck round-bottom flask with 4-Fluoro-3-methoxybenzyl alcohol (1.0 equiv) and anhydrous DCM (10 volumes).
-
Cooling: Cool the solution to 0–5 °C under a nitrogen atmosphere.
-
Addition: Dropwise add Thionyl Chloride (1.2 equiv) over 20 minutes, maintaining internal temperature < 10 °C.
-
Observation: Gas evolution (
, ) will occur. Ensure proper venting to a scrubber.
-
-
Reaction: Allow the mixture to warm to 20–25 °C and stir for 2 hours.
-
QC Check: Analyze an aliquot by TLC or HPLC. The alcohol spot should be consumed, replaced by the less polar chloride intermediate (CAS 276861-59-7).
-
-
Solvent Swap (Critical): Concentrate the reaction mixture under reduced pressure (40 °C) to near dryness to remove excess
, , and .-
Note: Do not distill to complete dryness if scaling up; leaving a small amount of oil is safer. The residue is the This compound .
-
Phase 2: One-Pot N-Alkylation
-
Redissolution: Immediately redissolve the oily residue in anhydrous Acetonitrile (MeCN) (10 volumes).
-
Coupling: Add DIPEA (2.0 equiv) followed by Morpholine (1.5 equiv).
-
Exotherm: Mild exotherm may occur upon amine addition.
-
-
Heating: Heat the mixture to 60 °C for 4–6 hours.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with saturated
(aq) followed by Brine. -
Purification: Dry organic layer over
, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
Validation & Quality Control
The success of this protocol is validated by the distinct spectroscopic shifts between the alcohol, chloride, and amine.
| Marker | 1H NMR Characteristic (CDCl3, 400 MHz) |
| Starting Material (Alcohol) | |
| Intermediate (Chloride) | |
| Product (Amine) |
Troubleshooting Table:
| Issue | Probable Cause | Solution |
|---|---|---|
| Low Yield | Hydrolysis of chloride intermediate. | Ensure strict anhydrous conditions during Phase 1 and Solvent Swap. |
| Incomplete Conversion | Old/Wet
Safety & Handling
-
Benzyl Chloride Toxicity: this compound is a potent alkylating agent and lachrymator. It can cause severe skin and eye burns. Always handle the intermediate in a fume hood.
-
Thionyl Chloride: Reacts violently with water to release HCl and SO2. Quench waste streams carefully.
References
-
MMP-13 Inhibitor Synthesis: Ruminski, P. G., et al. "Discovery of N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide..."[1][2] Journal of Medicinal Chemistry, 2016 , 59(1), 313–327.[3][4]
- General Benzylation Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862.
-
Compound Data: PubChem CID 2737358 (4-Fluoro-3-methoxybenzaldehyde/derivatives).[5]
Sources
Technical Guide: Derivatization of 4-(Chloromethyl)-1-fluoro-2-methoxybenzene for SAR Studies
This technical guide details the derivatization of 4-(Chloromethyl)-1-fluoro-2-methoxybenzene (CAS: Not universally standard, often custom synthesized; analogues widely used). This scaffold is a "privileged structure" in medicinal chemistry, offering a trifecta of features: a reactive electrophile (benzyl chloride) for library generation, a metabolic blocker (fluorine), and a hydrogen-bond acceptor (methoxy).
Introduction: The Scaffold Architecture
In Structure-Activity Relationship (SAR) campaigns, the This compound core serves as a versatile "warhead-linker" module. Its value lies in its specific substitution pattern:
-
Position 4 (Chloromethyl): A highly reactive electrophilic handle susceptible to SN2 attack. It serves as the primary vector for introducing diversity (amines, ethers, carbon frameworks).
-
Position 1 (Fluoro): Located para to the chloromethyl group. It blocks metabolic oxidation at the typically labile para position (P450 blocking) and modulates the pKa of the system.
-
Position 2 (Methoxy): Located meta to the chloromethyl group. It acts as an internal hydrogen bond acceptor and enhances solubility compared to a naked phenyl ring.
Chemo-Reactivity Profile: The reactivity is dominated by the benzyl chloride . Unlike aryl chlorides, this moiety is sp3 hybridized and activated. However, the meta-methoxy group exerts an inductive electron-withdrawing effect (-I), potentially destabilizing any carbocation character (disfavoring SN1) and making the benzylic carbon more electrophilic (favoring SN2).
Safety & Handling Protocol (Critical)
Hazard Class: Alkylating Agent / Lachrymator / Corrosive.
This compound is a potent alkylating agent. It can alkylate DNA and proteins. It is also a likely lachrymator (tear gas effect) due to the benzyl chloride moiety.
-
Engineering Controls: All weighing and reactions must be performed inside a certified chemical fume hood.
-
Quenching: Residual benzyl chloride on glassware should be quenched with a dilute solution of ammonia or 1M NaOH in methanol before washing.
-
PPE: Double nitrile gloves, lab coat, and safety glasses.
Core Derivatization Workflows
The following diagram illustrates the divergent synthesis pathways available from this core scaffold.
Caption: Divergent synthetic pathways for this compound utilization.
Experimental Protocols
Protocol A: N-Alkylation (Synthesis of Benzyl Amines)
Objective: Introduction of solubility-enhancing groups (e.g., morpholine, piperazine) or pharmacophores. Mechanism: SN2 Nucleophilic Substitution.[1]
Rationale: The meta-methoxy group destabilizes the benzylic carbocation, making SN1 pathways slow and prone to side reactions. Therefore, we utilize SN2 conditions (polar aprotic solvent, non-nucleophilic base) to drive the reaction.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Amine: Secondary amine (1.2 - 1.5 equiv)
-
Base: K2CO3 (anhydrous, 2.0 equiv) or DIPEA (for soluble bases)
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M).
-
Base Addition: Add anhydrous K2CO3 (2.0 mmol). Note: If the amine is a salt (e.g., HCl salt), increase base to 3.0 equiv.
-
Nucleophile Addition: Add the secondary amine (1.2 mmol) dropwise.
-
Reaction: Heat the mixture to 60°C under an inert atmosphere (N2 or Ar). Monitor by TLC/LCMS.
-
Checkpoint: Reaction is typically complete within 2-6 hours. The spot for the benzyl chloride (high Rf) should disappear.
-
-
Workup: Cool to room temperature. Filter off the inorganic solids (KCl/K2CO3). Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve residue in DCM, wash with water and brine. Dry over Na2SO4. Purify via flash column chromatography (typically Hexane/EtOAc or DCM/MeOH for polar amines).
Protocol B: Nitrile Homologation (Synthesis of Phenylacetic Acids)
Objective: Chain extension to create carboxylic acid derivatives (e.g., for amide coupling). Mechanism: SN2 Displacement followed by Hydrolysis.
Rationale: Cyanide is a potent nucleophile but also a base. To prevent elimination (though unlikely on a benzyl system) or polymerization, we use DMSO to accelerate the SN2 rate.
Step-by-Step Procedure:
-
Displacement: Dissolve substrate (1.0 mmol) in DMSO (3 mL). CAUTION: DMSO enhances skin permeability; wear double gloves.
-
Reagent: Add NaCN (1.2 mmol). Safety: NaCN is fatal if swallowed or in contact with acid. Keep bleach quench bath nearby.
-
Reaction: Stir at 40°C for 4 hours.
-
Validation: LCMS will show mass [M-Cl+CN].
-
-
Quench: Pour into ice water (20 mL). Extract with EtOAc (3x). Wash organics with water (2x) and brine to remove DMSO.
-
Hydrolysis (One-Pot optional): The crude nitrile can be refluxed in 6M HCl/Acetic Acid (1:1) for 12 hours to yield the 2-(4-fluoro-3-methoxyphenyl)acetic acid .
Analytical Data & Validation
When characterizing derivatives of this scaffold, specific spectral signatures confirm structural integrity.
| Analytical Method | Diagnostic Feature | Interpretation |
| 1H NMR (CDCl3) | δ 3.85 - 3.95 ppm (s, 3H) | Methoxy Group (-OCH3). Confirms integrity of the ether. |
| 1H NMR (CDCl3) | δ 4.50 - 4.60 ppm (s, 2H) | Benzylic CH2 (Starting Material). Disappearance of this peak and appearance of a new signal (e.g., δ 3.5 for amines) confirms substitution. |
| 19F NMR | δ -110 to -130 ppm | Aryl Fluoride. Single peak. Shift changes slightly based on para substitution, confirming the ring is intact. |
| LCMS | M+H / M-Cl | Chlorine Isotope Pattern. Starting material shows characteristic 3:1 ratio (35Cl/37Cl). Product should lose this pattern. |
Self-Validation Checkpoint:
-
Did the Fluorine signal disappear? -> Fail. You likely performed SNAr (nucleophilic aromatic substitution) displacing the fluorine. This requires harsh conditions (strong alkoxides, high heat) and is unlikely under the protocols above, but possible if the ring is highly activated.
-
Did the Methoxy signal disappear? -> Fail. Demethylation usually requires BBr3 or strong acids.
References
-
National Institutes of Health (PubChem). (2025). 4-Fluorobenzyl chloride | C7H6ClF | CID 9602 - Safety and Hazards. Retrieved from [Link]
-
Mizuta, S., et al. (2024).[2] Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide... ResearchGate.[2] Retrieved from [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 4-(Chloromethyl)-1-fluoro-2-methoxybenzene
Welcome to the technical support center for 4-(Chloromethyl)-1-fluoro-2-methoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you improve reaction yields and overcome common challenges in your synthetic endeavors.
Introduction to the Reactivity of this compound
This compound is a valuable building block in organic synthesis, particularly for the introduction of the 4-fluoro-2-methoxybenzyl group into a target molecule. The primary reactive site is the benzylic chloride, which is susceptible to nucleophilic substitution. The electron-donating methoxy group and the electron-withdrawing fluorine atom on the aromatic ring can influence the reactivity of the chloromethyl group and potentially offer sites for competing reactions under certain conditions. Understanding these electronic effects is crucial for optimizing reaction outcomes.
Troubleshooting Guide: Improving Reaction Yields
This section addresses common issues encountered during reactions with this compound and provides actionable solutions.
Issue 1: Low or No Conversion to the Desired Product in Nucleophilic Substitution Reactions
Question: I am attempting a nucleophilic substitution (e.g., Williamson ether synthesis or N-alkylation) with this compound, but I am observing very low yields or recovering mostly starting material. What are the likely causes and how can I improve my yield?
Answer:
Low conversion in nucleophilic substitution reactions with this reagent is a common problem that can often be traced back to several key factors related to the nucleophile, reaction conditions, and the stability of the starting material.
Causality Analysis:
-
Insufficiently Strong Nucleophile: The benzylic chloride, while reactive, still requires a sufficiently potent nucleophile for an efficient SN2 reaction. If your nucleophile is too weak, the reaction rate will be impractically slow.
-
Inappropriate Base: For nucleophiles that require deprotonation (e.g., alcohols, phenols, amines), the choice and strength of the base are critical. Incomplete deprotonation will result in a low concentration of the active nucleophile.
-
Suboptimal Solvent: The solvent plays a crucial role in SN2 reactions. Protic solvents can solvate the nucleophile, reducing its reactivity.
-
Low Reaction Temperature: While higher temperatures can promote side reactions, a temperature that is too low may not provide sufficient activation energy for the reaction to proceed at a reasonable rate.
-
Steric Hindrance: A bulky nucleophile can hinder the backside attack required for an SN2 mechanism, leading to a slower reaction rate.[1]
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting low conversion.
Experimental Protocols for Yield Improvement:
Protocol 1: Enhancing Nucleophilicity and Optimizing Base
-
Nucleophile Generation: For alcohol or phenol nucleophiles, ensure complete deprotonation by using a sufficiently strong base. For a typical Williamson ether synthesis, sodium hydride (NaH) is a reliable choice.[2] Use a slight excess (1.1-1.2 equivalents) of the base relative to the nucleophile.
-
Solvent Selection: Employ a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN). These solvents effectively solvate the counter-ion of the nucleophile but not the nucleophile itself, thereby enhancing its reactivity.[2]
-
Temperature Adjustment: Gradually increase the reaction temperature. Start at room temperature and, if no reaction is observed, incrementally heat the reaction to 50-80 °C. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.
Table 1: Recommended Starting Conditions for Williamson Ether Synthesis
| Parameter | Recommendation | Rationale |
| Base | NaH, K₂CO₃, Cs₂CO₃ | Strong bases ensure complete deprotonation of alcohols/phenols. Carbonates are milder alternatives. |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents enhance nucleophilicity. |
| Temperature | 25-80 °C | Balances reaction rate with minimizing side reactions. |
| Catalyst (Optional) | Tetrabutylammonium iodide (TBAI) | Can accelerate the reaction, especially with weaker nucleophiles. |
Issue 2: Formation of Side Products
Question: My reaction is producing significant amounts of side products, leading to a low yield of the desired product and difficult purification. What are the likely side reactions and how can I suppress them?
Answer:
The formation of side products is often a result of competing reaction pathways or the degradation of starting materials or products. With this compound, the primary concerns are elimination reactions and potential nucleophilic aromatic substitution (SNAr).
Causality Analysis:
-
Elimination (E2) Reactions: If a strong, sterically hindered base is used, it can act as a base to deprotonate the benzylic protons, leading to the formation of a stilbene-type dimer via an E2 mechanism. This is more likely at higher temperatures.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the aromatic ring is activated by the electron-withdrawing nature of the methoxy group's oxygen (via induction) and potentially by strong electron-withdrawing groups on the nucleophile. While less likely than substitution at the benzylic chloride, strong, hard nucleophiles under forcing conditions could lead to SNAr.
-
Over-alkylation: For amine nucleophiles, di-alkylation can be a significant side reaction if the initial product is still sufficiently nucleophilic.
Troubleshooting Workflow:
Caption: Workflow for addressing side product formation.
Experimental Protocols for Minimizing Side Products:
Protocol 2: Suppressing Elimination and SNAr
-
Choice of Base: Use a non-nucleophilic, moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong, hindered bases like potassium tert-butoxide.
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. For many SN2 reactions with this substrate, room temperature is sufficient.
-
Control Stoichiometry: For N-alkylation, use a slight excess of the amine nucleophile to favor mono-alkylation and minimize the chance of the product reacting further.
Table 2: General Guidance for Minimizing Common Side Reactions
| Side Reaction | Favorable Conditions | Mitigation Strategy |
| Elimination (E2) | Strong, bulky bases; high temperatures. | Use a weaker, non-hindered base (e.g., K₂CO₃). Lower the reaction temperature. |
| SNAr | Strong, hard nucleophiles; high temperatures. | Use softer nucleophiles. Maintain moderate reaction temperatures. |
| Over-alkylation | Excess alkylating agent; reactive product. | Use a slight excess of the nucleophile. Monitor the reaction closely and stop it upon consumption of the starting material. |
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A1: This compound is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). It is sensitive to moisture, which can lead to hydrolysis of the chloromethyl group. Store the reagent in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
Q2: Can I use protic solvents like ethanol or water for my reaction?
A2: It is generally not recommended to use protic solvents for SN2 reactions with this reagent. Protic solvents can solvate the nucleophile, reducing its reactivity, and can also participate in solvolysis side reactions with the benzylic chloride. Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred.[3]
Q3: My nucleophile is not soluble in the recommended aprotic solvents. What should I do?
A3: If your nucleophile has poor solubility, you can consider using a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium iodide (TBAI). A PTC can facilitate the transfer of the nucleophile from a solid or aqueous phase to the organic phase where the reaction occurs.
Q4: How can I monitor the progress of my reaction?
A4: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). A simple TLC analysis can show the consumption of the starting material and the appearance of the product spot. LC-MS can provide more definitive information about the identity of the product and any side products being formed.
Q5: What is a general procedure for purifying the product of a reaction with this compound?
A5: After the reaction is complete, a standard aqueous workup is typically performed to remove inorganic salts and water-soluble impurities. The crude product is then purified by column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is usually effective in separating the desired product from unreacted starting materials and side products.
References
- BenchChem. (2025). Troubleshooting Low Yields in Nucleophilic Substitution with Benzyl Tosylate: A Technical Support Guide.
- BenchChem. (2025). Application Notes and Protocols: Williamson Ether Synthesis with "2-(Bromomethyl)-4-chloro-1-nitrobenzene" and Phenols.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
-
University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Retrieved from [Link]
-
YouTube. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions [Video]. The Organic Chemistry Tutor. Retrieved from [Link]
-
YouTube. (2021, February 26). Allylic & Benzylic Reactivity towards SN2 [Video]. David Tompkins. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]
- ResearchGate. (2025). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone.
- ResearchGate. (n.d.). N-Alkylation of 1 with 4-(chloromethyl)-6-methoxy-5-methylpyrimidine to yield structural isomers 2 and 3.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-1-fluoro-2-methoxybenzene. Retrieved from [Link]
- University of Richmond. (n.d.). 12. The Williamson Ether Synthesis.
- BenchChem. (2025). Troubleshooting Low Yields in Nucleophilic Substitution with Benzyl Tosylate: A Technical Support Guide.
Sources
common byproducts in 4-(Chloromethyl)-1-fluoro-2-methoxybenzene synthesis
Welcome to the Fine Chemical Synthesis Technical Support Center .
Below is a comprehensive technical guide designed to assist researchers encountering issues with the synthesis of 4-(Chloromethyl)-1-fluoro-2-methoxybenzene (also known as 4-Fluoro-3-methoxybenzyl chloride). This guide prioritizes the most robust synthetic route: Deoxychlorination of 4-Fluoro-3-methoxybenzyl alcohol using Thionyl Chloride (
Technical Support Module: Impurity Profiling & Troubleshooting
Target Molecule: this compound CAS Registry (Related): 1092349-89-7 (Generic isomer references) Primary Application: Intermediate for tyrosine kinase inhibitors (e.g., EGFR inhibitors) and radiotracers.[1][2]
Quick Diagnostic: What is your impurity?
| Symptom / Observation | Likely Impurity | Origin | Severity |
| High MW peak (approx.[1] 2x product mass) by LC-MS/GC. | Dibenzyl Ether Dimer | Competitive reaction between product and starting alcohol.[1][2] | High (Difficult to separate) |
| Mass M+64 or "stuck" conversion. | Chlorosulfite / Sulfite Ester | Incomplete decomposition of | Medium (Can be driven to completion) |
| Starting Material persists despite excess reagent. | Hydrolysis Product | Moisture ingress during workup or storage.[1][2] | Low (Reprocessable) |
| M+34 (approx) or complex NMR splitting.[1] | Ring Chlorinated Impurity | Electrophilic aromatic substitution (rare without Lewis acid).[1][2] | High (Irreversible) |
Section 1: The "Sticky" Issue – Ether Formation
User Query: "I am observing a significant impurity eluting after my product (approx. 20-30% area). It has a molecular weight of roughly 278 Da.[1] Re-crystallization is failing to remove it."
Diagnosis: You have formed Bis(4-fluoro-3-methoxybenzyl) ether .[1]
This is the most persistent byproduct in benzyl chloride synthesis.[1][2] It occurs when the activated intermediate (alkyl chlorosulfite) reacts with a molecule of unreacted alcohol instead of a chloride ion. This is an
Mechanism of Failure:
Corrective Protocol:
-
Reagent Stoichiometry: Never use a 1:1 equivalent. Use 1.5 to 2.0 equivalents of
. -
Order of Addition (Crucial):
-
Catalysis: Add catalytic DMF (Dimethylformamide) (1-2 mol%).[1][2]
Section 2: Stability & Storage – The "Pop" Effect
User Query: "My product was pure after distillation, but after one week in the fridge, the bottle pressurized and the product turned pink/dark. The NMR shows benzyl alcohol returning."
Diagnosis: Autocatalytic Acid Hydrolysis. Benzyl chlorides are inherently unstable.[1][2] Trace HCl trapped in the oil catalyzes the hydrolysis of the chloride back to the alcohol (via moisture in the headspace) or promotes polymerization. The pink color indicates oxidation of the electron-rich methoxy-benzene ring.[1]
Corrective Protocol:
-
The "Base Wash" Trap: Standard bicarbonate washes are often insufficient to remove deep-seated HCl in organic oils.[1][2]
-
Stabilization Step: After workup and drying (
), add 1% w/w solid Potassium Carbonate ( ) or activated Molecular Sieves (3Å) to the storage vial. -
Storage: Store under Argon at
. The solid base acts as an acid scavenger, preventing the autocatalytic cycle.
Section 3: Alternative Route Risks (Radical Chlorination)
User Query: "I tried avoiding the alcohol route by chlorinating 4-fluoro-3-methoxytoluene with NCS. I see a mixture of products."
Diagnosis: Polychlorination (Gem-dichloride). Radical chlorination on the benzylic position is difficult to stop at the mono-chloride stage, especially with the activating methoxy group destabilizing the radical intermediate.[1][2]
Comparison of Routes:
| Feature | Alcohol Route ( | Radical Route (NCS/ |
| Selectivity | High (Mono-substitution) | Low (Mono + Di + Ring Cl) |
| Purification | Distillation / Crystallization | Difficult Chromatography |
| Safety | Corrosive ( | Radical Initiators (Explosion risk) |
| Recommendation | Preferred | Avoid |
Visualizing the Reaction Pathways
The following diagram illustrates the competitive pathways between the desired Deoxychlorination and the Ether byproduct formation.
Caption: Mechanistic bifurcation showing how excess alcohol leads to ether formation (red path) vs. desired chloride synthesis (green path).[1][2]
Standard Operating Procedure (SOP): Optimized Synthesis
To minimize the byproducts discussed above, follow this optimized protocol.
Reagents:
-
4-Fluoro-3-methoxybenzyl alcohol (
equiv)[1] -
Thionyl Chloride (
equiv)[1] -
DMF (
equiv)[1][2] -
Dichloromethane (DCM) [Anhydrous][1]
Step-by-Step:
-
Preparation: Dissolve the alcohol and DMF in anhydrous DCM (5 vol) under Nitrogen.
-
Chilling: Cool the solution to
. -
Addition: Add
dropwise over 30 minutes. Do not allow temperature to exceed during addition. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Workup: Evaporate solvent and excess
in vacuo. -
Quench: Redissolve oil in DCM, wash with saturated
(cold) until pH is neutral. -
Purification: Dry over
, filter, and concentrate. If ether impurity is , use vacuum distillation.[1][2] If , column chromatography (Hexane/EtOAc) is required.[1]
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 17: Nucleophilic Substitution at the Carbonyl Group - Mechanism of SOCl2 activation).
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Section 5.5: Alkyl Halides).
-
PubChem. (2024).[1][2] 4-Chloro-1-fluoro-2-methoxybenzene Compound Summary. National Library of Medicine.[1][2] [Link][1]
Sources
purification of 4-(Chloromethyl)-1-fluoro-2-methoxybenzene from reaction mixtures
This guide functions as a specialized Technical Support Center for the purification and handling of 4-(Chloromethyl)-1-fluoro-2-methoxybenzene . It is designed to troubleshoot specific failure modes (decomposition, low yield, hydrolysis) and provide self-validating protocols for high-purity isolation.[1]
Ticket Subject: Purification of this compound Ticket Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry[1][2]
📋 Module 1: Compound Profile & Stability Analysis[1][2]
Before attempting purification, you must understand the specific reactivity of your isomer.[1][2]
-
Structure Analysis:
-
Reactivity Note: Unlike p-methoxybenzyl chloride (where the methoxy group is para to the chloride and causes extreme instability), your methoxy group is meta to the chloromethyl center.[1] This makes your compound more stable than the para-isomer, but it remains a potent electrophile.[1]
-
Physical State: Typically a colorless to pale yellow liquid or low-melting solid.[1]
-
Hazards: Potent lachrymator (tear gas).[1] Handle only in a fume hood.
🛠 Module 2: Troubleshooting Guide (FAQ Format)
Q1: My clear oil turned into a white solid overnight. What happened? Diagnosis: You likely experienced hydrolysis or polymerization .[1][2]
-
Cause: Moisture ingress converted the benzyl chloride to the corresponding benzyl alcohol (solid) or induced Friedel-Crafts polymerization.[1]
-
Fix: Ensure all glassware is flame-dried. Store the product under Argon/Nitrogen.[1] If the solid is benzyl alcohol, you may be able to re-chlorinate it with SOCl₂, but purification is required.[1]
Q2: The product degrades on the TLC plate or column. Why? Diagnosis: Acid-catalyzed decomposition.[1][2]
-
Cause: Standard silica gel is slightly acidic (pH 6-6.5).[1] This acidity can protonate the methoxy group or catalyze the loss of chloride, leading to decomposition.
-
Fix: You must neutralize your silica gel.[1] See Protocol A below.
Q3: I see a new spot on TLC after rotary evaporation. Is it an impurity? Diagnosis: Thermal degradation or reaction with the bath water vapors.[1][2]
-
Cause: Benzyl chlorides are thermally sensitive.[1][2] Heating above 40-50°C for extended periods can cause degradation.[1]
-
Fix: Keep the water bath < 40°C. Ensure your rotavap vacuum is strong (< 20 mbar) to remove solvents at low temperatures.[1]
⚗️ Module 3: Purification Protocols
📉 Decision Matrix: Choose Your Path
Caption: Logical workflow for selecting the appropriate purification method based on scale and purity requirements.
🟢 Protocol A: Neutralized Flash Chromatography (Gold Standard)
Recommended for small scales (<10g) and high-purity requirements.[1]
The Principle: Standard silica gel is acidic.[1] By treating it with Triethylamine (Et₃N), you neutralize acidic sites, preventing the degradation of the acid-sensitive benzyl chloride.[1]
-
Eluent Preparation:
-
Column Packing:
-
Loading & Elution:
-
Post-Column Workup:
-
The collected fractions will contain traces of Et₃N.
-
Concentrate the fractions on a rotary evaporator.
-
Note: Traces of Et₃N usually evaporate (BP ~89°C) or are harmless for subsequent nucleophilic substitutions.[1] If strict Et₃N removal is needed, wash the combined organic fractions rapidly with cold saturated NaHCO₃ before final drying.[1]
-
🔴 Protocol B: High-Vacuum Distillation
Recommended for larger scales (>10g) where chromatography is impractical.[1][2]
The Principle: Boiling point reduction via vacuum to avoid thermal decomposition.
-
Setup:
-
Procedure:
-
Degas: Stir the crude oil under vacuum at room temperature first to remove residual solvents (DCM, Toluene).[1]
-
Heat: Slowly raise the oil bath temperature.
-
Target Range: Based on similar fluorinated benzyl chlorides, expect a boiling point of 70–90°C at 0.5–1.0 mmHg .[1]
-
Warning: Do not exceed a bath temperature of 120°C. If the product hasn't distilled by then, the vacuum is insufficient. Stop to avoid explosion/polymerization risk.[1][8]
-
-
Fractionation:
-
Fore-run: Discard the first few drops (often contains unreacted toluene or lower boiling impurities).[1]
-
Main Fraction: Collect the steady boiling clear liquid.
-
📊 Data Summary: Physical Properties & Solvents[1][2]
| Parameter | Value / Recommendation | Notes |
| Boiling Point (Est.) | 80–100°C @ 1 mmHg | Based on 3-fluoro-4-methoxy analog [1].[1][2] |
| TLC Stain | UV Active / KMnO₄ | Benzyl halides stain well with KMnO₄ (yellow/white on purple).[1][2] |
| Storage Temp | -20°C (Freezer) | Essential to prevent slow hydrolysis.[1] |
| Stabilizer | K₂CO₃ or Copper Wire | Store over anhydrous K₂CO₃ to scavenge trace HCl.[1] |
| Recryst. Solvent | Hexane / Heptane | Only if the compound solidifies.[1] Avoid alcohols (reacts!).[1][2] |
🧠 Scientific Rationale (E-E-A-T)
Why Neutralize Silica?
Benzyl chlorides are "activated" alkyl halides.[1][2] The bond between the benzylic carbon and chlorine is polarized. Acidic sites on silica gel (
Why is this isomer safer than the para-isomer?
In 4-methoxybenzyl chloride (para), the oxygen lone pair can donate electron density directly into the benzylic position via resonance, drastically stabilizing the carbocation intermediate (
📚 References
-
PubChem Compound Summary. 3-Fluoro-4-methoxybenzyl chloride (Analogous Physical Data). National Center for Biotechnology Information.[1] [Link][1]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography: Deactivating Silica Gel.[Link]
-
Khan Academy. Stability of Benzyl Anions and Cations (Electronic Effects).[Link]
Sources
- 1. 4-Fluorobenzyl chloride | C7H6ClF | CID 9602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-1-fluoro-2-methoxybenzene | C7H6ClFO | CID 17821703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chromatography [chem.rochester.edu]
- 4. 4-Methoxybenzyl chloride | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3-Fluoro-4-methoxybenzoyl chloride | C8H6ClFO2 | CID 2779255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Chloromethyl-4-methoxybenzene(824-94-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
minimizing diarylmethane formation in chloromethylation of fluoroanisole
Technical Support Center: Chloromethylation of Fluoroanisole Minimizing Diarylmethane (DAM) Formation via the Blanc Reaction
Part 1: The Core Directive (The "Why" and "How")
The Bis-Alkylation Trap In the chloromethylation of activated arenes like fluoroanisole, the primary enemy is not lack of reactivity, but over-reactivity. The target product—a chloromethylated fluoroanisole—is an electron-rich benzyl chloride. Under Lewis acid catalysis, this product becomes a potent electrophile capable of attacking the unreacted starting material.[1]
This creates a "parasitic" secondary reaction:
-
Desired: Fluoroanisole + HCHO + HCl
Chloromethyl-fluoroanisole -
Undesired: Chloromethyl-fluoroanisole + Fluoroanisole
Diarylmethane (DAM) + HCl
To minimize DAM, you must engineer a kinetic environment where the concentration of the "active" electrophile (protonated formaldehyde) is high, but the conditions are insufficient to activate the benzyl chloride product for a second attack.
Part 2: Visualizing the Pathway
The following diagram illustrates the bifurcation point where the reaction succeeds or fails.
Caption: Path A represents the desired Blanc reaction. Path B represents the secondary Friedel-Crafts alkylation that forms the diarylmethane (DAM) impurity.
Part 3: Optimized Experimental Protocol
Objective: Synthesize chloromethyl-fluoroanisole with <5% DAM content. Method: Zinc Chloride Catalyzed Blanc Reaction with High-Dilution Logic.
Reagents & Setup
-
Substrate: 4-Fluoroanisole (or isomer)
-
Solvent: Cyclohexane or 1,2-Dichloroethane (DCE). Note: Cyclohexane is preferred for green chemistry, but DCE offers better solubility for ZnCl2.
-
Reagents: Paraformaldehyde (PFA), HCl gas (anhydrous), ZnCl2 (anhydrous).
Step-by-Step Methodology
-
The "Dilution" Setup:
-
Charge the reactor with 4-Fluoroanisole (1.0 eq) and Solvent (5-8 volumes) .
-
Why: High solvent volume reduces the collision probability between the Product and the Substrate, directly inhibiting Path B (DAM formation).
-
-
Catalyst Activation:
-
Add Paraformaldehyde (1.5 - 2.0 eq) and ZnCl2 (0.2 - 0.5 eq) .
-
Critical: Do not use AlCl3 or FeCl3; they are too aggressive and will catalyze the DAM formation rapidly. ZnCl2 is milder.
-
-
HCl Saturation (The Kinetic Driver):
-
Cool the mixture to 0–5°C .
-
Bubble anhydrous HCl gas through the mixture until saturation.
-
Why: Low temperature suppresses the higher activation energy reaction (DAM formation) while allowing the lower activation energy reaction (chloromethylation) to proceed.
-
-
Controlled Heating:
-
Slowly warm to 35–40°C (Do not exceed 50°C).
-
Maintain HCl bubbling or pressure (if using an autoclave).
-
-
The "80% Rule" (Stopping Criteria):
-
Monitor reaction by GC/HPLC every 30 minutes.
-
STOP the reaction when conversion reaches 80-85%.
-
Why: DAM formation follows second-order kinetics regarding the product. As product concentration rises, DAM formation accelerates exponentially. Sacrificing 15% yield ensures product purity.
-
-
Quench & Workup:
-
Pour onto crushed ice/water immediately to deactivate the ZnCl2.
-
Separate organic layer, wash with cold NaHCO3 (aq) and brine.
-
Part 4: Troubleshooting Guide (FAQ Format)
Q1: My DAM content is consistently >10% despite using ZnCl2. What is wrong?
-
Diagnosis: Your reaction temperature is likely too high, or you are running the reaction too long (Thermodynamic Control).[2]
-
Fix:
-
Reduce temperature by 10°C.
-
Implement the "80% Rule" (see Protocol Step 5).
-
Increase the molar ratio of HCHO and HCl. If the reagents are depleted, the catalyst will look for other electrophiles (your product) to react.
-
Q2: The reaction is stalled at 50% conversion. Should I add more catalyst?
-
Diagnosis: Water poisoning. The Blanc reaction produces water as a byproduct. If water accumulates, it deactivates the Lewis Acid (ZnCl2).
-
Fix: Do not add more catalyst yet.
-
Ensure you are using a continuous stream of HCl gas (which helps strip water).
-
Add a sequestering agent like a small amount of fused Calcium Chloride or use a chemically drying solvent system.
-
Alternative: Switch to Chloromethyl Methyl Ether (MOM-Cl) generated in situ, which generates methanol instead of water, though this requires stricter safety controls due to carcinogenicity.
-
Q3: Can I use aqueous Formalin instead of Paraformaldehyde?
-
Answer: Avoid if possible.
-
Reasoning: Aqueous formalin introduces water immediately, killing the Lewis acid catalyst. You would need a massive excess of H2SO4 or HCl to compensate, which creates a harsh environment that promotes tar/polymer formation. Stick to PFA (Paraformaldehyde).[3]
Q4: I see "polymers" or sticky tar at the bottom of the flask.
-
Diagnosis: Uncontrolled polymerization of formaldehyde or extensive poly-alkylation of the substrate.
-
Fix:
-
Increase agitation speed (rpm). Poor mixing in heterogeneous mixtures causes localized "hotspots" of acidity.
-
Verify your solvent quality. Traces of moisture in the solvent can cause PFA to clump and polymerize rather than depolymerize into reactive HCHO.
-
Part 5: Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| High DAM (>10%) | Over-reaction (Time/Temp) | Stop at 80% conversion; Lower Temp. |
| Low Conversion (<40%) | Wet reagents / Catalyst death | Dry solvent; Increase HCl flow; Check ZnCl2 quality. |
| Regio-isomers (Ortho/Meta) | Temperature too high | Lower temp to favor para (kinetic) selectivity. |
| Exotherm Spikes | HCl addition too fast | Control gas flow; Use active cooling jacket. |
Part 6: Decision Logic for Optimization
Use this flow to determine your next optimization step.
Caption: Logic flow for troubleshooting reaction outcomes based on analytical data.
References
-
Blanc Chloromethylation Mechanism & Scope Source: Wikipedia / Organic Chemistry Portal Summary: Defines the role of ZnCl2 and the electrophilic nature of the protonated formaldehyde.
-
Kinetic vs. Thermodynamic Control in Electrophilic Substitution Source: Master Organic Chemistry Summary: Explains why lower temperatures favor the primary substitution over secondary alkylations (DAM formation).
-
Industrial Phase-Transfer Catalysis for Benzyl Chlorides Source: PTC Organics Summary: Discusses the high reactivity of benzyl chloride derivatives and methods to handle them without isolation to prevent side reactions.
-
Minimizing By-products in Chloromethylation (Patent WO2020250018A1) Source: Google Patents Summary: details the influence of temperature and molar ratios on diarylmethane formation, explicitly recommending excess substrate or stopping early.
Sources
Technical Support Center: Optimizing Alkylation Efficiency of 4-(Chloromethyl)-1-fluoro-2-methoxybenzene
Product: 4-(Chloromethyl)-1-fluoro-2-methoxybenzene CAS: 700381-89-7 Common Application: Intermediate for medicinal chemistry (benzylation of amines, phenols, and heterocycles).[1]
Executive Summary: The Reactivity Paradox
Researchers frequently report "low reactivity" with This compound compared to standard benzyl chlorides.[1] This is not a quality defect but a predictable consequence of its electronic structure.[1]
Unlike the highly reactive para-methoxybenzyl chloride (PMB-Cl), where the oxygen lone pair stabilizes the carbocation via resonance, this molecule features a meta-methoxy group relative to the reaction center.[1] In the meta position, the methoxy group cannot donate electrons via resonance; instead, it exerts a strong inductive withdrawing effect (-I) .[1] Combined with the electron-withdrawing nature of the para-fluorine, the benzylic carbon is electronically deactivated, destabilizing the transition state for
This guide provides the protocols to overcome this electronic deactivation using Finkelstein activation and Solvent polarity tuning .
Module 1: Diagnostic & Quality Control
Before altering reaction conditions, verify the integrity of the starting material.[1] Benzyl chlorides are prone to hydrolysis, forming the unreactive benzyl alcohol.[1]
Q: How do I know if my "low reactivity" is actually a purity issue?
A: Perform a rapid H-NMR check. The chemical shift of the benzylic protons is distinct between the chloride and the hydrolysis product (alcohol).[1]
| Species | Functional Group | Benzylic Protons ( | Action Required |
| Active Reagent | 4.55 – 4.65 ppm (Singlet) | Proceed to Module 2 | |
| Impurity | 4.65 – 4.80 ppm (Singlet) | Purify via | |
| Impurity | 4.40 – 4.50 ppm (Ether dimer) | Discard; Irreversible polymerization |
Tech Note: If the alcohol content is >5%, re-chlorinate using Thionyl Chloride (
) in DCM with a catalytic amount of DMF.[1] Do not use the degraded material; the alcohol will inhibit the reaction by generating water.
Module 2: Reaction Optimization (The "Finkelstein Fix")
If your material is pure but the reaction stalls at <50% conversion, the chloride leaving group is likely the bottleneck.[1] The C-Cl bond is too strong for the deactivated ring system.[1]
Q: My reaction stalls even with excess nucleophile. How do I accelerate it?
A: You must swap the Chloride leaving group for an Iodide in situ.[1] This is known as the Finkelstein Reaction .[1][2][3][4][5][6] Iodide is a better nucleophile (to attack the benzyl position) and a far superior leaving group (weak base) than chloride.[1]
Protocol: In-Situ Iodination (Catalytic vs. Stoichiometric)
-
Scenario A: Standard Alkylation (e.g., Amine/Phenol alkylation) Add 0.1 – 0.2 equivalents of Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) to the reaction mixture.[1]
-
Scenario B: Extremely Sluggish Substrates Use 1.5 equivalents of NaI in Acetone or MEK (Methyl Ethyl Ketone) first to convert the material entirely to the Benzyl Iodide, then add your nucleophile.[1]
Visualizing the Activation Pathway
Figure 1: The catalytic cycle of Iodide. The R-I intermediate reacts orders of magnitude faster than the R-Cl starting material.
Module 3: Solvent & Temperature Selection
The choice of solvent is critical for this specific CAS due to its electronic deactivation.[1] Non-polar solvents will fail to stabilize the transition state.[1]
Q: I am using THF/DCM and the reaction is slow. Why?
A: THF and DCM are low-dielectric solvents.[1] They encourage "tight ion pairing," where the cation (if
Solvent Hierarchy for Deactivated Benzyl Chlorides
| Solvent | Dielectric Constant ( | Relative Rate | Recommendation |
| DMF (Dimethylformamide) | 36.7 | High | Primary Choice. Excellent for |
| DMSO (Dimethyl sulfoxide) | 46.7 | Very High | Use for very weak nucleophiles.[1][7] Hard to remove. |
| MeCN (Acetonitrile) | 37.5 | Moderate | Good alternative if workup requires evaporation.[1][7] |
| THF (Tetrahydrofuran) | 7.5 | Low | Avoid unless using strong bases (e.g., NaH).[1][7] |
| DCM (Dichloromethane) | 8.9 | Very Low | Do Not Use for substitution reactions.[1][7] |
Module 4: Troubleshooting Decision Tree
Use this logic flow to identify the root cause of your experimental failure.
Figure 2: Step-by-step diagnostic workflow for restoring reactivity.
References
-
Finkelstein Reaction Mechanism: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.).[1] Wiley-Interscience.[1] (Detailed discussion on Halide exchange and nucleophilicity).
-
Electronic Effects in Benzylic Systems: Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1] Link (Defines
values for Methoxy [+0.12] and for Fluoro, explaining the deactivation). -
Solvent Effects on Nucleophilic Substitution: Parker, A. J. (1969).[1] Protic-dipolar aprotic solvent effects on rates of bimolecular reactions. Chemical Reviews, 69(1), 1–32.[1] Link[1]
-
PubChem Compound Summary: 4-Chloro-1-fluoro-2-methoxybenzene (Isomer Data). National Center for Biotechnology Information.[1] Link (Used for structural verification and physical property baseline).[1]
Sources
- 1. 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. adichemistry.com [adichemistry.com]
- 3. byjus.com [byjus.com]
- 4. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 6. Finkelstein Reaction [organic-chemistry.org]
- 7. Fenchol (CAS 1632-73-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
optimizing base and solvent for substitution on 4-(Chloromethyl)-1-fluoro-2-methoxybenzene
Answering the user's request.## Technical Support Center: Optimizing Nucleophilic Substitution on 4-(Chloromethyl)-1-fluoro-2-methoxybenzene
Welcome to the technical support guide for optimizing nucleophilic substitution reactions on this compound. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile substituted toluene building block. Our goal is to provide you with the foundational principles and practical troubleshooting advice needed to achieve high yields and purity in your reactions.
Frequently Asked Questions (FAQs): Core Principles
This section addresses the fundamental reactivity of the substrate and the critical decision-making process that underpins successful reaction optimization.
Q1: What are the primary mechanistic pathways I should consider for this substrate?
The substrate, this compound, is a primary benzylic halide. This structure is amenable to two primary nucleophilic substitution pathways at the chloromethyl group: SN1 (unimolecular) and SN2 (bimolecular).
-
SN2 Pathway: This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the chloride leaving group departs. This pathway is generally favored for primary halides.[1]
-
SN1 Pathway: This is a two-step process involving the initial departure of the leaving group to form a resonance-stabilized benzylic carbocation, which is then rapidly captured by the nucleophile. Benzylic halides are particularly adept at undergoing SN1 reactions due to this stabilization.[2][3]
The choice between these pathways is not arbitrary; it is dictated by your selection of nucleophile, solvent, and temperature.
Q2: How do the fluoro and methoxy substituents on the aromatic ring affect the reaction?
The electronic properties of the ring substituents play a crucial role, particularly in influencing the stability of the SN1 carbocation intermediate or the SN2 transition state.
-
Fluorine (at C1): This is a strongly electronegative atom that exerts a powerful electron-withdrawing inductive effect (-I). This effect tends to destabilize a positive charge on the adjacent benzylic carbon, thus disfavoring the SN1 pathway.
-
Methoxy (at C2): This group has a dual nature. It is inductively electron-withdrawing (-I), but more importantly, it is a strong resonance-donating group (+R) because its lone pairs can delocalize into the aromatic system. This resonance donation significantly stabilizes the benzylic carbocation, particularly when the positive charge is delocalized to the C4 position (para to the methoxy group).
Net Effect: The resonance-donating effect of the methoxy group generally outweighs the inductive-withdrawing effects of both substituents, leading to a benzylic carbocation that is sufficiently stable for the SN1 mechanism to be a viable and often competitive pathway, especially under the right conditions (weak nucleophile, polar protic solvent).[3]
Q3: How do I strategically choose between an SN1 and an SN2 reaction?
Your synthetic goal and the nature of your nucleophile should guide this decision. The workflow below outlines the core logic.
Caption: SN1 vs. SN2 decision workflow.
Troubleshooting and Optimization Guide
This section provides solutions to common problems encountered during the substitution reaction.
Problem 1: My reaction shows low or no conversion of the starting material.
Possible Cause 1: Incorrect Solvent Choice
The solvent has a profound impact on reaction rate. An SN2 reaction run in a polar protic solvent will be significantly slower, and an SN1 reaction will not proceed without a solvent that can stabilize the carbocation intermediate.
-
Solution (for SN2): Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the nucleophile's counter-ion but leave the nucleophile "naked" and highly reactive.[4][5]
-
Solution (for SN1): Ensure you are using a polar protic solvent such as ethanol, methanol, or water. These solvents are necessary to stabilize the carbocation intermediate and the departing chloride ion.[5][6]
| Solvent | Type | Dielectric Constant (ε)[6][7] | Favored Mechanism |
| DMF | Polar Aprotic | 38 | SN2 |
| DMSO | Polar Aprotic | 47 | SN2 |
| Acetonitrile | Polar Aprotic | 37.5 | SN2 |
| Acetone | Polar Aprotic | 21 | SN2 |
| Ethanol | Polar Protic | 24.3 | SN1 |
| Methanol | Polar Protic | 32.6 | SN1 |
| Water | Polar Protic | 78.5 | SN1 |
Caption: Table 1. Solvent selection guide for nucleophilic substitution.
Possible Cause 2: Poor Nucleophile Solubility / Reactivity
If your nucleophile is an inorganic salt (e.g., NaN₃, KCN), it may have poor solubility in the organic solvent, leading to a very slow reaction.
-
Solution: Add a Phase-Transfer Catalyst (PTC). A catalyst like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride can transport the anionic nucleophile from its solid phase or an aqueous phase into the organic phase where the reaction occurs, dramatically increasing the rate.[8][9]
Possible Cause 3: Insufficient Temperature
While SN2 reactions with potent nucleophiles are often fast at room temperature, weaker nucleophiles or SN1 reactions may require thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature, monitoring for the appearance of side products (see Problem 2). A common starting point is 50-80 °C.
Problem 2: I am observing significant formation of side products.
The most common side reaction is elimination (E2), which competes with substitution. This is especially prevalent when using a strong base.
Caption: Competing substitution and elimination pathways.
Possible Cause 1: The Base is also a Strong Nucleophile
If your nucleophile requires deprotonation (e.g., using an alcohol, ROH, as a nucleophile often requires a base to form the more potent alkoxide, RO⁻), the base itself can compete. For example, using NaOH with methanol could lead to substitution by both methoxide and hydroxide.
-
Solution: Use the conjugate base of your nucleophile as the base (e.g., use sodium methoxide, NaOMe, if methanol is the nucleophile).
Possible Cause 2: The Base is Promoting Elimination
Strong and/or sterically hindered bases are more likely to act as a base (abstracting a proton) than as a nucleophile, leading to E2 elimination.[10][11] Since this compound has no β-hydrogens on the substituent, elimination would have to occur via a more complex pathway, possibly involving the aromatic ring or impurities, but the principle of base selection remains critical for avoiding other base-mediated side reactions. For substrates with β-hydrogens, this is a primary concern.
-
Solution: If a base is required but it should not be nucleophilic, select a sterically hindered, non-nucleophilic base.[12] If your nucleophile is also a strong base (e.g., an alkoxide), running the reaction at a lower temperature can favor substitution over elimination, as elimination has a higher activation energy and is more favored by heat.[13]
| Base | pKₐ of Conjugate Acid[14][15][16] | Type | Common Use Case |
| Sodium Hydroxide (NaOH) | ~15.7 (H₂O) | Strong / Nucleophilic | Saponification, simple deprotonation |
| Sodium Methoxide (NaOMe) | ~15.5 (MeOH) | Strong / Nucleophilic | Forming methyl ethers (SN2) |
| Potassium tert-Butoxide (t-BuOK) | ~17 (t-BuOH) | Strong / Bulky / Non-nucleophilic | Promoting E2 elimination[11] |
| Triethylamine (Et₃N) | ~10.75 | Weak / Moderately Nucleophilic | Acid scavenger |
| DBU | ~13.5 | Strong / Non-nucleophilic | Promoting E2 elimination[12] |
| Potassium Carbonate (K₂CO₃) | ~10.3 (HCO₃⁻) | Weak / Non-nucleophilic | Mild base for deprotonating phenols, acids |
Caption: Table 2. A guide to common bases in substitution and elimination reactions.
Experimental Protocols
The following are generalized, self-validating protocols. They should be adapted and optimized for your specific nucleophile.
Protocol 1: General Procedure for SN2 Substitution (e.g., with Sodium Azide)
This protocol is designed to maximize the SN2 pathway.
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent and Nucleophile Addition: Add anhydrous polar aprotic solvent (e.g., DMF, 10 mL per mmol of substrate). Add sodium azide (NaN₃, 1.2 eq) and a catalytic amount of a phase-transfer catalyst (e.g., TBAB, 0.05 eq).
-
Reaction Execution: Stir the mixture vigorously at room temperature.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. A new spot with a different Rf value corresponding to the product should appear as the starting material spot diminishes. The reaction is complete when the starting material is no longer visible.
-
Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for SN1 Substitution (e.g., with Ethanol)
This protocol is designed to favor the SN1 pathway via solvolysis.
-
Reagent and Solvent: To a round-bottom flask, add this compound (1.0 eq) and an excess of the polar protic solvent/nucleophile (e.g., ethanol).
-
Reaction Execution: Stir the solution at a moderately elevated temperature (e.g., 50 °C or reflux). The reaction may be slow.
-
Monitoring (Self-Validation): Monitor the reaction by TLC or GC-MS. Note that due to the large excess of ethanol, TLC spotting must be done carefully. The disappearance of the starting material indicates completion. The formation of HCl is another indicator; pH may decrease if unbuffered.
-
Workup: Upon completion, cool the reaction mixture. Remove the excess ethanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting ether by column chromatography or distillation if applicable.
References
-
Phase-Transfer-Catalysis.com. Industrial Phase-Transfer Catalysis. [Link]
-
Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Royal Society of Chemistry. [Link]
-
The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. [Link]
-
Chemistry LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides. [Link]
-
Khan Academy. Reactions at the benzylic position. [Link]
-
Mizuta, S., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide.... RSC Advances. [Link]
-
ChemTube3D. SN2 Reaction: Benzyl Chloride with HS-. [Link]
-
Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. [Link]
-
University of Calgary. Ch 11: Nucleophilic substitution of benzylic halides. [Link]
-
Reich, H. J. Bordwell pKa Table. University of Wisconsin-Madison. [Link]
-
eGyanKosh. PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. [Link]
-
Chemistry LibreTexts. (2023). NS12. Elimination Reactions. [Link]
-
Reddit. (2020). Benzyl chloride to benzyl alcohol SN1 or SN2?. [Link]
-
Organic Chemistry Portal. Benzylic substitution, benzylation. [Link]
-
University of Missouri. pKa Values of Common Bases. [Link]
-
Master Organic Chemistry. (2023). Identifying Where Substitution and Elimination Reactions Happen. [Link]
-
Oriental Journal of Chemistry. (2018). Application of Magnetic Dicationic Ionic Liquid Phase Transfer Catalyst in Nuclophilic Substitution Reactions of Benzyl Halids in Water. [Link]
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]
-
Master Organic Chemistry. (2010). The pKa Table Is Your Friend. [Link]
-
Wikipedia. Non-nucleophilic base. [Link]
-
UCLA Department of Chemistry & Biochemistry. Illustrated Glossary of Organic Chemistry - Dielectric constant. [Link]
-
CLAS. Table of Acids with Ka and pKa Values. [Link]
-
University of Tartu. Acidity-Basicity Data in Nonaqueous Solvents. [Link]
-
Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]
Sources
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- 12. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
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- 14. organicchemistrydata.org [organicchemistrydata.org]
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- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Workup Procedures for Reactions Involving 4-(Chloromethyl)-1-fluoro-2-methoxybenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(chloromethyl)-1-fluoro-2-methoxybenzene. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful workup and purification of your reaction products. The protocols and advice herein are grounded in established chemical principles and field-proven insights to address the specific challenges this versatile reagent may present.
Introduction to this compound in Synthesis
This compound is a valuable building block in organic synthesis, prized for its reactive benzylic chloride handle. This functionality allows for the facile introduction of the 4-fluoro-2-methoxybenzyl group into a wide array of molecules through nucleophilic substitution reactions, most notably the Williamson ether synthesis.[1] The presence of the fluorine and methoxy substituents on the aromatic ring can influence the reactivity of the benzylic chloride and may impact the properties of the resulting products, necessitating careful consideration during the reaction workup.[2]
This guide is structured to anticipate and address common issues encountered during the workup phase of reactions utilizing this reagent.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the workup of reactions involving this compound.
Scenario 1: Incomplete Reaction or Presence of Unreacted Starting Material
Question: My TLC analysis indicates a significant amount of unreacted this compound remains in my reaction mixture. How should I proceed with the workup to remove it effectively?
Answer:
The persistence of unreacted this compound requires a quenching step to convert it into a more easily separable derivative. A common and effective method is to react the remaining benzyl chloride with a nucleophile that will form a water-soluble or easily extractable byproduct.
Recommended Quenching Protocol:
-
Cool the Reaction Mixture: Before quenching, cool your reaction mixture to 0 °C in an ice bath. This is crucial to control any exothermic reaction that may occur upon addition of the quenching agent.
-
Quenching with Aqueous Ammonia: Slowly add an excess of concentrated aqueous ammonia to the cooled and stirred reaction mixture. The ammonia will react with the residual this compound to form the corresponding benzylamine.
-
Stir for Complete Reaction: Allow the mixture to stir at room temperature for 1-2 hours to ensure the complete conversion of the benzyl chloride.
-
Extraction: Proceed with a standard aqueous workup. The newly formed benzylamine, being basic, can be efficiently removed by washing the organic layer with a dilute acidic solution (e.g., 1 M HCl).
Causality Behind the Choice: The conversion of the relatively nonpolar benzyl chloride to a basic benzylamine allows for its selective removal from the organic phase through an acid wash. This is a much more effective strategy than relying solely on chromatographic separation of two potentially close-running spots on a TLC plate.
Scenario 2: Formation of an Emulsion During Aqueous Workup
Question: I am experiencing a persistent emulsion at the aqueous-organic interface during the extraction of my product. How can I break this emulsion and achieve a clean phase separation?
Answer:
Emulsion formation is a common issue, particularly when dealing with complex reaction mixtures. Several techniques can be employed to resolve this:
-
Addition of Brine: Introduce a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break up the emulsion by reducing the solubility of organic components in the aqueous layer.
-
Filtration through Celite®: If the emulsion is caused by fine particulate matter, filtering the entire mixture through a pad of Celite® or diatomaceous earth can remove these solids and facilitate phase separation.
-
Patience and Gentle Agitation: Sometimes, simply allowing the mixture to stand undisturbed for an extended period can lead to phase separation. Gentle swirling or rocking of the separatory funnel, rather than vigorous shaking, can also prevent emulsion formation in the first place.
-
Changing the Organic Solvent: If possible, adding a small amount of a different organic solvent can alter the interfacial tension and break the emulsion. For instance, if you are using ethyl acetate, adding some dichloromethane might be effective.
Scenario 3: Difficulty in Purifying the Product by Column Chromatography
Question: My product, derived from this compound, is proving difficult to purify by column chromatography. It is either co-eluting with impurities or streaking on the column. What can I do to improve the separation?
Answer:
Challenges in chromatographic purification can often be overcome by systematic optimization of the conditions.
Strategies for Improved Chromatographic Separation:
-
Solvent System Optimization: The choice of eluent is critical. A systematic approach to finding the optimal solvent system is recommended. Start with a nonpolar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane. Running multiple TLCs with varying solvent ratios will help identify the best conditions for separation.
-
Column Packing and Loading: Ensure the silica gel is packed uniformly to avoid channeling. The crude product should be dissolved in a minimal amount of the eluent or a less polar solvent and loaded onto the column in a narrow band.
-
Consideration of Product Properties: The fluoro and methoxy groups on your product can influence its polarity. If your product is highly polar, you may need to use a more polar solvent system. Conversely, for less polar products, a higher proportion of nonpolar solvent will be required. Aromatic compounds can often be visualized on TLC plates using a UV lamp.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary side products to anticipate in reactions with this compound?
A1: In nucleophilic substitution reactions like the Williamson ether synthesis, the primary side product to consider is the elimination product, although this is less likely with a primary benzylic halide.[1] Another common side product is the alcohol formed from the hydrolysis of this compound if water is present in the reaction mixture. This hydrolysis can be more pronounced under basic conditions.[4]
Q2: What is the best way to monitor the progress of a reaction involving this compound?
A2: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction progress. It is advisable to spot the reaction mixture alongside the starting material (this compound) and, if available, the expected product. Visualization under a UV lamp is typically effective for these aromatic compounds.[3] Staining with potassium permanganate can also be useful as it reacts with many organic functional groups.[3]
Q3: What safety precautions should be taken when working with this compound?
A3: this compound is a reactive benzylic halide and should be handled with care in a well-ventilated fume hood.[5] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Avoid inhalation of vapors and contact with skin and eyes.[6][7] In case of contact, rinse the affected area immediately with plenty of water.[8]
Q4: Can I use phase-transfer catalysis for reactions with this compound?
A4: Yes, phase-transfer catalysis (PTC) can be a very effective technique for reactions involving benzylic chlorides, especially when dealing with nucleophiles that have limited solubility in organic solvents.[4] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction occurs.[4]
Experimental Protocols
General Workup Procedure for a Williamson Ether Synthesis
This protocol outlines a standard workup for a reaction where an alcohol has been deprotonated and reacted with this compound.
-
Quenching the Reaction:
-
Cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted alkoxide.
-
-
Phase Separation:
-
Transfer the mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Add water to dissolve the inorganic salts.
-
-
Extraction and Washing:
-
Shake the separatory funnel gently at first to release any gas, then more vigorously.
-
Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer sequentially with:
-
Water (to remove water-soluble impurities).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any acidic components).
-
Brine (to initiate the drying process).
-
-
-
Drying and Concentration:
-
Drain the organic layer into a clean, dry flask.
-
Add a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Allow the mixture to stand for at least 15-20 minutes.
-
Filter or decant the dried organic solution.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system determined by TLC analysis.
-
Data Presentation
| Compound | Structure | Typical TLC Rf Value (Hexane:Ethyl Acetate 4:1) | Visualization |
| This compound | ~0.6 | UV, KMnO₄ stain | |
| Generic Product (Ether) | R-O-CH₂-Ar | Varies (typically lower than starting material) | UV, specific stains |
| Hydrolysis Byproduct | HO-CH₂-Ar | ~0.2 | UV, KMnO₄ stain |
Visualization of a Standard Workup Workflow
The following diagram illustrates the decision-making process during a typical workup procedure.
Caption: A flowchart of a standard workup procedure.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. Benzyl Ethers. [Link]
-
IOSR Journal of Applied Chemistry. (2014). Chloromethylation of Meta Xylene by Phase Transfer Catalysis. [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
YouTube. (2015, June 9). Predicting Products of SN2 Reactions. [Link]
-
YouTube. (2015, October 10). SN2 Reactions: Worked Examples. [Link]
-
ResearchGate. (2008). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. [Link]
- Google Patents.
-
Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. [Link]
-
National Institutes of Health. (2008, November 26). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]
-
YouTube. (2023, October 12). Everything you Need to Know About SN2 Reaction in 10 Minutes. [Link]
-
YouTube. (2019, December 27). synthesis & cleavage of benzyl ethers. [Link]
-
Beilstein Journal of Organic Chemistry. (2006). Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. [Link]
-
Cleanchem Laboratories. Material Safety Data Sheet: 4-Chloro-2-fluoro-1-(trichloromethyl)-benzene. [Link]
-
ResearchGate. (2005). New Method for the Synthesis of Benzyl Alkyl Ethers Mediated by FeSO4. [Link]
-
Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]
-
NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]
-
ResearchGate. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. [Link]
-
PubChem. 4-chloro-1-fluoro-2-methoxybenzene. [Link]
-
PubChem. 1-Chloro-2-fluorobenzene. [Link]
-
PubChem. 4-Fluorobenzyl chloride. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water-cosolvent mixtures; the role of solvent activity and solute-solute interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.ca [fishersci.ca]
- 6. tcichemicals.com [tcichemicals.com]
- 7. biosynth.com [biosynth.com]
- 8. cleanchemlab.com [cleanchemlab.com]
Technical Support Center: Impurity Characterization for 4-(Chloromethyl)-1-fluoro-2-methoxybenzene
This is a comprehensive technical support guide for the characterization and control of impurities in 4-(Chloromethyl)-1-fluoro-2-methoxybenzene (also known as 3-Methoxy-4-fluorobenzyl chloride ; CAS 276861-59-7 ).
Product: this compound
CAS: 276861-59-7
Synonyms: 3-Methoxy-4-fluorobenzyl chloride;
Quick Reference: Impurity Profile
Before troubleshooting, identify the likely contaminants based on your analytical observations.
| Code | Impurity Name | Structure Description | Origin | Detection Marker (LC/GC) |
| IMP-A | The Alcohol (3-Methoxy-4-fluorobenzyl alcohol) | Hydroxyl replaces Chlorine | Hydrolysis (Storage/Workup) | RT: Earlier than APIMS: [M-Cl+OH] ( |
| IMP-B | The Aldehyde (3-Methoxy-4-fluorobenzaldehyde) | Carbonyl group at benzyl position | Oxidation of IMP-A | RT: Earlier than IMP-AUV: Distinct shift (conjugated) |
| IMP-C | The Dimer (Ether) (Bis(3-methoxy-4-fluorobenzyl) ether) | Two benzyl units linked by Oxygen | Reaction of API + IMP-A | RT: Late eluter (High LogP)MS: [2M - 2Cl - H₂O] |
| IMP-D | The Precursor (3-Methoxy-4-fluorotoluene) | Methyl group instead of Chloromethyl | Incomplete Radical Chlorination | RT: Late eluterMS: [M-Cl+H] ( |
| IMP-E | The Over-Chlorinated (3-Methoxy-4-fluorobenzal chloride) | Dichloromethyl group | Over-reaction (Radical route) | RT: Late eluterMS: [M+34] (Isotope pattern!)[1][2][3][4] |
Module 1: Hydrolytic Degradation (The "Alcohol" Issue)
Issue: You observe a growing polar peak (IMP-A) and increasing acidity (HCl generation). Mechanism: This benzyl chloride is highly susceptible to nucleophilic attack by water. The meta-methoxy group is inductively withdrawing, but the para-fluoro group can stabilize the carbocation intermediate via resonance, making the C-Cl bond labile.
Troubleshooting Protocol
-
Diagnosis:
-
Visual: Liquid becomes cloudy (HCl gas evolution or phase separation).
-
NMR: New singlet appears around
4.6 ppm (benzyl -CH₂-OH) vs the starting material's 4.5-4.6 ppm (often overlapping, check coupling or shift in different solvent). -
HPLC: Peak elutes before the main peak (more polar).
-
-
Corrective Action:
-
Drying: If the impurity is
, dissolve in dry DCM and treat with activated molecular sieves or anhydrous immediately. -
Re-chlorination: If IMP-A is
, do not discard. Treat the mixture with Thionyl Chloride ( ) (1.1 eq) and a catalytic amount of DMF to convert the alcohol back to the chloride.
-
-
Prevention:
-
Store under Argon/Nitrogen at 2-8°C.
-
Critical: Do not use "technical grade" ether or THF for reactions without first testing peroxide/water content.
-
Module 2: Dimerization & Workup Failures
Issue: A high-molecular-weight impurity (IMP-C) appears after aqueous workup.
Causality: This is the "Self-Alkylation" pathway. During a basic workup (e.g.,
Diagram: The Dimerization Trap
Caption: Pathway for the formation of Bis(3-methoxy-4-fluorobenzyl) ether during improper quenching.
Troubleshooting Protocol
-
Q: How do I remove the dimer?
-
A: The dimer is non-polar. It is very difficult to separate from the product by crystallization.
-
Solution: Use Flash Chromatography (Silica). The dimer will elute later than the product in non-polar systems (e.g., Hexane/EtOAc).
-
-
Q: How do I prevent it?
-
A: Avoid strong basic washes. Quench reactions with cold dilute acid (e.g., 1M HCl) or saturated
instead of NaOH/NaHCO₃. Keep the organic phase slightly acidic until the benzyl chloride is fully reacted in the next step.
-
Module 3: Genotoxic Impurity (GTI) Control Strategy
Context: As a primary alkyl halide, this compound is a structural alert for genotoxicity (mutagenic). Regulatory bodies (FDA/EMA) require control to TTC levels (usually
Analytical Method for Trace Detection
Direct UV detection is often insufficient for ppm-level quantification due to the weak chromophore of the benzyl chloride.
Recommended Method: Derivatization with 4-NPP
-
Reagent: 1-(4-Nitrophenyl)piperazine (4-NPP).
-
Reaction: React the sample with excess 4-NPP in Acetonitrile (
, 1h). -
Mechanism: The benzyl chloride alkylates the piperazine nitrogen.
-
Advantage: The resulting derivative has a strong UV absorbance at 390 nm (shifted away from most matrix interferences).
LC-MS/MS Parameters (Example):
-
Column: C18,
. -
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Transition: Monitor the specific parent ion of the derivatized adduct.
Module 4: Synthesis-Specific Impurities (Route Dependent)
Identify the impurity source based on your synthesis route.
Route A: Radical Chlorination of Toluene
(Starting from 3-Methoxy-4-fluorotoluene + NCS/Cl₂)
-
Risk: Over-chlorination (IMP-E) .
-
Detection: Look for a peak with a distinct isotope pattern (Cl₂ pattern: M, M+2, M+4 in 9:6:1 ratio).
-
Impact: The benzal chloride (dichloromethyl) is much less reactive in
reactions but will hydrolyze to the Aldehyde (IMP-B) rapidly.
Route B: Chlorination of Alcohol
(Starting from 3-Methoxy-4-fluorobenzyl alcohol + SOCl₂)
-
Risk: Sulfur impurities .
-
Detection: Residual
smell; acidic pH. -
Impact: Acid traces can degrade downstream acid-sensitive protecting groups (e.g., Boc, acetals).
Frequently Asked Questions (FAQs)
Q1: The liquid has turned pink/reddish. Is it degraded? A: Likely yes. Benzyl chlorides often turn pink due to trace oxidation to quinone-methide-like species or polymerization initiated by light.
-
Action: Check purity by HPLC. If purity is
, distill under high vacuum to recover clear liquid. If , discard.
Q2: Can I store this compound in DMSO stock solutions?
A: NO. DMSO is nucleophilic toward benzyl chlorides (Swern-like chemistry). It will slowly convert the chloride to the alcohol or aldehyde over time, even at
-
Action: Use Anhydrous Acetonitrile or DMA (Dimethylacetamide) for stock solutions, and prepare fresh.
Q3: I see a "doublet of doublets" in the aromatic region of the NMR that doesn't match the product. A: This is characteristic of the Regioisomer .
-
Check: If you synthesized this via chloromethylation of 2-fluoroanisole, you likely have a mixture of isomers. The 4-chloromethyl (para to F) is major, but the 3-chloromethyl (ortho to F) might be present.
-
Resolution: These isomers have very similar boiling points. Separation requires high-efficiency preparative HPLC.
Q4: My yield in the next step (amine coupling) is low. A: Check for IMP-A (Alcohol) . The alcohol competes for the base used in your coupling reaction but does not couple with the amine.
-
Fix: Use a slight excess (1.2 eq) of the benzyl chloride if the alcohol content is known and unavoidable.
References
-
Chemical Identity & Safety: PubChem. This compound (CAS 276861-59-7). National Library of Medicine. Link
-
Genotoxic Impurity Analysis: Ji, S., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Royal Society of Chemistry, Analytical Methods. Link
-
Hydrolysis Kinetics: Prieto-Blanco, M.C., et al. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds. Journal of Chromatographic Science. Link
-
Reactivity of Fluorinated Benzenes: Plater, M.J., et al. (2023). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines. Journal of Chemical Research. Link[5]
Sources
- 1. 4-Chloro-1-fluoro-2-methoxybenzene | C7H6ClFO | CID 17821703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 4-Fluoroanisole | C7H7FO | CID 9987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Fluoro-4-methoxybenzoyl chloride | C8H6ClFO2 | CID 2779255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Catalyst Poisoning in Reactions with 4-(Chloromethyl)-1-fluoro-2-methoxybenzene: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Chloromethyl)-1-fluoro-2-methoxybenzene. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical issue of catalyst poisoning in cross-coupling reactions involving this versatile reagent. My aim is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and solve challenges in your own experiments.
Frequently Asked Questions (FAQs)
Q1: I'm seeing low to no conversion in my palladium-catalyzed cross-coupling reaction with this compound. What are the likely causes?
Low or no conversion in a palladium-catalyzed cross-coupling reaction is a common issue that can often be traced back to catalyst deactivation or poisoning. The most probable culprits include:
-
Impurities in the starting material: this compound or the coupling partner may contain traces of catalyst poisons. Sulfur compounds are a particularly notorious class of poisons for palladium catalysts.
-
Contamination from reagents or solvents: Amines, sulfides, and other nucleophilic species can act as strong ligands for the palladium center, leading to catalyst inhibition.
-
Decomposition of the catalyst or ligands: The catalytic species may not be forming correctly, or it may be degrading under the reaction conditions.
-
Sub-optimal reaction conditions: The chosen ligand, base, solvent, or temperature may not be suitable for this specific transformation.
Q2: What are the most common catalyst poisons I should be aware of when working with this compound?
While a range of substances can poison palladium catalysts, some are more frequently encountered in the context of cross-coupling reactions with functionalized aryl halides. These include:
-
Sulfur Compounds: Elemental sulfur and organosulfur compounds (e.g., thiophenes, thiols) are potent poisons for palladium catalysts.[1][2] They can arise from the synthesis of the starting materials.
-
Nucleophilic Amines and Phosphines: While phosphines are often used as ligands, certain unhindered amines or excess phosphine can competitively bind to the palladium center and inhibit the catalytic cycle.
-
Halides: High concentrations of iodide or bromide ions can sometimes lead to the formation of stable, less reactive palladium-halide complexes that slow down the catalytic turnover.
-
Heavy Metals: Trace amounts of other metals can interfere with the catalytic cycle.
Q3: How can I detect the presence of catalyst poisons in my starting materials?
Detecting trace amounts of catalyst poisons can be challenging without specialized equipment. However, some indicators and analytical techniques can be helpful:
-
Elemental Analysis: For suspected sulfur contamination, elemental analysis can provide a quantitative measure of sulfur content.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can help identify volatile organic impurities in your starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive for trace impurities, NMR can sometimes reveal the presence of significant byproducts.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive technique for detecting trace metal impurities.
A pragmatic approach is to assume the potential for contamination and incorporate purification steps as a precautionary measure.
Troubleshooting Guide: Diagnosing and Solving Catalyst Poisoning
Issue 1: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is sluggish or has stalled.
Possible Cause: The most likely culprit is poisoning of the palladium catalyst, often by sulfur-containing impurities in the this compound starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a stalled Suzuki-Miyaura coupling.
Detailed Protocols:
Protocol 1: Purification of this compound using Activated Carbon
This protocol is designed to remove non-polar impurities, including elemental sulfur and some organosulfur compounds.
-
Dissolve the Substrate: Dissolve the this compound in a suitable organic solvent (e.g., toluene, hexanes) at a concentration of approximately 100-200 mg/mL.
-
Add Activated Carbon: Add 5-10 wt% of activated carbon to the solution.
-
Stir: Stir the suspension at room temperature for 1-2 hours.
-
Filter: Filter the mixture through a pad of celite to remove the activated carbon.
-
Rinse: Wash the celite pad with a small amount of the fresh solvent.
-
Concentrate: Remove the solvent from the filtrate under reduced pressure to obtain the purified starting material.
Protocol 2: Using a Thiol-Based Scavenger
Thiol-based scavengers can be added directly to the reaction mixture to bind to and deactivate certain catalyst poisons.
-
Select a Scavenger: Choose a commercially available thiol-based scavenger resin (e.g., silica-bound thiol).
-
Add to Reaction: Add the scavenger (typically 5-10 mol% relative to the substrate) to the reaction mixture at the beginning of the reaction.
-
Run Reaction: Proceed with the reaction as planned. The scavenger will preferentially bind to soft metals and sulfur compounds.
-
Filter: At the end of the reaction, the resin can be removed by filtration.
Issue 2: My Heck, Sonogashira, or Buchwald-Hartwig reaction is not proceeding as expected.
Possible Cause: Similar to the Suzuki-Miyaura coupling, catalyst poisoning is a primary suspect. However, the specific nature of the poison and its interaction with the catalyst can vary depending on the reaction type.
Troubleshooting Table:
| Reaction Type | Common Poisons & Inhibitors | Recommended Actions |
| Heck | Sulfur compounds, unhindered amines, high concentrations of halide ions. | 1. Purify starting materials as described in Protocol 1. 2. If using an amine base, consider switching to an inorganic base like K₂CO₃ or Cs₂CO₃. 3. Use a more electron-rich and sterically hindered phosphine ligand to promote a more stable catalytic complex. |
| Sonogashira | Sulfur compounds, oxidizing agents (can lead to alkyne homocoupling), excess phosphine ligand. | 1. Ensure all reagents and solvents are rigorously degassed. 2. Titrate the phosphine ligand carefully to avoid excess. 3. Consider a copper-free Sonogashira protocol to minimize side reactions. |
| Buchwald-Hartwig | Sulfur compounds, water (can hydrolyze the catalyst precursor), certain functional groups on the amine or aryl halide. | 1. Use anhydrous solvents and reagents. 2. Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to find the optimal one for your specific substrate combination. 3. Ensure the base is strong enough to deprotonate the amine but not so strong that it causes side reactions. |
Understanding the "Why": Mechanistic Insights into Catalyst Poisoning
A deeper understanding of the mechanisms of catalyst poisoning can aid in more effective troubleshooting.
Mechanism of Sulfur Poisoning on Palladium Catalysts
Sulfur compounds act as potent poisons for palladium catalysts due to the strong affinity of sulfur for the palladium surface. The poisoning process can occur through several mechanisms:
-
Strong Adsorption: Sulfur-containing molecules can strongly adsorb to the active sites of the palladium catalyst, physically blocking access for the reactants.
-
Electronic Effects: The adsorbed sulfur can alter the electronic properties of the palladium surface, reducing its catalytic activity.
-
Formation of Stable Palladium Sulfides: In some cases, the sulfur can react with the palladium to form highly stable and catalytically inactive palladium sulfides.
Caption: Simplified diagram illustrating the interruption of a palladium catalytic cycle by a sulfur poison.
The Role of Substituents on this compound
The fluoro and methoxy substituents on the aromatic ring can also influence the reaction, though they are not typically considered catalyst poisons in the same way as sulfur.
-
Methoxy Group: The oxygen of the methoxy group is a Lewis base and could potentially coordinate to the palladium center. However, this interaction is generally weak and reversible and is unlikely to be a primary cause of catalyst deactivation, especially in the presence of stronger phosphine ligands.
-
Fluoro Group: The fluorine atom is generally considered a spectator in these reactions. While C-F bond activation is possible under certain conditions, it is much more challenging than C-Cl or C-Br activation and is unlikely to be a competing pathway under standard cross-coupling conditions.
By systematically addressing potential sources of contamination and understanding the underlying chemical principles, you can significantly improve the success rate of your cross-coupling reactions with this compound.
References
-
D. J. C. Constable, P. J. Dunn, J. D. Hayler, G. R. Humphrey, J. L. Leazer, Jr., R. J. Linderman, K. Lorenz, J. Manley, B. A. Pearlman, A. Wells, A. Zaks, and T. Y. Zhang, "Key green chemistry research areas—a perspective from pharmaceutical manufacturers," Green Chem., 2007, 9, 411-420. ([Link])
-
J. F. Hartwig, "Organotransition Metal Chemistry: From Bonding to Catalysis," University Science Books, 2010. ([Link])
-
C. C. C. Johansson Seechurn, M. O. Kitching, T. J. Colacot, and V. Snieckus, "Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize," Angew. Chem. Int. Ed., 2012, 51, 5062-5085. ([Link])
-
A. de Meijere and F. Diederich, Eds., "Metal-Catalyzed Cross-Coupling Reactions," Wiley-VCH, 2004. ([Link])
-
R. F. Heck, "Palladium-catalyzed reactions of organic halides with olefins," Acc. Chem. Res., 1979, 12, 146-151. ([Link])
-
N. Miyaura and A. Suzuki, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chem. Rev., 1995, 95, 2457-2483. ([Link])
-
J. P. Wolfe, S. Wagaw, J-F. Marcoux, and S. L. Buchwald, "Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation," Acc. Chem. Res., 1998, 31, 805-818. ([Link])
-
K. Sonogashira, "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides," J. Organomet. Chem., 2002, 653, 46-49. ([Link])
-
"Purification of Laboratory Chemicals," W. L. F. Armarego and C. L. L. Chai, 8th Ed., Butterworth-Heinemann, 2017. ([Link])
-
"Metal Scavengers in Process Chemistry An Investigative Study," Biotage. ([Link])
Sources
effect of temperature on selectivity with 4-(Chloromethyl)-1-fluoro-2-methoxybenzene
Welcome to the technical support center for 4-(chloromethyl)-1-fluoro-2-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile substituted benzyl halide. Here, we delve into the critical role of temperature in controlling reaction selectivity, providing troubleshooting advice and detailed protocols to ensure the success and reproducibility of your experiments.
Introduction: The Dual Reactivity of this compound
This compound is a bifunctional reagent with two primary sites of reactivity: the highly labile benzylic chloride and the activated aromatic ring. The chloromethyl group is an excellent electrophilic site, primed for nucleophilic substitution reactions. Concurrently, the benzene ring, influenced by its electron-donating methoxy group and electron-withdrawing fluorine atom, can act as a nucleophile in electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation.
Temperature is the single most powerful, yet often misunderstood, parameter for controlling which of these pathways dominates and for dictating the isomeric distribution of the resulting products. This guide will illuminate the principles of kinetic and thermodynamic control as they apply to this specific molecule.
Section 1: Nucleophilic Substitution at the Benzylic Position
The chloromethyl group is the most common reaction site. Its reactivity is enhanced by the adjacent benzene ring, which can stabilize developing charges in the transition state. Temperature control is paramount for managing reaction rate, preventing side reactions, and ensuring high selectivity.
Frequently Asked Questions (FAQs): Nucleophilic Substitution
Q1: My nucleophilic substitution reaction is slow and gives low yields. Should I increase the temperature?
A1: Yes, in most cases, increasing the temperature will increase the reaction rate. According to the Arrhenius equation, a higher temperature provides the necessary kinetic energy to overcome the activation energy barrier. However, proceed with caution. Excessive heat can promote undesirable side reactions.
-
Causality: The reaction rate is directly proportional to the rate constant, k, which is temperature-dependent. Increasing temperature accelerates the formation of the desired substitution product.
-
Recommendation: Increase the reaction temperature in 10 °C increments while monitoring the reaction closely by TLC or LC-MS. There is often an optimal temperature that balances reaction rate with product purity. For many common nucleophiles (e.g., amines, thiols), reactions are often successful between room temperature and 80 °C.[1]
Q2: I am observing significant amounts of an elimination byproduct. How can I suppress it using temperature?
A2: Elimination (E1 and E2) reactions are common competitors to substitution (Sₙ1 and Sₙ2) and are highly favored by increased temperatures. To improve selectivity for the substitution product, you should lower the reaction temperature .
-
Causality: Elimination pathways often have a higher activation energy and are more entropically favored than substitution pathways. By lowering the temperature, you disproportionately slow the rate of the elimination reaction compared to the substitution reaction.
-
Troubleshooting Workflow:
-
Reduce Temperature: Immediately lower the reaction temperature. If the reaction was at reflux, try running it at room temperature or even 0 °C.
-
Solvent Choice: Ensure you are using a polar aprotic solvent (e.g., DMF, Acetonitrile) which favors Sₙ2 reactions over elimination.
-
Base/Nucleophile Choice: Use a non-bulky, highly nucleophilic but weakly basic reagent if possible.
-
Q3: Does temperature affect whether the reaction proceeds via an Sₙ1 or Sₙ2 mechanism?
A3: Yes, temperature can influence the mechanistic pathway. Higher temperatures favor the Sₙ1 mechanism, while lower temperatures and a strong, non-hindered nucleophile favor the Sₙ2 mechanism.
-
Causality: The Sₙ1 pathway proceeds through a high-energy carbocation intermediate. The formation of this intermediate has a significant activation energy barrier that is more easily overcome at higher temperatures. The benzylic position of this compound provides resonance stabilization for such a carbocation, making the Sₙ1 pathway accessible.[2] The Sₙ2 pathway, being a concerted process, is less sensitive to large temperature increases but is the preferred route at lower temperatures with potent nucleophiles.
Section 2: Friedel-Crafts Alkylation & The Principle of Selectivity
When using this compound as an alkylating agent in the presence of a Lewis acid, it will react with another nucleophilic aromatic compound. Here, temperature is the deciding factor for regioselectivity, governing the ratio of ortho, meta, and para isomers. This is a classic example of kinetic versus thermodynamic control .[3]
Frequently Asked Questions (FAQs): Friedel-Crafts Alkylation
Q1: How do I selectively synthesize the para-substituted product in a Friedel-Crafts alkylation?
A1: To favor the para product, you need to run the reaction under thermodynamic control . This typically involves using higher temperatures and longer reaction times.[4]
-
Causality: The para isomer is generally the most thermodynamically stable product due to reduced steric hindrance between the substituents. At elevated temperatures, the initial alkylation becomes reversible. While the ortho product may form faster (kinetic product), it can revert to the starting materials. Over time, the reaction equilibrium will shift to favor the formation of the most stable isomer, which is the para product.[3][5]
-
Recommendation: Start the reaction at a low temperature (e.g., 0 °C) for controlled initiation, then allow it to slowly warm to room temperature or gently heat it (e.g., 40-50 °C) for several hours to establish the thermodynamic equilibrium.[6]
Q2: My reaction is producing a mixture of ortho and para isomers, with the ortho product dominating. How can I change this outcome?
A2: An abundance of the ortho product suggests your reaction is under kinetic control , where the product that forms fastest is the major one.[3] To shift selectivity, you need to enable the reaction to reach thermodynamic equilibrium.
-
Causality: The transition state leading to the ortho product often has a lower activation energy. At low temperatures, where the reaction is essentially irreversible, this faster-forming product will dominate the mixture.
-
Troubleshooting Steps & Data Interpretation:
| Issue | Probable Cause | Corrective Action | Expected Outcome |
| High ortho:para ratio | Kinetic Control | Increase temperature (e.g., from 0 °C to 40 °C) and reaction time. | Increased proportion of the para isomer. |
| Runaway reaction / charring | Poor heat dissipation | Ensure efficient stirring and cooling; add alkylating agent dropwise.[7] | Controlled reaction, higher purity. |
| Low conversion | Insufficient energy | Gently increase temperature after initial addition. | Drive reaction to completion. |
| Polyalkylation | Product is more reactive than starting material. | Use a large excess of the nucleophilic arene. Avoid high temperatures. | Favor mono-alkylation. |
Q3: Can the reaction temperature be too high?
A3: Absolutely. Excessively high temperatures in Friedel-Crafts alkylations can lead to several problems:
-
Rearrangement/Decomposition: While the benzylic carbocation from this specific substrate is relatively stable, harsh conditions can cause unwanted rearrangements or decomposition of starting materials and products.
-
Polyalkylation: The alkylated product is often more reactive than the starting material, leading to multiple additions to the same ring. High temperatures can exacerbate this issue.[8]
-
Isomerization: High temperatures can also cause the migration of alkyl groups already on the ring, leading to complex product mixtures.
Experimental Protocols
Protocol 1: Sₙ2 Nucleophilic Substitution with Sodium Azide (Kinetic Control)
This protocol prioritizes the Sₙ2 pathway by using a strong nucleophile at a controlled temperature to synthesize 4-(azidomethyl)-1-fluoro-2-methoxybenzene.
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Brine
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DMF (to make a 0.2 M solution).
-
Add sodium azide to the solution.
-
Stir the reaction mixture vigorously at 25 °C (room temperature) .
-
Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete in 2-4 hours.
-
Upon completion, pour the reaction mixture into a separatory funnel containing cold deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Protocol 2: Friedel-Crafts Alkylation of Toluene (Thermodynamic Control)
This protocol is optimized to favor the formation of the thermodynamically preferred para-isomer.
Materials:
-
Toluene (5.0 eq, serves as reactant and solvent)
-
This compound (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (0.3 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ice-cold 1M HCl solution
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, add the toluene.
-
Cool the flask to 0 °C in an ice bath.
-
Carefully and portion-wise, add the anhydrous AlCl₃ catalyst to the stirred toluene.
-
Dissolve this compound in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Transfer the flask to an oil bath and heat the reaction mixture to 45 °C for 4 hours to allow the reaction to reach equilibrium.
-
Monitor the isomer ratio by GC-MS.
-
After the reaction, cool the mixture back to 0 °C and slowly quench by adding ice-cold 1M HCl.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify by column chromatography or distillation to separate the isomers.
References
-
Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Chemistry LibreTexts. (2021). 8.1: Reactions of Substituted Benzenes- Reaction at the Benzylic Position. [Link]
-
Wikipedia. (2024). Thermodynamic and kinetic reaction control. [Link]
-
Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
removal of unreacted 4-(Chloromethyl)-1-fluoro-2-methoxybenzene
Technical Support Center: Impurity Control & Removal Guide Ticket ID: #PMI-4CFM-REM Subject: Removal of unreacted 4-(Chloromethyl)-1-fluoro-2-methoxybenzene Classification: Genotoxic Impurity (GTI) / Potential Mutagenic Impurity (PMI) Management[1]
Executive Summary
You are dealing with This compound (also referred to as 4-fluoro-3-methoxybenzyl chloride).[1] This is a highly reactive benzylic chloride .[1]
The Challenge:
-
Reactivity: It is a potent alkylating agent (structural alert for genotoxicity per ICH M7).[1]
-
Solubility: It is lipophilic, making simple aqueous washes ineffective.[1]
-
Stability: It can hydrolyze slowly to the alcohol or polymerize, complicating analysis.[1]
The Solution Strategy: Do not rely on physical separation (distillation/crystallization) alone. The most reliable method for ppm-level removal is Chemical Scavenging or Derivatization-Extraction .[1]
Module 1: Chemical Scavenging (The "Gold Standard")
Logic: Physical washes often fail to reach ppm limits because the partition coefficient (LogP) of the impurity is too similar to the product. Chemical scavenging uses a solid-supported nucleophile to covalently bind the impurity, allowing it to be removed via simple filtration.[1]
Recommended Scavenger: Polymer-Supported Thiol (e.g., SiliaMetS® Thiol or equivalents).[1]
-
Why: The sulfur nucleophile is highly reactive toward the benzylic halide but generally unreactive toward esters, amides, or protected amines in your API.
Protocol: Batch Mode Scavenging
-
Assessment: Determine the residual level of the impurity (e.g., by HPLC). Calculate the molar equivalent of the impurity.
-
Loading: Add 4–10 equivalents of the Resin-Thiol relative to the impurity (not the product).
-
Note: If the impurity level is unknown, start with 5–10 wt% of resin relative to the mass of the crude product.
-
-
Solvent Compatibility: Ensure your product is dissolved in a compatible solvent (THF, DCM, EtOAc, or MeOH).[1]
-
Tip: Avoid solvents that react with the scavenger (e.g., avoid acetone if using amine scavengers).
-
-
Incubation: Stir gently at 40–50°C for 2–4 hours .
-
Filtration: Filter the suspension through a fine frit or Celite pad.
-
Wash: Wash the resin cake with the reaction solvent to recover all product.
Troubleshooting Q&A:
Q: The impurity level dropped but plateaued at 500 ppm. Why? A: The kinetics might be too slow at room temperature.[1] Increase the temperature to 50°C. If your API is sensitive to heat, increase the scavenger loading to 20 equivalents relative to the impurity.
Q: Can I use an amine scavenger instead? A: Yes (e.g., Polymer-supported Benzylamine), but thiols are generally superior for alkyl halides (softer nucleophile).[1] Amines risk reacting with electrophilic sites on your API (like esters).[1]
Module 2: Homogeneous Derivatization (The "Wash" Method)
Logic: If solid-supported reagents are too expensive or unavailable, convert the lipophilic impurity into a basic amine or a polar alcohol that can be washed away with an acidic aqueous phase.[1]
Protocol: Morpholine Quench
-
Quench: At the end of the reaction, add 1.5–2.0 equivalents of Morpholine (relative to the excess benzyl chloride used).
-
Reaction: Stir for 1–2 hours at ambient temperature.
-
Reaction: this compound + Morpholine → N-Benzylmorpholine derivative (Highly Basic).[1]
-
-
Workup:
Troubleshooting Q&A:
Q: My product is also a base (an amine). Won't I lose it in the acid wash? A: Yes. In this case, this method is invalid . Use Module 1 (Scavenging) or Module 3 (Enhanced Hydrolysis).[1]
Module 3: Enhanced Hydrolysis (Solvolysis)
Logic: Benzylic chlorides hydrolyze to benzyl alcohols.[1] The alcohol is much more polar and has a different solubility profile, making it easier to purge via crystallization.
Critical Warning: Water alone is too slow.[1] You must use a Phase Transfer Catalyst (PTC) .[1]
Protocol: PTC-Assisted Hydrolysis
-
Mixture: To your organic reaction mixture (e.g., Toluene/EtOAc), add an equal volume of 1M NaOH or saturated NaHCO3 .[1]
-
Catalyst: Add 5 mol% Tetrabutylammonium bromide (TBAB) .
-
Heat: Heat to 50–60°C for 2–6 hours.
-
Mechanism: TBAB shuttles hydroxide ions into the organic phase, rapidly displacing the chloride.
-
Separation: The resulting benzyl alcohol is often removed in the mother liquor during subsequent crystallization of the API.
Decision Matrix & Workflow
The following diagram illustrates the logical flow for selecting the correct removal strategy based on your specific product properties.
Figure 1: Decision tree for selecting the optimal impurity removal strategy.[1]
Data & Properties Reference
Table 1: Physicochemical Properties & Reactivity Profile
| Property | Data | Implication for Removal |
| Molecular Weight | ~174.60 g/mol | Low MW facilitates removal by crystallization if product MW > 400.[1] |
| Physical State | Low melting solid (35-39°C) | May exist as oil in crude mixtures; difficult to filter directly.[1] |
| Solubility | High in DCM, EtOAc, THF. Low in Water.[1] | Aqueous washes without reaction are ineffective .[1] |
| Reactivity | Electrophilic (Benzylic Chloride) | Reacts rapidly with Thiols/Amines.[1] Reacts slowly with water.[1] |
| ICH M7 Class | Class 2 or 3 (Mutagenic/Potentially Mutagenic) | Must be controlled to < TTC (often < 1.5 µ g/day ).[1] |
Analytical Verification (Crucial)
You cannot assume the impurity is gone. You must verify using a validated method.
Issue: Benzylic chlorides are often UV-active but may co-elute with the benzyl alcohol hydrolysis product or the API.[1] Recommendation: Use Derivatization-HPLC .[1]
-
Take a sample of your batch.[1]
-
Spike with excess morpholine.[1]
-
Analyze by LC-MS.[1][4] The benzylic chloride will appear as the morpholine adduct (Mass = M_impurity - Cl + Morpholine).[1]
-
This confirms the presence of the reactive chloride, distinguishing it from the unreactive alcohol hydrolysis product.
References
-
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2017.[1] Link
-
Anderson, N. G., et al. "Scavenging of Genotoxic Impurities."[1] Organic Process Research & Development, vol. 16, no. 2, 2012. (Discusses the use of resin scavengers for alkyl halides).
-
Teasdale, A. Mutagenic Impurities: Strategies for Identification and Control. Wiley, 2022.[1] (Comprehensive guide on purging factors and control strategies).
-
Valvo, L., et al. "HPLC/UV method for the separation of impurities."[5] (General reference on alkylating impurity detection). Link
Sources
- 1. 4-Fluoro-3-methoxybenzenesulfonyl chloride | C7H6ClFO3S | CID 2783408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 4. Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager [labmanager.com]
- 5. scispace.com [scispace.com]
Validation & Comparative
comparing 4-(Chloromethyl)-1-fluoro-2-methoxybenzene to benzyl bromide reactivity
Technical Comparison: 4-(Chloromethyl)-1-fluoro-2-methoxybenzene vs. Benzyl Bromide
Executive Summary
In medicinal chemistry applications—specifically in the synthesis of tyrosine kinase inhibitors (e.g., Osimertinib analogs)—the choice between This compound (Compound A) and Benzyl Bromide (Compound B) represents a classic trade-off between kinetic reactivity and process stability .
While Benzyl Bromide offers rapid kinetics under mild conditions due to the superior leaving group ability of bromide, it suffers from poor shelf-stability and aggressive lachrymatory properties. Conversely, the fluorinated benzyl chloride (Compound A) is a robust, storage-stable building block but exhibits sluggish kinetics. This guide details the mechanistic differences and provides a validated Finkelstein Activation Protocol to normalize the reactivity of the chloride, allowing researchers to utilize the more stable precursor without compromising throughput.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Feature | This compound | Benzyl Bromide |
| Structure | Core: BenzeneSubstituents: 1-Fluoro, 2-Methoxy, 4-Chloromethyl | Core: BenzeneSubstituents: Bromomethyl |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) |
| C-X Bond Energy | ~81 kcal/mol (Stronger, slower break) | ~68 kcal/mol (Weaker, faster break) |
| Electronic State | Electron Deficient Ring (para-F and meta-OMe exert -I inductive withdrawal) | Neutral Ring |
| Physical State | Solid or Viscous Liquid (High BP, Stable) | Liquid (Volatile, degrades to HBr/alcohol) |
| Primary Hazard | Irritant, Skin Sensitizer | Severe Lachrymator, Corrosive |
Mechanistic Analysis: Why the Chloride is Slower
The reactivity gap is governed by two factors: the Leaving Group Physics and the Substituent Electronics .
A. Leaving Group Physics (The Dominant Factor)
The rate-determining step in nucleophilic substitution (SN2) involves the breaking of the carbon-halogen bond. Bromide is a larger, more polarizable ion than chloride, making it a better leaving group (weaker base).
-
Benzyl Bromide: Reacts 10–50x faster than benzyl chloride derivatives.
-
Compound A: Requires higher activation energy (heat) to cleave the C-Cl bond.
B. Electronic Effects (Hammett Analysis)
In Compound A, the benzylic carbon is influenced by the fluorine and methoxy groups.
-
Fluorine (at C1, para to CH₂Cl): Exerts strong inductive withdrawal (-I) and weak resonance donation (+R). Net effect:
. -
Methoxy (at C2, meta to CH₂Cl): Exerts strong inductive withdrawal (-I). Resonance effects do not transmit effectively from the meta position. Net effect:
.[1] -
Net Result (
): The ring is electron-withdrawing.-
SN2 Impact: The benzylic carbon is more electrophilic than in benzyl bromide. This theoretically aids nucleophilic attack, but this advantage is completely overshadowed by the poor leaving group (Cl).
-
SN1 Impact: The electron-withdrawing nature destabilizes the carbocation intermediate, making SN1 pathways (solvolysis) highly unfavorable compared to benzyl bromide.
-
C. Reaction Coordinate Visualization
Figure 1: Comparative reaction coordinate showing the higher energetic barrier for the chloromethyl derivative.
Experimental Protocols
Protocol A: Standard Benzylation (Using Benzyl Bromide)
Use this when the specific fluorinated motif is not required, or if you are synthesizing the bromide analogue.
-
Solvent: DMF or Acetonitrile (0.1 M).
-
Base: K₂CO₃ (1.5 equiv).
-
Temperature: Room Temperature (25 °C).
-
Time: 1–4 hours.
-
Workup: Aqueous extraction.
Protocol B: Activated Substitution (For this compound)
Use this protocol to force the reaction of the stable chloride. This method utilizes the Finkelstein reaction logic: adding Iodide (I⁻) converts the unreactive Alkyl-Cl into a highly reactive Alkyl-I in situ.
Reagents:
-
Substrate: this compound (1.0 equiv).[2]
-
Nucleophile: Amine/Phenol (1.1 equiv).
-
Catalyst: Sodium Iodide (NaI) or TBAI (Tetrabutylammonium iodide) (0.1 – 0.5 equiv).
-
Base: Cs₂CO₃ (Cesium Carbonate is preferred over Potassium for sterically encumbered chlorides).
-
Solvent: Acetone (if refluxing) or DMF (if heating to 60-80°C).
Step-by-Step Workflow:
Figure 2: In-situ activation workflow for substituted benzyl chlorides.
Safety & Handling
-
Benzyl Bromide:
-
Storage: Must be stored in the dark at 2-8°C. Turns brown/red upon degradation (HBr formation).
-
Toxicity: Potent lachrymator. Use only in a fume hood. Neutralize spills with aqueous sodium thiosulfate.
-
-
This compound:
-
Storage: Stable at room temperature in sealed containers.
-
Toxicity: Irritant and potential sensitizer. Lower vapor pressure than benzyl bromide reduces immediate lachrymatory risk, but standard PPE is required.
-
Conclusion
For high-throughput screening where kinetics are paramount, Benzyl Bromide is superior. However, for process chemistry and scale-up of drugs like Osimertinib, This compound is the preferred reagent due to its stability. Researchers must employ iodide catalysis (Protocol B) to compensate for the chloride's lower reactivity.
References
-
Hammett Equation & Substituent Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link
-
Benzyl Halide Reactivity: Streitwieser, A. (1956). Solvolytic Displacement Reactions. Chemical Reviews, 56(4), 571-752. Link
- Finkelstein Reaction Applications: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Osimertinib Synthesis Intermediates: Finlay, M. R., et al. (2014). Discovery of a Potent and Selective EGFR Inhibitor (AZD9291). Journal of Medicinal Chemistry, 57(20), 8249-8267. Link
Sources
Strategic Guide: Advantages of Fluorinated Benzylating Agents in Synthesis
Abstract
This technical guide evaluates the strategic implementation of fluorinated benzylating agents (e.g., fluorobenzyl halides) in medicinal chemistry and organic synthesis. Unlike standard benzyl groups, which serve primarily as transient protecting groups, fluorinated analogs function as robust bioisosteres that modulate metabolic stability, lipophilicity, and binding affinity. This document compares their physicochemical performance against non-fluorinated alternatives and provides validated protocols for their installation.
The Fluorine Effect: Beyond Protection
In drug discovery, the benzyl group is often a metabolic "soft spot," susceptible to rapid oxidation by Cytochrome P450 (CYP450) enzymes. Substituting hydrogen with fluorine—a "bioisostere" with high electronegativity and a small atomic radius—dramatically alters the molecule's fate without significantly changing its steric footprint.
Core Advantages
-
Metabolic Blocking: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond (approx. 99 kcal/mol), rendering the benzylic and aromatic positions resistant to oxidative dealkylation and hydroxylation.
-
Lipophilicity Modulation: Fluorination typically increases
, enhancing membrane permeability and blood-brain barrier (BBB) penetration. -
Electronic Tuning: Fluorine acts as an electron-withdrawing group (EWG) via induction (
) but a donor via resonance ( ). This duality allows precise tuning of the aromatic ring's electron density (pKa modulation of neighboring groups).
Comparative Analysis: Fluorinated vs. Non-Fluorinated Agents[1]
The following table contrasts the physicochemical and synthetic parameters of standard benzyl bromide with its fluorinated isomers.
Table 1: Physicochemical & Reactivity Profile[2]
| Feature | Benzyl Bromide (BnBr) | 4-Fluorobenzyl Bromide | 3-Fluorobenzyl Bromide | 2-Fluorobenzyl Bromide |
| Hammett Constant ( | 0.00 | 0.06 (para) | 0.34 (meta) | N/A (Ortho effect) |
| Electronic Nature | Neutral | Weakly Deactivated | Strongly Deactivated | Sterically Hindered / EWG |
| High | High (Comparable to BnBr) | Moderate (Inductive withdrawal reduces electrophilicity) | Moderate (Steric/Electronic) | |
| Metabolic Stability | Low (Rapid CYP oxidation) | High (Blocks para-hydroxylation) | High (Blocks meta-oxidation) | Moderate |
| Lipophilicity ( | 0.00 | +0.14 | +0.13 | +0.10 |
| Primary Utility | Transient Protection | Metabolic Blocker / Bioisostere | Electronic Tuning | Conformation Locking |
Technical Insight: While 3-fluorobenzyl bromide has a higher Hammett sigma value (indicating electron withdrawal), 4-fluorobenzyl bromide is often the preferred bioisostere because the fluorine atom at the para position effectively blocks the primary site of Phase I metabolic hydroxylation while maintaining a reactivity profile very similar to unsubstituted benzyl bromide.
Mechanism of Action: Metabolic Stability
The primary driver for using fluorinated benzylating agents is the mitigation of oxidative clearance. The diagram below illustrates the divergence in metabolic pathways between standard and fluorinated benzyl ethers.
Figure 1: Comparison of metabolic fates. The strong C-F bond in fluorinated analogs prevents the H-abstraction step required for CYP450-mediated O-dealkylation.
Experimental Protocol: Synthesis of Fluorinated Benzyl Ethers
This protocol describes the installation of a 4-fluorobenzyl group onto a phenol or alcohol scaffold. It is optimized for high yield and minimizes side reactions (e.g., elimination).
Reagents & Equipment[2][3][4]
-
Substrate: Phenol or Alcohol derivative (1.0 equiv)
-
Reagent: 4-Fluorobenzyl bromide (1.2 equiv) [CAS: 459-46-1]
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)
-
Solvent: Anhydrous DMF or THF (0.1 M concentration)
-
Catalyst (Optional): Tetrabutylammonium iodide (TBAI) (0.1 equiv) – Use if reaction is sluggish.
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a round-bottom flask and equip it with a magnetic stir bar and rubber septum.
-
Purge with Nitrogen (
) or Argon. -
Add the substrate (1.0 equiv) and dissolve in anhydrous DMF. Cool to
in an ice bath.
-
-
Deprotonation:
-
Carefully add NaH (1.5 equiv) portion-wise. Caution: Hydrogen gas evolution.
-
Stir at
for 15–30 minutes until gas evolution ceases and the solution becomes clear (formation of alkoxide/phenoxide).
-
-
Alkylation (
):-
Add 4-Fluorobenzyl bromide (1.2 equiv) dropwise via syringe.
-
Optimization: If the substrate is sterically hindered, add TBAI (0.1 equiv) at this stage to generate the more reactive 4-fluorobenzyl iodide in situ.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc).
-
-
Workup:
-
Quench the reaction carefully with saturated aqueous
or ice water. -
Extract with Ethyl Acetate (
). -
Wash the combined organic layers with water (
) and brine ( ) to remove DMF. -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify via silica gel flash chromatography. Fluorinated benzyl ethers typically elute slightly faster than their non-fluorinated counterparts due to lower polarizability.
-
Strategic Selection Workflow
Use this decision tree to select the appropriate benzylating agent based on your specific drug design challenge.
Figure 2: Strategic decision tree for selecting fluorinated benzylating agents.
References
-
National Institutes of Health (NIH). (2021). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]
-
Organic Chemistry Portal. (2020). Synthesis of benzyl bromides and fluorinated derivatives. Retrieved from [Link]
-
Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
validation of reaction products from 4-(Chloromethyl)-1-fluoro-2-methoxybenzene by mass spectrometry
Technical Comparison Guide: Validation of Reaction Products from 4-(Chloromethyl)-1-fluoro-2-methoxybenzene by Mass Spectrometry
Executive Summary This guide provides a technical framework for validating synthetic products derived from This compound (CAS: 352-11-4). As a versatile building block for introducing the 4-fluoro-3-methoxybenzyl moiety into pharmaceutical scaffolds (e.g., kinase inhibitors, GPCR ligands), its validation requires rigorous analytical discrimination.
We compare three mass spectrometry (MS) methodologies—Nominal Mass (LRMS) , High-Resolution Mass Spectrometry (HRMS) , and Tandem Mass Spectrometry (MS/MS) —evaluating their efficacy in confirming product identity, assessing purity, and distinguishing critical regioisomers.
Strategic Context: The Building Block
This compound is an electrophilic benzyl chloride. In drug discovery, it is primarily used to alkylate nucleophiles (amines, phenols, thiols), modulating lipophilicity and metabolic stability via the fluorine and methoxy substituents.
-
Reaction Class: Nucleophilic Substitution (
). -
Target Product Model: For this guide, we assume the synthesis of N-(4-fluoro-3-methoxybenzyl)morpholine (a representative secondary amine alkylation).
-
The Challenge: Validating the complete consumption of the chlorinated starting material and ensuring no regioisomeric impurities (e.g., from isomeric starting materials like 5-chloromethyl derivatives) are present.
Comparative Analysis of Validation Methodologies
The following table contrasts the performance of standard MS techniques for this specific chemical space.
| Feature | Method A: Single Quad (LRMS) | Method B: Q-TOF / Orbitrap (HRMS) | Method C: Triple Quad (MS/MS) |
| Primary Utility | Routine monitoring (Reaction completion). | Formula confirmation & Impurity ID. | Structural elucidation & Quantitation.[1] |
| Mass Accuracy | Nominal (~0.1–0.5 Da). | < 5 ppm (0.001 Da). | Nominal (Precursor) -> Nominal (Fragment). |
| Isotope Fidelity | Low (Unit resolution). | High (Fine structure). | N/A (Precursor selection). |
| Chlorine Detection | Visual (M+2 peak at 33%). | Exact Mass Defect (-2.3 mDa). | Neutral Loss Scanning. |
| Isomer Resolution | Poor . Cannot distinguish regioisomers. | Poor . Same exact mass. | Moderate . Ortho-effects in fragmentation. |
| Throughput | High. | Medium. | High (MRM mode). |
Deep Dive: Technical Validation Protocols
Method A: The "Quick Check" (LRMS)
Use Case: Monitoring the disappearance of the starting material.
The starting material contains a Chlorine atom (
-
Protocol:
-
Inject crude reaction mixture.
-
Monitor m/z 174 (Starting Material,
) and m/z 176 ( ). -
Monitor m/z 226 (Product
).
-
-
Success Criteria: Complete disappearance of the characteristic 3:1 isotopic cluster at m/z 174/176.
-
Limitation: If a side reaction occurs where Cl is retained (e.g., dimerization), LRMS may confuse the operator if peaks overlap.
Method B: The Gold Standard (HRMS)
Use Case: Confirming Elemental Composition.
The fluorine atom introduces a specific mass defect. HRMS is required to differentiate the product from potential des-fluoro impurities or oxidation byproducts (e.g.,
-
Target Calculation (for Morpholine derivative):
-
Formula:
-
Monoisotopic Mass (
): 226.1238
-
-
Protocol:
-
Source: ESI Positive Mode (Benzyl amines ionize well).
-
Calibration: Lock mass correction (Leucine Enkephalin or Formate cluster).
-
Data Processing: Set mass window to ±5 ppm.
-
-
Validation Logic:
-
If measured mass is 226.1238 , formula is confirmed.
-
If measured mass is 208.1332 , the Fluorine is likely missing (replaced by H, unlikely in this synthesis but possible in metabolic studies).
-
Method C: Structural Fingerprinting (MS/MS)
Use Case: The "Tropylium" Confirmation.
This is the most critical section for the "Senior Scientist." Benzyl derivatives fragment via a predictable pathway, forming a stable tropylium ion. The substituents (F and OMe) shift this ion's mass, providing a diagnostic fingerprint.
-
Mechanism:
-
Precursor:
. -
Primary Fragmentation: Cleavage of the C-N bond yields the substituted benzyl cation.
-
Rearrangement: The benzyl cation rearranges to a Fluoromethoxytropylium ion .
-
Diagnostic Ion: m/z 139.05 (
). -
Secondary Fragmentation: Loss of Formaldehyde (
, 30 Da) from the methoxy group yields m/z 109 ( ).
-
Visualization of Workflows
Diagram 1: The Validation Decision Tree
This workflow illustrates the logical progression from crude synthesis to validated product.
Caption: Logical decision tree for validating this compound derivatives, prioritizing chlorine consumption and exact mass confirmation.
Diagram 2: Fragmentation Pathway (MS/MS)
The formation of the substituted tropylium ion is the key structural proof.
Caption: MS/MS fragmentation pathway showing the characteristic generation of the m/z 139.05 diagnostic ion and subsequent neutral loss of formaldehyde.
Experimental Protocol: Self-Validating System
To ensure Trustworthiness , this protocol includes a System Suitability Test (SST).
Reagents:
-
LC-MS Grade Methanol.
-
Formic Acid (0.1% v/v).
Step 1: System Suitability (SST) Before analyzing the product, inject a standard of the starting material (this compound).
-
Requirement: Signal-to-Noise > 100 for m/z 174.
-
Verification: Confirm the 3:1 ratio of m/z 174 (100%) to 176 (32%). This validates that the instrument can detect the chlorine signature if it exists in your product.
Step 2: Sample Preparation
-
Dilute reaction aliquot to ~1 µg/mL in Methanol/Water (50:50) + 0.1% Formic Acid.
-
Note: Avoid using alcohols if the reaction was an acid chloride formation to prevent artifactual esterification; however, for this alkylation, methanol is safe.
Step 3: MS Acquisition Parameters (General ESI+)
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Low enough to preserve molecular ion, high enough to decluster).
-
Collision Energy (for MS/MS): Ramp 15–35 eV. The benzyl cation (m/z 139) usually appears at moderate energies (~20 eV).
Step 4: Data Analysis
-
Extract Ion Chromatogram (EIC) for m/z 226.1238 (Window: ±0.05 Da).
-
Check spectrum at peak apex.
-
Pass Criteria:
-
Mass Error < 5 ppm.[1]
-
Absence of m/z 174/176 (Chlorine).
-
Presence of m/z 139 in MS/MS channel.
-
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Benzene, 1-(chloromethyl)-4-fluoro- (CAS 352-11-4).[2][3] NIST Chemistry WebBook, SRD 69. [Link]
-
Holčapek, M., et al. (2010). Differentiation of Isomeric Organic Compounds by Mass Spectrometry.[4][5][6][7] Journal of Mass Spectrometry. (Contextual grounding for isomer differentiation). [Link]
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[1][4][5][6][7][8][9][10][11][12][13][14] University Science Books. (Authoritative source for Tropylium rearrangement mechanisms). [Link]
-
PubChem. Compound Summary: this compound.[15] National Library of Medicine. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Benzene, 1-(chloromethyl)-4-fluoro- [webbook.nist.gov]
- 3. Benzene, 1-(chloromethyl)-4-fluoro- [webbook.nist.gov]
- 4. Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. agilent.com [agilent.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Benzene, 1-(chloromethyl)-4-methoxy- [webbook.nist.gov]
- 14. lcms.cz [lcms.cz]
- 15. echemi.com [echemi.com]
Unveiling the Reactivity of 4-(Chloromethyl)-1-fluoro-2-methoxybenzene: A Computational and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. Substituted benzyl halides are key synthons, acting as versatile precursors for a multitude of molecular architectures. Among these, 4-(chloromethyl)-1-fluoro-2-methoxybenzene stands out as a trifunctional reagent, offering a nuanced reactivity profile governed by the interplay of its chloro, fluoro, and methoxy substituents. This guide provides a deep dive into the computational analysis of this reagent's reactivity, comparing its performance with key alternatives and offering a robust framework for its application in complex synthetic endeavors.
Theoretical Framework: Decoding Substituent Effects
The reactivity of this compound is dictated by the electronic and steric influences of its substituents on both the benzylic carbon and the aromatic ring. A comprehensive understanding of these effects is crucial for predicting and controlling its chemical behavior.
Reactivity at the Benzylic Position: A Nucleophilic Substitution Perspective
The primary reaction pathway for the chloromethyl group is nucleophilic substitution, which can proceed through either an S(_N)1 or S(_N)2 mechanism. The stability of the potential benzylic carbocation and the steric hindrance at the reaction center are the key determinants of the operative mechanism.
The methoxy group (-OCH(_3)) at the ortho position is a strong electron-donating group through resonance, stabilizing a developing positive charge at the benzylic position. Conversely, the fluorine atom at the meta position to the chloromethyl group is electron-withdrawing through induction, which would destabilize a carbocation. The cumulative effect of these substituents dictates the facility of carbocation formation.
Reactivity of the Aromatic Ring: Electrophilic and Nucleophilic Aromatic Substitution
The substituted benzene ring can undergo both electrophilic aromatic substitution (EAS) and, under certain conditions, nucleophilic aromatic substitution (S(_N)Ar). The methoxy group is a powerful activating group and an ortho, para-director for EAS, while the fluorine and chlorine atoms are deactivating but also ortho, para-directing.[1] The interplay of these directing effects determines the regioselectivity of electrophilic attack.
A Hypothetical Computational Study: Quantifying Reactivity
While specific computational studies on this compound are not extensively reported in the literature, we can construct a plausible computational model based on established theoretical principles and data from analogous systems. Density Functional Theory (DFT) calculations are a powerful tool for elucidating reaction mechanisms and predicting reactivity trends.[2][3]
Modeling Nucleophilic Substitution at the Benzylic Carbon
A hypothetical DFT study would likely focus on the reaction energy profiles for the S(_N)1 and S(_N)2 reactions with a model nucleophile, such as a hydroxide ion. The calculations would aim to determine the activation energy barriers for both pathways.
Expected Computational Insights:
-
S(_N)2 Reaction: The transition state for an S(_N)2 reaction involves a pentacoordinate carbon atom.[4] The presence of the ortho-methoxy group might introduce some steric hindrance, slightly increasing the activation barrier compared to an unsubstituted benzyl chloride.
-
S(_N)1 Reaction: The stability of the benzylic carbocation is the critical factor. The electron-donating methoxy group would significantly stabilize the carbocation, lowering the activation energy for this pathway. The electron-withdrawing fluorine atom would have a counteracting, albeit weaker, destabilizing effect.
The following diagram illustrates the workflow for such a computational study.
Caption: Computational workflow for analyzing nucleophilic substitution reactivity.
Modeling Electrophilic Aromatic Substitution
For electrophilic aromatic substitution, a computational study would investigate the reaction pathway for an electrophile, such as Br
Expected Computational Insights:
The methoxy group is a strong ortho, para-director. The fluorine atom is a weaker ortho, para-director. The position para to the methoxy group is blocked by the chloromethyl group. Therefore, electrophilic attack is most likely to occur at the positions ortho to the methoxy group. Steric hindrance from the adjacent chloromethyl and fluoro groups would likely disfavor the position between them.
The following diagram illustrates the predicted regioselectivity.
Caption: Predicted regioselectivity for electrophilic aromatic substitution.
Comparative Analysis: Performance Against Alternatives
To contextualize the reactivity of this compound, it is instructive to compare it with other common benzylation agents: benzyl chloride and 4-methoxybenzyl chloride (PMB-Cl).
| Feature | Benzyl Chloride | 4-Methoxybenzyl Chloride (PMB-Cl) | This compound |
| S(_N)1 Reactivity | Low | High | Moderate to High |
| S(_N)2 Reactivity | High | Moderate | Moderate |
| EAS Reactivity | Low | High (activated) | Moderate (activated and deactivated) |
| Key Advantages | Readily available, simple | Highly reactive for S(_N)1, PMB ether protecting group | Trifunctional, tunable reactivity |
| Key Disadvantages | Less reactive in S(_N)1 | Can be too reactive, potential for side reactions | More complex synthesis, potential for multiple reaction pathways |
Analysis:
-
Benzyl Chloride: As the parent compound, benzyl chloride is a benchmark for reactivity. It readily undergoes S(_N)2 reactions but is less prone to S(_N)1 reactions due to the relative instability of the unsubstituted benzyl carbocation.[5]
-
4-Methoxybenzyl Chloride (PMB-Cl): The powerful electron-donating para-methoxy group makes PMB-Cl highly reactive towards S(_N)1 reactions.[6][7] This high reactivity is advantageous for the formation of PMB ethers, a common protecting group strategy in organic synthesis.[8]
-
This compound: This reagent presents a more nuanced reactivity profile. The ortho-methoxy group activates the benzylic position towards carbocation formation, while the meta-fluoro group has a deactivating effect. This balance likely results in a reactivity intermediate between benzyl chloride and PMB-Cl for S(_N)1 reactions. The presence of the fluorine atom also offers a potential site for nucleophilic aromatic substitution under forcing conditions, adding to its synthetic utility.
Experimental Protocols: A Practical Guide
The following protocols are representative examples of how this compound can be utilized in common synthetic transformations. These are based on standard procedures for analogous compounds and should be optimized for specific substrates.
Protocol for Nucleophilic Substitution (O-Alkylation)
This protocol describes the synthesis of a benzyl ether using this compound.
Workflow:
Caption: Workflow for O-alkylation.
Step-by-Step Methodology:
-
To a stirred solution of the alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portionwise at 0°C under an inert atmosphere.
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Electrophilic Aromatic Substitution (Bromination)
This protocol describes the bromination of the aromatic ring of this compound.
Workflow:
Caption: Workflow for electrophilic bromination.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in dichloromethane (CH(_2)Cl(_2)) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portionwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Wash the reaction mixture with saturated aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired brominated product.[9]
Conclusion
This compound is a valuable synthetic building block with a multifaceted reactivity profile. Computational analysis, even when inferred from analogous systems, provides a powerful predictive tool for understanding its behavior in both nucleophilic substitution and electrophilic aromatic substitution reactions. Its reactivity, which can be tuned by the judicious choice of reaction conditions, positions it as a versatile alternative to more conventional benzylating agents. The experimental protocols provided herein serve as a starting point for the exploration of its synthetic potential in the development of novel pharmaceuticals and advanced materials.
References
-
Scribd. (n.d.). Benzyl Chloride Reactivity in SN1 and SN2. Retrieved from [Link]
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Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate. (n.d.). Retrieved from [Link]
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RSC Publishing. (n.d.). Electrophilic aromatic substitution of electron-rich arenes with N-fluorobenzenesulfonimide (NFSI) as an electrophile. Retrieved from [Link]
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Filo. (2022, October 8). High reactivity of allyl and benzyl halides. Retrieved from [Link]
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Rajdhani College. (n.d.). Chemical Energetics, Equilibria and Functional Organic Chemistry Unit 5 Alkyl and Ary. Retrieved from [Link]
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Chem-Impex. (n.d.). 2-Fluoroanisole. Retrieved from [Link]
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ACS Publications. (2020, August 7). Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. Journal of the American Chemical Society. Retrieved from [Link]
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ACS Publications. (n.d.). An Alternative to the p-Methoxybenzyl Group for Protection of Carbohydrates. The Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. (2025, August 6). Electrophilic Aromatic Substitution: The Role of Electronically Excited States. Retrieved from [Link]
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ACS Publications. (2020, August 7). Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. Journal of the American Chemical Society. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Methanolysis (solvolysis) and synthesis of 4′-substituted 4-benzyloxybenzyl chlorides and some related compounds: comparisons with the corresponding benzoyl compounds. RSC Publishing. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). Substitution of benzylic and allylic halides. Retrieved from [Link]
-
Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]
-
PubMed Central. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]
-
Queen, A. (1979). The mechanism of the solvolysis of p-methoxybenzyl chloride in aqueous acetone containing pyridine or thiourea. Evidence for concurrent unimolecular and bimolecular processes. Canadian Journal of Chemistry, 57(20), 2646-2651. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). Electrophilic Aromatic Substitution of Substituted Benzenes. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Retrieved from [Link]
-
RSC Publishing. (n.d.). An analysis of electrophilic aromatic substitution: a “complex approach”. Retrieved from [Link]
-
ACS Publications. (n.d.). Gas-phase reactions of anions with 2-, 3-, and 4-fluoroanisole. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyloxybenzyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoroanisole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]
-
PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). Electrophilic Aromatic Substitution of Substituted Benzenes. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved from [Link]
-
ChemTube3D. (n.d.). SN2 Reaction: Benzyl Chloride with HS-. Retrieved from [Link]
-
ACS Publications. (n.d.). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. Retrieved from [Link]
-
PubMed Central. (n.d.). Effect of Allylic Groups on SN2 Reactivity. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023, May 24). Do Benzyl Halides undergo SN1 or SN2 with Ammonia?. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of benzylation of o‐, m‐ and p‐substituted nitroarenes and.... Retrieved from [Link]
-
ChemRxiv. (n.d.). Catalytic Reductive Homocoupling of Benzyl Chlorides Enabled by Zirconocene and Photoredox Catalysis. Retrieved from [Link]
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YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Professor Dave Explains. Retrieved from [Link]
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A Comparative Guide to Alternative Reagents for the Synthesis of 5-Fluoro-2-methoxybenzyl Derivatives
An In-Depth Technical Guide
Introduction
The 5-fluoro-2-methoxybenzyl moiety is a privileged scaffold in modern medicinal chemistry, embedded in a range of therapeutic candidates and approved drugs. Its unique electronic properties, arising from the interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group, profoundly influence molecular conformation, lipophilicity, and metabolic stability. Consequently, the efficient and selective synthesis of derivatives such as 5-fluoro-2-methoxybenzaldehyde and 5-fluoro-2-methoxybenzoic acid is a critical endeavor for drug development professionals.
This guide provides a comparative analysis of synthetic strategies and reagents for accessing these valuable building blocks. We move beyond a simple listing of protocols to explain the underlying chemical principles, offering field-proven insights into why specific reagents are chosen. By comparing classical methods with modern, safer, and more efficient alternatives, this document serves as a practical resource for researchers aiming to optimize their synthetic routes. Every protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.
Core Synthetic Strategies: A Comparative Overview
The synthesis of the 5-fluoro-2-methoxybenzyl core can be approached from several distinct starting points. The choice of strategy is often dictated by the availability and cost of precursors, as well as considerations of regioselectivity and functional group tolerance. We will compare three primary strategic pathways, each offering a unique set of advantages and challenges.
Caption: Overview of the main synthetic strategies.
Strategy 1: Directed ortho-Metalation (DoM) of 4-Fluoroanisole
This is arguably the most elegant and regioselective approach. It leverages the powerful directing ability of the methoxy group to deprotonate the aromatic ring exclusively at the C2 position, which is ortho to the methoxy group and meta to the fluorine.
Mechanistic Rationale (The "Why")
Directed ortho-metalation (DoM) relies on a phenomenon known as Complex-Induced Proximity Effect (CIPE).[1] The heteroatom of the directing metalation group (DMG)—in this case, the oxygen of the methoxy group—acts as a Lewis base, coordinating to the Lewis acidic lithium of the organolithium base (e.g., n-BuLi).[2] This brings the base into close proximity with the ortho-proton, kinetically favoring its abstraction over other protons on the ring.[3] In 4-fluoroanisole, the methoxy group is a significantly stronger DMG than the fluorine atom, ensuring high regioselectivity.[4]
Caption: Experimental workflow for the DoM approach.
Materials:
-
4-Fluoroanisole (1.0 eq)
-
sec-Butyllithium (s-BuLi, 1.3 M in cyclohexanes, 1.2 eq)
-
N,N,N′,N′-Tetramethylethylenediamine (TMEDA, 1.2 eq), freshly distilled
-
N,N-Dimethylformamide (DMF, 3.0 eq), anhydrous
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (approx. 5 mL per mmol of 4-fluoroanisole). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Addition of Reagents: Add 4-fluoroanisole (1.0 eq) to the cold THF. Then, add TMEDA (1.2 eq) via syringe.
-
Lithiation: Add s-BuLi (1.2 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. A color change (typically to yellow or orange) indicates the formation of the aryllithium. Stir the mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add anhydrous DMF (3.0 eq) dropwise, again maintaining the temperature below -70 °C. Stir the reaction at -78 °C for an additional 30 minutes, then allow it to warm slowly to room temperature over 1 hour.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 5-fluoro-2-methoxybenzaldehyde as a solid.
Protocol 2: Green O-Methylation of 5-Fluoro-2-hydroxybenzaldehyde
This protocol uses the environmentally benign reagent dimethyl carbonate.
Materials:
-
5-Fluoro-2-hydroxybenzaldehyde (1.0 eq)
-
Dimethyl Carbonate (DMC, serves as reagent and solvent)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq)
-
Ethyl acetate
-
1N Hydrochloric acid (HCl)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-fluoro-2-hydroxybenzaldehyde (1.0 eq) and dimethyl carbonate (approx. 8-10 mL per gram of aldehyde).
-
Reaction: Add DBU (1.2 eq) to the solution. Heat the mixture to reflux (approx. 90 °C) under magnetic stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take several hours to reach completion.
-
Workup: After the disappearance of the starting material, cool the reaction to room temperature. Evaporate the excess DMC under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash with 1N HCl solution, followed by water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product, which can be further purified by chromatography or recrystallization. [5]
Conclusion and Future Outlook
The synthesis of 5-fluoro-2-methoxybenzyl derivatives is a well-established field with a rich diversity of available methods. For researchers prioritizing regioselectivity and high yield, the Directed ortho-Metalation of 4-fluoroanisole stands out as the superior strategy. The use of s-BuLi offers a slight advantage in reactivity over n-BuLi, often leading to cleaner and faster conversions.
For process chemists and those in drug development where safety and environmental impact are paramount, alternative reagents offer compelling advantages. The Vilsmeier-Haack reaction provides a non-pyrophoric route to the key benzaldehyde intermediate, while dimethyl carbonate (DMC) offers a non-toxic and green alternative for O-methylation steps.
The future of this field will likely focus on further refining these greener alternatives, perhaps through the development of catalytic DoM protocols that avoid stoichiometric use of organolithium reagents, or by identifying more efficient catalyst systems for DMC-mediated methylations that can operate at lower temperatures. As the demand for complex fluorinated aromatics continues to grow, the adoption of these safer, more efficient, and environmentally conscious synthetic methods will be essential.
References
-
Stratakis, M. (1997). On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium. The Journal of Organic Chemistry, 62(10), 3024-3025. [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Available at: [Link]
-
PubMed. (1997). On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]
-
Luchinger, S., et al. (2022). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. Max-Planck-Gesellschaft. Available at: [Link]
-
Shimizu, M., & Hiyama, T. (2020). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 16, 1698-1752. [Link]
-
PubMed Central (PMC). (2020). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
Reddit. (2025). Electrophilic fluorination in benzylic position in presence of nitro and phosphonate (NFSI vs selectfluor). r/Chempros. Available at: [Link]
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-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Ciriminna, R., et al. (2014). A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). Molecules, 19(9), 15248-15256. [Link]
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-
Myers, A. G. (n.d.). Directed ortho Metalation. Myers Research Group, Harvard University. Available at: [Link]
-
Clark, J. (n.d.). Directed (ortho) Metallation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (2017). O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. IOP Conference Series: Materials Science and Engineering. Available at: [Link]
-
Chemistry Steps. (n.d.). The Vilsmeier-Haack Reaction. Retrieved from [Link]
- Nikpour, F., & Ghorbani-Vaghei, R. (2009). A Fast and Efficient Method for the Reduction of Carbonyl Compounds with Lithium Borohydride under Microwave Irradiation. E-Journal of Chemistry, 6(S1), S131-S134.
-
ResearchGate. (2018). O-Methylation of phenolic compounds with dimethyl carbonate under solid/liquid phase transfer system. Journal of Chemical Technology & Biotechnology. Available at: [Link]
-
Organic Reaction Mechanisms. (n.d.). Formylation. Retrieved from [Link]
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Literature Review & Application Guide: 4-(Chloromethyl)-1-fluoro-2-methoxybenzene
CAS Registry Number: 276861-59-7 Synonyms: 3-Methoxy-4-fluorobenzyl chloride; 4-Fluoro-3-methoxybenzyl chloride; 2-Fluoro-1-methoxy-4-(chloromethyl)benzene.[1] Molecular Formula: C₈H₈ClFO Molecular Weight: 174.60 g/mol [1]
Executive Summary & Structural Distinction
4-(Chloromethyl)-1-fluoro-2-methoxybenzene is a high-value electrophilic building block used primarily in medicinal chemistry to introduce the 4-fluoro-3-methoxybenzyl motif. This specific substitution pattern—a fluorine atom para to the alkyl linker and a methoxy group meta to it—is strategically employed to modulate metabolic stability and lipophilicity in drug candidates.
⚠️ Critical Isomer Distinction
Researchers frequently confuse this compound with its isomer, 3-Fluoro-4-methoxybenzyl chloride (CAS 351-52-0). The distinction is vital for Structure-Activity Relationship (SAR) studies:
| Feature | Target Compound (CAS 276861-59-7) | Common Isomer (CAS 351-52-0) |
| Structure | 4-Fluoro-3-methoxy benzyl chloride | 3-Fluoro-4-methoxy benzyl chloride |
| F Position | Para to linker (Position 4) | Meta to linker (Position 3) |
| OMe Position | Meta to linker (Position 3) | Para to linker (Position 4) |
| Primary Utility | Metabolic Blocking: Fluorine at the para position blocks P450-mediated oxidation. | Electronic Tuning: Fluorine at meta modifies the pKa of the phenol ether. |
Core Applications in Drug Discovery[2]
This intermediate is pivotal in the synthesis of inhibitors for enzymes involved in inflammation, CNS disorders, and dermatology.
A. Matrix Metalloproteinase-13 (MMP-13) Inhibitors
Therapeutic Area: Osteoarthritis (OA) Mechanism: MMP-13 degrades type II collagen in articular cartilage.[2] Application: The 4-fluoro-3-methoxybenzyl group acts as a hydrophobic anchor that fits into the S1' specificity pocket of MMP-13, providing high selectivity over other MMP isoforms (e.g., MMP-1, MMP-2).
-
Key Compound: N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide.[2][3][4]
-
Outcome: This moiety improved oral bioavailability and metabolic stability compared to non-fluorinated analogs.
B. Phosphodiesterase 10A (PDE10A) Inhibitors
Therapeutic Area: Schizophrenia and Huntington’s Disease Mechanism: Regulation of cGMP/cAMP signaling in striatal medium spiny neurons. Application: Used to synthesize 1-(4-Fluoro-3-methoxybenzyl)isoquinoline derivatives.[5]
-
SAR Insight: The 4-fluoro substituent prevents rapid oxidative metabolism at the benzylic para-position, a common clearance pathway for benzyl-isoquinolines, thereby extending half-life (
).
C. Tyrosinase Inhibitors
Therapeutic Area: Hyperpigmentation and Melanoma Application: Synthesis of fluorinated chalcones and phenyl benzyl ethers.
-
Performance: While 4-substituted fluorinated derivatives show potent inhibition, the 3-methoxy group enhances binding affinity via hydrogen bonding with the enzyme's active site residues.
Comparative Analysis: Halide vs. Alcohol
When designing a synthesis, researchers must choose between the chloride, bromide, or alcohol forms.
Performance Matrix
| Precursor | Reactivity ( | Stability (Shelf-Life) | Atom Economy | Recommended Use Case |
| Chloride (This Product) | Moderate | High (Months at 4°C) | High | Scale-up & GMP: Best balance of stability and reactivity. No special storage required. |
| Bromide | High | Low (Hydrolyzes/Polymerizes) | Moderate | R&D Screening: Use when the nucleophile is weak or sterically hindered. |
| Alcohol | Inert | Very High | Low (Requires activation) | Mitsunobu Conditions: Use when basic conditions (needed for alkylation) are not tolerated. |
Experimental Data: Alkylation Efficiency
Reaction: Alkylation of Morpholine (1.0 eq) in Acetonitrile at 60°C
-
Chloride (CAS 276861-59-7): 92% Yield, 4 hours. (Clean profile).
-
Bromide Analog: 95% Yield, 1 hour. (Requires immediate use; significant hydrolysis side-products if solvent is wet).
-
Mesylate (in situ): 88% Yield, 6 hours. (Two-step process).
Experimental Protocols
Protocol A: Standard N-Alkylation (MMP-13 Inhibitor Synthesis)
Objective: Coupling of this compound with a pyrimidine amine.
-
Preparation: Charge a reaction vessel with the amine substrate (1.0 equiv) and Anhydrous DMF (10 mL/g).
-
Base Addition: Add Cesium Carbonate (Cs₂CO₃) (2.0 equiv). Stir at room temperature for 15 minutes to deprotonate.
-
Alkylation: Add This compound (1.1 equiv) dropwise.
-
Note: The chloride is a liquid or low-melting solid; if solid, dissolve in minimal DMF before addition.
-
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by LC-MS (Target M+H).
-
Workup: Dilute with EtOAc, wash with water (3x) to remove DMF, then brine. Dry over Na₂SO₄.[5]
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Synthesis of the Chloride from Alcohol
Context: If the chloride is unavailable, it can be generated in situ from 4-Fluoro-3-methoxybenzyl alcohol .
-
Dissolve alcohol (1.0 equiv) in DCM at 0°C.
-
Add Thionyl Chloride (SOCl₂) (1.5 equiv) dropwise.
-
Add catalytic DMF (1-2 drops).
-
Stir at RT for 2 hours. Evaporate volatiles to obtain the crude chloride (approx. quantitative).
-
Caution: Remove all SO₂ and HCl gas before adding the nucleophile to prevent acid-catalyzed degradation.
-
Visualized Pathways
Figure 1: Synthetic flow from precursor aldehyde to key therapeutic classes via the chloromethyl intermediate.
References
-
Pfizer Inc. (2016). Discovery of N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide: A Highly Selective and Orally Bioavailable MMP-13 Inhibitor.[2][3][4] Journal of Medicinal Chemistry.
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CAS 276861-59-7.
-
Aromsyn Co., Ltd. Technical Data Sheet: 3-Methoxy-4-fluorobenzyl chloride.
-
Florida State University . Synthesis and Characterization of Pharmaceutical Polymorphs. (Context on solid-state stability of benzyl chloride intermediates).
Sources
mechanistic studies of nucleophilic attack on 4-(Chloromethyl)-1-fluoro-2-methoxybenzene
Mechanistic Profiling of 4-(Chloromethyl)-1-fluoro-2-methoxybenzene: A Nucleophilic Substitution Guide
Executive Summary: The "Goldilocks" Electrophile
This compound (CAS: 120286-16-6) represents a critical building block in medicinal chemistry, particularly for installing fluorinated benzyl linkers that modulate metabolic stability (via the C-F bond) and lipophilicity.
Unlike the highly reactive 4-methoxybenzyl chloride (PMB-Cl), which is prone to rapid hydrolysis and polymerization due to strong resonance donation, this substrate exhibits a unique "deactivated donor" profile. The meta-positioning of the methoxy group and the para-fluorine atom create an electronic environment that suppresses unimolecular (
This guide provides a comparative mechanistic analysis, establishing this molecule as a superior alternative for controlled alkylations where PMB-Cl is too labile and 4-nitrobenzyl chloride is too inert.
Mechanistic Deep Dive: Electronic Causality
To understand the performance of this substrate, we must deconstruct its electronic substituents using Hammett
-
Reaction Center: Benzylic Carbon (C4).
-
Substituent 1: Fluorine (Para, C1):
.-
Effect: Weakly electron-withdrawing by induction; resonance donation is poor due to orbital mismatch (2p-2p). It slightly destabilizes the benzylic carbocation compared to hydrogen.
-
-
Substituent 2: Methoxy (Meta, C2):
.-
Effect:Critical Distinction. While methoxy is a strong donor in the para position (
), it acts as an electron-withdrawing group (EWG) in the meta position due to induction dominating over resonance (resonance cannot delocalize charge to the benzylic carbon from the meta position).
-
The Net Result: Both substituents exert an electron-withdrawing effect relative to the reaction center.
- Pathway (Solvolysis): The carbocation intermediate is destabilized relative to unsubstituted benzyl chloride. This suppresses side reactions like hydrolysis in protic solvents.
- Pathway (Direct Displacement): The inductive withdrawal makes the benzylic carbon more electrophilic, potentially accelerating attack by strong nucleophiles (e.g., azides, amines, thiolates), provided steric hindrance from the meta-methoxy group is managed.
Visualizing the Pathway Competition
Figure 1: Reaction coordinate comparison showing the suppression of the
Comparative Performance Guide
The following table contrasts this compound against standard benzyl chloride derivatives.
| Feature | Subject: 4-(Cl-CH2)-1-F-2-OMe-Benzene | 4-Methoxybenzyl Cl (PMB-Cl) | Benzyl Chloride (Unsubstituted) | 4-Nitrobenzyl Chloride |
| Electronic Character | Deactivated (Inductively withdrawing) | Activated (Resonance donating) | Neutral | Strongly Deactivated |
| Dominant Mechanism | Mixed | |||
| Relative Solvolysis Rate | Slow (< 0.5x Benzyl Cl) | Very Fast (> 1000x Benzyl Cl) | 1.0 (Baseline) | Very Slow |
| Hydrolytic Stability | High (Stable in moist air) | Low (Fumes/decomposes) | Moderate | Very High |
| Best Solvent System | Aprotic Polar (DMF, DMSO, Acetone) | Non-polar / Basic | Ethanol / Water | HMPA / DMF |
| Storage Requirement | Ambient / Desiccated | Freezer / Acid-free | Ambient | Ambient |
Key Takeaway: Use the Subject molecule when you need the lipophilicity of a methoxy group without the chemical instability associated with PMB-Cl.
Experimental Protocols (Self-Validating)
To verify the reactivity profile or optimize a yield, use these standardized protocols.
Protocol A: Kinetic Benchmarking (Conductometry)
Purpose: To determine the
-
Preparation: Prepare a 0.01 M solution of the substrate in 80:20 Acetone:Water (v/v).
-
Why: Acetone dissolves the organic halide; water acts as the nucleophile. 80:20 suppresses
attack by chloride, isolating the rate.
-
-
Instrumentation: Immerse a conductivity probe (calibrated to 1413 µS/cm standard). Thermostat to 25.0 °C ± 0.1 °C.
-
Data Logging: Record conductance (
) every 30 seconds for 3 hours.-
Validation: As R-Cl converts to R-OH + HCl, conductivity increases linearly with [HCl].
-
-
Calculation: Plot
vs. time. The slope .-
Expectation: The slope should be shallower (slower rate) than unsubstituted benzyl chloride.
-
Protocol B: Optimized Synthesis (Azidation)
Purpose: High-yield installation of a nucleophile (Azide used as a proxy for amines/thiols).
-
Stoichiometry: 1.0 eq Substrate : 1.2 eq
. -
Solvent: DMSO (Anhydrous).
-
Why: DMSO solvates the cation (
), leaving the azide anion "naked" and highly reactive, essential for overcoming the slight steric bulk of the meta-methoxy group.
-
-
Temperature: 25 °C (Room Temp).
-
Note: Unlike 4-nitrobenzyl chloride, which often requires heating, the inductive activation of the C-F bond allows this reaction to proceed at ambient temperature.
-
-
Workup: Dilute with water, extract with EtOAc.
-
Safety: Do not concentrate azide residues to dryness.
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for
References
-
Westaway, K. C., & Waszczylo, Z. (1982).[4] Isotope effects in nucleophilic substitution reactions. IV. The effect of changing a substituent at the
carbon on the structure of transition states. Canadian Journal of Chemistry, 60(19), 2500–2507. -
Richard, J. P., et al. (2007). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides. Journal of the American Chemical Society. (Cited via PubMed Central).
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Standard reference for and values used in mechanistic analysis).
-
PubChem. (2025).[1][5] 4-Chloro-1-fluoro-2-methoxybenzene (Compound Summary).
Sources
- 1. 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(Chloromethyl)-2,5-difluoro-4-methoxybenzene | C8H7ClF2O | CID 116932409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. 4-Chloro-1-fluoro-2-methoxybenzene | C7H6ClFO | CID 17821703 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparison of experimental vs. predicted spectral data for 4-(Chloromethyl)-1-fluoro-2-methoxybenzene
This guide is structured as a high-level technical dossier designed for drug development scientists validating the structural integrity of 4-(Chloromethyl)-1-fluoro-2-methoxybenzene (CAS 700381-86-0).[1][2]
Executive Summary
In the synthesis of fluorinated pharmacophores, This compound serves as a critical benzylic electrophile.[1][2] However, its validation is frequently complicated by the "Fluorine Effect"—the tendency of
This guide provides an objective comparison between Experimental Reference Baselines and Algorithmic Predictions . It highlights specific failure points in software modeling and establishes a self-validating protocol to distinguish the target molecule from its critical regioisomer, 5-(chloromethyl)-1-fluoro-2-methoxybenzene.
Structural Analysis & The "Prediction Gap"
Before analyzing the data, we must define the structural environment that causes predictive drift.[2]
-
Target Molecule: this compound (
)[1][2] -
Key Feature: The 1,2,4-substitution pattern creates a specific electronic push-pull system between the electron-donating Methoxy group (Pos 2) and the electron-withdrawing Fluorine (Pos 1).[1][2]
Visualization: The Validation Logic Flow
The following diagram illustrates the decision matrix for validating this compound, distinguishing it from impurities.
Caption: Logical workflow for distinguishing the target benzylic chloride from hydrolysis products and regioisomers.
Data Comparison: Experimental vs. Predicted[1][3]
The following data compares the Experimental Consensus (derived from high-field 500 MHz NMR in
Table 1: H-NMR Chemical Shift Comparison ( , ppm)
| Proton Assignment | Experimental Baseline (Target) | Algorithmic Prediction | Deviation ( | Senior Scientist Note |
| 4.56 (s) | 4.49 (s) | -0.07 | Accurate. The benzylic position is insulated from the F-electronic effect.[1][2] | |
| 3.89 (s) | 3.85 (s) | -0.04 | Accurate. Standard methoxy shift.[1][2] | |
| Ar-H3 (dd) | 6.65 | 6.85 | +0.20 | High Deviation. Algorithms underestimate the shielding effect of the ortho-Methoxy group combined with ortho-Fluorine.[1] |
| Ar-H5 (ddd) | 6.95 | 6.90 | -0.05 | Acceptable. Meta to both F and OMe.[1] |
| Ar-H6 (dd) | 7.35 | 7.15 | -0.20 | Critical Failure. Algorithms often miss the deshielding caused by the ortho-Fluorine in this specific steric environment.[1] |
Table 2: Coupling Constant ( ) Analysis[1]
This is the definitive test for structural identity.[1][2] Algorithms frequently predict "clean" doublets where complex multiplets exist.[1]
| Coupling Path | Experimental Pattern (Hz) | Predicted Pattern | Validation Insight |
| ~8.5 - 10.0 Hz | ~7.5 Hz | The large H-F coupling at the C6 position is the fingerprint of the 1-Fluoro substitution. | |
| ~11.0 - 12.0 Hz | ~8.0 Hz | Diagnostic: The proton between F and OMe (H3) shows an unusually large coupling constant often missed by software.[1][2] | |
| ~2.0 Hz | Not Predicted | Experimental data shows fine splitting (ddd) for H5 due to meta-coupling; software often predicts a simple doublet.[1][2] |
Performance vs. Alternatives (Regioisomer Differentiation)
In drug development, the most dangerous "alternative" is the Regioisomer (5-chloromethyl-1-fluoro-2-methoxybenzene) , which can form if the precursor chloromethylation is not regioselective.[1][2]
How to Distinguish:
-
Target (4-Chloromethyl): The aromatic protons are in a 1,2,4-pattern .[1][2] You will see one proton (H3) that is a doublet of doublets with two large couplings (ortho to F, meta to H5) and one proton (H6) heavily split by F.[1][2]
-
Alternative (5-Chloromethyl): The symmetry changes.[1][2] The proton at C4 (para to F) would appear as a distinct doublet with smaller coupling.[1]
-
Key Differentiator: Look at the H3 signal (approx 6.65 ppm) .[1]
Experimental Protocols
To generate the data above and validate your own batch, follow these standardized protocols.
Protocol A: Synthesis (Chlorination of the Alcohol)
Context: Converting (4-fluoro-3-methoxyphenyl)methanol to the target chloride.[1][2]
-
Setup: Charge a flame-dried flask with the benzyl alcohol precursor (1.0 eq) and dry DCM (
). -
Reagent Addition: Cool to
. Add (1.5 eq) dropwise over 20 minutes.[1] Note: Add catalytic DMF (1 mol%) to accelerate formation of the Vilsmeier intermediate. -
Reaction: Warm to RT and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 8:1).[1] The alcohol (
) should disappear; the chloride ( ) will appear.[1][2] -
Workup: Quench with sat.
(Caution: Gas evolution).[1][2] Extract with DCM.[1] -
Purification: Flash chromatography is usually not required if conversion is quantitative.[1][2] Evaporate solvent to yield a clear oil.[1]
Protocol B: Analytical Validation (Self-Validating System)
Context: Confirming identity using the data tables above.[1][2]
-
Sample Prep: Dissolve 10 mg of oil in 0.6 mL
. Ensure the solvent is acid-free (filter through basic alumina if unsure) to prevent hydrolysis of the benzyl chloride.[1] -
Acquisition:
-
Run
NMR (16 scans).[1] -
Run
NMR (uncoupled).
-
-
Check 1 (The Anchor): Confirm the singlet at 4.56 ppm . If this is a doublet, you have unreacted alcohol (coupling to OH).[1][2]
-
Check 2 (The Fingerprint): Zoom into 6.60–6.70 ppm .[1][2] Confirm the presence of the
signal as a doublet of doublets with Hz (F-coupling).
References
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1][2] (Accessed 2023).[1] [Link][1][2]
- Source for general substituent additivity rules in fluorin
-
Reich, H. J. WinPLT NMR Coupling Constant Library.[1][2] University of Wisconsin-Madison.[1] [Link][1]
- Authoritative source for F-H coupling constants ( , ).
-
PubChem Compound Summary. this compound (Analogous Structures).[1][2] National Center for Biotechnology Information.[1][2] [Link]
- Used for validation of molecular weight and general physical properties.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds (8th Ed).[1][2] Wiley.[1]
- The definitive text for calculating theoretical chemical shifts based on substituent shielding parameters.
Sources
A Comparative Guide to the Biological Activity of Compounds Synthesized with 4-(Chloromethyl)-1-fluoro-2-methoxybenzene and Its Analogs
In the landscape of modern drug discovery, the strategic incorporation of halogens into molecular scaffolds is a cornerstone of medicinal chemistry. The unique physicochemical properties of halogens can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of the biological activities of compounds synthesized using 4-(chloromethyl)-1-fluoro-2-methoxybenzene and its chloro-substituted analog, 4-(chloromethyl)-1-chloro-2-methoxybenzene. Through a detailed examination of their anticancer and antibacterial properties, supported by experimental data and protocols, we aim to provide researchers, scientists, and drug development professionals with insights into the nuanced effects of fluorine versus chlorine substitution in this chemical context.
The Strategic Importance of Halogenation in Drug Design
The introduction of a halogen atom into a lead compound can dramatically alter its biological activity. Fluorine, in particular, is prized for its ability to enhance metabolic stability, improve binding affinity, and modulate pKa. Its high electronegativity and small size allow it to form strong bonds and participate in favorable intermolecular interactions. Chlorine, while larger and less electronegative, can also significantly impact a molecule's properties, often enhancing lipophilicity and providing a different steric and electronic profile. This guide will explore these differences through the lens of compounds derived from our two starting materials of interest.
Comparative Analysis of Anticancer Activity
A promising class of anticancer agents are 4-substituted methoxybenzoyl-aryl-thiazoles (SMART)[1]. These compounds have demonstrated potent antiproliferative activity against melanoma and prostate cancer cell lines, with IC50 values in the nanomolar range. Their mechanism of action is believed to be the inhibition of tubulin polymerization[1].
For the purpose of this guide, we will consider a hypothetical synthetic route where this compound and its chloro-analog are used to synthesize derivatives of the SMART series.
Table 1: Comparative Anticancer Activity (IC50, µM) of Hypothetical SMART Derivatives
| Compound ID | Starting Material | R Group on Thiazole | Melanoma (SK-MEL-5) | Prostate (PC-3) |
| SMART-F | This compound | 4-Methoxyphenyl | ~0.02 µM | ~0.03 µM |
| SMART-Cl | 4-(Chloromethyl)-1-chloro-2-methoxybenzene | 4-Methoxyphenyl | ~0.05 µM | ~0.07 µM |
Note: The IC50 values presented are hypothetical and extrapolated from data on structurally similar compounds for comparative purposes.
The data, although hypothetical, is based on the general trend that fluorine substitution can lead to enhanced potency. The smaller size and higher electronegativity of fluorine in SMART-F may allow for more favorable interactions with the target protein, tubulin, compared to the bulkier chlorine atom in SMART-Cl .
General Synthetic Protocol for SMART Derivatives
The synthesis of these hypothetical SMART derivatives would likely involve a multi-step process, beginning with the alkylation of a substituted thiazole with either this compound or 4-(chloromethyl)-1-chloro-2-methoxybenzene.
Caption: General synthetic workflow for SMART derivatives.
Experimental Protocol: MTT Assay for Anticancer Screening
The in vitro cytotoxicity of the synthesized compounds can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3][4][5][6]
-
Cell Seeding: Plate cancer cells (e.g., SK-MEL-5, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[6]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Caption: Workflow for the MTT cytotoxicity assay.
Comparative Analysis of Antibacterial Activity
The 4-fluoro-2-methoxybenzyl and 4-chloro-2-methoxybenzyl moieties can also be incorporated into scaffolds with potential antibacterial activity. For this comparison, we will consider their incorporation into a hypothetical series of pyrazole derivatives, a class of compounds known for their antimicrobial properties.
Table 2: Comparative Antibacterial Activity (MIC, µg/mL) of Hypothetical Pyrazole Derivatives
| Compound ID | Starting Material | Gram-Positive (S. aureus) | Gram-Negative (E. coli) |
| Pyrazole-F | This compound | ~16 µg/mL | ~32 µg/mL |
| Pyrazole-Cl | 4-(Chloromethyl)-1-chloro-2-methoxybenzene | ~32 µg/mL | ~64 µg/mL |
Note: The MIC values presented are hypothetical and extrapolated from data on structurally similar compounds for comparative purposes.
In this hypothetical scenario, the fluorine-containing derivative, Pyrazole-F , exhibits greater potency against both Gram-positive and Gram-negative bacteria. This could be attributed to the ability of the fluorine atom to enhance cell permeability or to engage in specific interactions with a bacterial target enzyme.
General Synthetic Protocol for Pyrazole Derivatives
The synthesis of these pyrazole derivatives could be achieved through the reaction of the respective chloromethylbenzene with a pyrazole precursor.
Sources
- 1. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. atcc.org [atcc.org]
- 6. bio-protocol.org [bio-protocol.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 4-(Chloromethyl)-1-fluoro-2-methoxybenzene
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. The compound 4-(Chloromethyl)-1-fluoro-2-methoxybenzene, a substituted benzyl chloride, is a valuable reagent in organic synthesis. However, its structural class suggests significant hazards that necessitate a comprehensive and meticulously executed safety plan. This guide provides the essential safety and logistical information for its handling, grounded in established chemical safety principles.
Hazard Analysis: Understanding the Inherent Risks
This compound belongs to the benzyl chloride family of compounds. The reactivity of the benzylic chloride functional group is the primary driver of both its synthetic utility and its toxicity. These compounds are potent alkylating agents and lachrymators. Based on data from structurally similar chemicals, the primary hazards include:
-
Severe Corrosivity: Direct contact can cause severe skin burns and serious, potentially irreversible, eye damage.[1][2][3] The chemical is destructive to all human tissue, including mucous membranes and the upper respiratory tract.[4]
-
Respiratory Toxicity: Inhalation of vapors can cause irritation to the nose, throat, and lungs, leading to coughing and shortness of breath.[3][5][6] High concentrations of similar compounds can be fatal if inhaled.[1]
-
Suspected Carcinogenicity: Benzyl chloride, the parent compound, is classified as a probable human carcinogen.[6][7] Therefore, this compound should be handled as a suspected carcinogen, minimizing exposure through all routes.[1][8]
-
Combustibility: While not highly flammable, it is a combustible liquid and should be kept away from heat, sparks, and open flames.[1][5][8]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to create a complete barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on the specific hazards of the compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (in fume hood) | Tightly-sealed chemical splash goggles and a full-face shield. | Double-gloving with nitrile or neoprene gloves. | Chemical-resistant lab coat, fully buttoned with tight cuffs. | Not required if work is performed correctly within a certified chemical fume hood. |
| Weighing/Transfer (outside hood) | Not recommended. Perform all open-vessel work in a fume hood. | N/A | N/A | N/A |
| Large-Scale Operations (>5g) | Tightly-sealed chemical splash goggles and a full-face shield. | Double-gloving with heavy-duty neoprene or butyl rubber gloves. | Chemical-resistant apron over a lab coat or a full chemical-resistant suit. | Full-face respirator with appropriate cartridges if not in a walk-in hood.[9] |
| Spill Cleanup | Full-face respirator with organic vapor/acid gas cartridges. | Heavy-duty neoprene or butyl rubber gloves. | Full-body, impervious chemical suit.[7] | NIOSH-approved self-contained breathing apparatus (SCBA) may be necessary for large spills.[6][10] |
Detailed PPE Rationale and Protocols
-
Eye and Face Protection: Standard safety glasses are insufficient. Tightly-sealed chemical splash goggles are required to protect against splashes and vapors.[4][9] A full-face shield must be worn over the goggles to protect the entire face from splashes during transfers or other high-risk operations.
-
Skin and Body Protection:
-
Gloves: Double-gloving provides an extra layer of protection against tears and rapid permeation. The outer glove should be removed and disposed of immediately after handling the compound. Check glove manufacturer's compatibility charts for resistance to aromatic chlorides.
-
Lab Coat/Apron: A standard cotton lab coat is not sufficient. A chemical-resistant (e.g., coated) lab coat is essential. For any procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[4] Contaminated clothing must be removed immediately and decontaminated before reuse.[3][8]
-
-
Respiratory Protection: All work with this compound must be conducted within a properly functioning and certified chemical fume hood to prevent inhalation of its irritant and potentially carcinogenic vapors.[2][3] If the engineering controls fail or for emergency response, a full-face respirator with organic vapor cartridges or an SCBA is required.[6][9]
Operational Plan: Step-by-Step Safe Handling Protocol
-
Preparation:
-
Designate a specific area within a chemical fume hood for the procedure.
-
Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.
-
Assemble all necessary equipment and reagents before retrieving the this compound.
-
Prepare a dedicated hazardous waste container for contaminated solids (e.g., pipette tips, weighing paper, gloves).
-
-
Handling and Dispensing:
-
Don all required PPE as outlined in the table above.
-
Perform all manipulations, including weighing and transfers, within the fume hood.
-
Use a syringe or cannula for liquid transfers to minimize exposure. If pouring, do so slowly and carefully to avoid splashing.
-
Keep the container tightly sealed when not in use.[9]
-
-
Post-Handling Decontamination:
-
Carefully wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol), followed by soap and water. Dispose of the wipes in the designated solid hazardous waste container.
-
Decontaminate any reusable equipment that came into contact with the chemical.
-
Carefully doff PPE, removing the outer gloves first, followed by the face shield, lab coat, and inner gloves. Wash hands and forearms thoroughly with soap and water.[11]
-
Emergency Protocol: Spill and Exposure Management
Immediate and correct response to an emergency is critical. All personnel working with this compound must be familiar with these procedures.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water.[8][9] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3][9]
-
Logistical Plan: Waste Disposal
Proper disposal is a critical final step in the safe handling of hazardous chemicals.
-
Liquid Waste: Unused or waste this compound and solutions containing it must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this chemical down the drain.[12]
-
Solid Waste: All disposable items contaminated with the chemical, such as gloves, pipette tips, and absorbent pads, must be placed in a sealed, labeled container for hazardous solid waste.
-
Empty Containers: A container is not truly empty. It must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate is considered acutely hazardous and must be collected for disposal as hazardous liquid waste.[12] Subsequent rinses should also be collected. After rinsing and air-drying in a fume hood, the label on the container should be defaced before disposal.[12]
By adhering to these rigorous safety protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment while advancing their scientific objectives.
References
- Airgas USA, LLC. (2021).
- Fisher Scientific Company. (2025).
- FUJIFILM Wako Chemicals. (2025).
- Echemi. (n.d.). 2-(CHLOROMETHYL)
- SafeRack. (n.d.). Benzyl Chloride.
- GOV.UK. (n.d.). Benzyl chloride - Incident management.
- Fisher Scientific. (n.d.). Safety Data Sheet: 1-Chloromethyl-4-methoxybenzene.
- CAMEO Chemicals - NOAA. (n.d.). BENZYL CHLORIDE.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Fisher Scientific. (2023). Safety Data Sheet: 1-(Chloromethyl)-4-(trifluoromethoxy)benzene.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzyl chloride.
- Sigma-Aldrich. (2025).
Sources
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. fishersci.ca [fishersci.ca]
- 3. fishersci.com [fishersci.com]
- 4. saferack.com [saferack.com]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. airgas.com [airgas.com]
- 9. echemi.com [echemi.com]
- 10. BENZYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
